(1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 292899. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1R,6S)-6-methoxycarbonylcyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h2-3,6-7H,4-5H2,1H3,(H,10,11)/t6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYLMIDEMAPSGH-RQJHMYQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC=CCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CC=CC[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88335-93-7 | |
| Record name | 2-Hydrogen 1-Methyl (1S,2R)-1,2,3,6-Tetrahydrophthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid basic properties
An In-Depth Technical Guide to the Physicochemical Properties of (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic Acid
Executive Summary
This compound is a chiral bifunctional molecule of significant interest in synthetic organic chemistry and drug development. Possessing a carboxylic acid, a methyl ester, and a cyclohexene scaffold with defined cis-stereochemistry, it serves as a valuable building block for complex molecular architectures. This guide provides a comprehensive overview of its core physicochemical properties, established synthetic routes via asymmetric desymmetrization, analytical characterization protocols, and key aspects of its chemical reactivity. The content is tailored for researchers, scientists, and drug development professionals, emphasizing the practical application and theoretical underpinnings of its chemistry.
Core Molecular Identity and Structure
This compound is a derivative of cyclohexene dicarboxylic acid. The specific stereoisomer, designated by the (1R,6S) configuration, indicates that the methoxycarbonyl and carboxylic acid groups are on the same side of the cyclohexene ring, a cis relationship. This defined stereochemistry is crucial for its application as a chiral synthon.
Key Identifiers:
-
IUPAC Name: (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid
-
Common Synonyms: (1S,2R)-1-Methyl cis-1,2,3,6-tetrahydrophthalate, (1S,2R)-cis-4-Cyclohexene-1,2-dicarboxylic acid 1-monomethylester[1][2]
Physicochemical and Basic Properties
The molecule's functionality is dictated by the interplay between its carboxylic acid, ester, and alkene moieties. These groups govern its physical properties and reactivity.
Quantitative Data Summary
The fundamental properties of this compound are summarized below. It is a crystalline solid with poor aqueous solubility, characteristic of many organic acids of similar molecular weight.
| Property | Value | Source(s) |
| Melting Point | 65-67 °C | [2][4] |
| Boiling Point | 306.5 ± 42.0 °C (Predicted) | [2][4] |
| Density | 1.231 g/cm³ (Predicted) | [2][4] |
| pKa | 4.26 ± 0.40 (Predicted) | [2][4] |
| Water Solubility | Insoluble | [2][4] |
| Appearance | White to off-white crystalline powder | [4] |
Acidity and Basicity
As a carboxylic acid, the primary "basic" property of interest to a chemist is its acidity, quantified by the pKa. The predicted pKa of ~4.26 is typical for a carboxylic acid. This acidity is central to its reactivity, allowing for deprotonation with mild bases to form a carboxylate, which can act as a nucleophile. The presence of the electron-withdrawing methoxycarbonyl group on the adjacent carbon likely contributes to a slight increase in acidity compared to unsubstituted cyclohexanecarboxylic acid. Its Brønsted-Lowry basicity is negligible and not synthetically relevant.
Synthesis via Asymmetric Desymmetrization
The most elegant and common strategy for producing this chiral molecule is through the asymmetric desymmetrization of a prochiral meso-anhydride. This approach avoids classical resolution of a racemic mixture, making it highly atom-economical.
Synthetic Workflow Overview
The synthesis begins with the readily available cis-cyclohex-4-ene-1,2-dicarboxylic anhydride, which is itself often prepared via a Diels-Alder reaction. The key step is the enantioselective ring-opening of this symmetrical anhydride using methanol, catalyzed by a chiral agent.
Caption: General synthetic workflow for the target molecule.
Experimental Protocol: Asymmetric Alcoholysis
This protocol is based on established principles of alkaloid-catalyzed desymmetrization of cyclic anhydrides[5]. The choice of catalyst (e.g., quinidine vs. quinine) dictates which enantiomer of the product is formed.
Objective: To synthesize the title compound with high enantiomeric excess (ee).
Materials:
-
cis-Cyclohex-4-ene-1,2-dicarboxylic anhydride
-
Quinidine (or other suitable chiral catalyst)
-
Anhydrous Methanol
-
Anhydrous Toluene (or other suitable aprotic solvent)
-
Hydrochloric Acid (2 N)
-
Saturated Sodium Bicarbonate solution
-
Dichloromethane or Ethyl Acetate
-
Anhydrous Magnesium Sulfate
Procedure:
-
Vessel Preparation: A flame-dried, round-bottomed flask equipped with a magnetic stir bar is charged with cis-cyclohex-4-ene-1,2-dicarboxylic anhydride (1.0 eq) and quinidine (1.1 eq).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen). This is critical to exclude moisture, which would lead to the formation of the achiral dicarboxylic acid.
-
Solvent Addition & Cooling: Anhydrous toluene is added, and the resulting suspension is cooled to a low temperature (e.g., -55 °C to -20 °C). Lower temperatures are often crucial for achieving high enantioselectivity by rigidifying the transition state complex between the catalyst, anhydride, and alcohol[5].
-
Nucleophile Addition: Anhydrous methanol (3.0 eq) is added dropwise to the cold, stirring suspension.
-
Reaction Monitoring: The reaction is stirred at the low temperature for an extended period (24-96 hours) until analysis (e.g., by TLC or ¹H NMR of an aliquot) indicates complete consumption of the starting anhydride.
-
Workup - Catalyst Removal: The reaction mixture is concentrated in vacuo. The residue is dissolved in diethyl ether or ethyl acetate and washed with 2 N HCl to protonate and extract the basic alkaloid catalyst into the aqueous phase.
-
Workup - Product Isolation: The organic layer is then extracted with a saturated solution of sodium bicarbonate. The acidic product is deprotonated and moves into the aqueous basic layer, separating it from unreacted alcohol and other neutral impurities.
-
Final Steps: The basic aqueous phase is carefully acidified with cold 8 N HCl to a pH of ~1-2. The protonated product, which is insoluble in water, will precipitate or can be extracted with several portions of dichloromethane. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the final product.
Analytical Characterization
Confirming the identity, purity, and enantiomeric excess of the final product is essential.
Spectroscopic Analysis
-
¹H NMR: Expected signals include resonances for the two olefinic protons (~5.7 ppm), two protons alpha to the carbonyl groups (~3.0 ppm), the allylic protons (~2.5 ppm), and a sharp singlet for the methyl ester protons (~3.7 ppm). A broad singlet for the carboxylic acid proton will also be present (>10 ppm).
-
¹³C NMR: Key signals will appear for the two distinct carbonyl carbons (ester and acid, >170 ppm), the two olefinic carbons (~125 ppm), and the methyl ester carbon (~52 ppm)[6].
Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination
This method provides a robust, self-validating system to quantify the success of the asymmetric synthesis. The following conditions are adapted from literature for similar compounds[6].
Objective: To determine the enantiomeric purity of the synthesized product.
Instrumentation & Columns:
-
HPLC system with a UV detector
-
Chiral Stationary Phase Column (e.g., Chiralcel OD-H or AD-H)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the product (~1 mg/mL) in the mobile phase or a compatible solvent. Filter through a 0.22 µm syringe filter.
-
Mobile Phase: A mixture of Hexane and Isopropanol (IPA) is typical. A common starting point is 90:10 Hexane:IPA, with a small amount of trifluoroacetic acid (TFA, ~0.1%) often added to suppress deprotonation of the carboxylic acid and ensure sharp peak shapes.
-
HPLC Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min
-
UV Detection: 220 nm
-
Column Temperature: 25 °C
-
-
Analysis: Inject the sample. The two enantiomers will have different retention times (t). The enantiomeric excess is calculated from the peak areas (A) of the major and minor enantiomers:
-
ee (%) = [(A_major - A_minor) / (A_major + A_minor)] * 100
-
Chemical Reactivity and Synthetic Utility
The molecule's value lies in the orthogonal reactivity of its functional groups, allowing for selective transformations.
Caption: Key reactive sites and potential transformations. (Note: Image placeholder would be replaced with the actual 2D structure).
-
Carboxylic Acid (Site 1): This site is the most acidic and readily undergoes deprotonation. It can be converted to an acid chloride with thionyl chloride, which is a highly reactive intermediate for forming amides or other esters[7]. Direct amide coupling using agents like EDC or HATU is also a standard transformation.
-
Ester (Site 2): The methyl ester can be hydrolyzed under basic or acidic conditions to yield the corresponding dicarboxylic acid. It can also be reduced, typically along with the carboxylic acid, using strong reducing agents like LiAlH₄ to furnish a diol.
-
Alkene (Site 3): The carbon-carbon double bond can be subjected to a variety of reactions. Catalytic hydrogenation (e.g., H₂, Pd/C) will yield the saturated cyclohexane derivative[7]. It is also susceptible to epoxidation (e.g., with m-CPBA) or dihydroxylation. The stereochemistry of the existing substituents can influence the facial selectivity of these additions.
These transformations make the molecule a valuable precursor for synthesizing pharmaceuticals, as cyclohexene and cyclohexane cores are prevalent in many bioactive compounds[8].
Safety and Handling
As with any laboratory chemical, proper handling is essential.
-
Hazards: The compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1].
-
Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
References
-
Arctom Scientific. This compound Product Page. Available from: [Link]
-
Chen, F. E., et al. (2013). Supporting Information for related compounds. Royal Society of Chemistry. Available from: [Link]
-
MDPI. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 28(15), 5891. Available from: [Link]
-
Wikipedia. Cyclohexanecarboxylic acid. Available from: [Link]
-
Bolm, C., et al. (2002). Asymmetric Alcoholysis of Meso-Anhydrides Mediated by Alkaloids. Organic Syntheses, 79, 199. Available from: [Link]
-
Li, G., et al. (2020). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. Chirality, 32(6), 835-844. Available from: [Link]
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(1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid CAS number 88335-93-7
An In-depth Technical Guide to (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid
This document provides a comprehensive technical overview of this compound (CAS No. 88335-93-7), a chiral building block of significant interest in pharmaceutical and fine chemical synthesis. This guide is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, stereochemical control, characterization, and potential applications.
Introduction and Strategic Importance
This compound is a bifunctional organic molecule featuring a cyclohexene core. Its structure is notable for three key elements: a carboxylic acid, a methyl ester, and a defined stereochemistry at two chiral centers. This specific arrangement provides a rigid, three-dimensional scaffold that is highly valuable for constructing complex molecular architectures.
Optically active cyclohexene carboxylic acid derivatives are crucial intermediates in the synthesis of various pharmaceuticals.[1] The defined stereochemistry is often essential for biological activity, making enantiomerically pure building blocks like this compound highly sought after. While direct large-scale applications are not broadly documented, its structural motifs are found in neuraminidase inhibitors like Oseltamivir (Tamiflu) and Factor Xa inhibitors like Edoxaban, highlighting the importance of the chiral cyclohexene core in medicinal chemistry.[1][2][3]
Below is a summary of the molecule's core identifiers.
Two primary strategies can be employed to achieve the target enantiomer:
-
Asymmetric Diels-Alder Reaction: This involves using a chiral Lewis acid catalyst to direct the cycloaddition to favor one enantiomer. [4]While elegant, this requires specialized catalysts and rigorous optimization.
-
Chiral Resolution: This classical method involves synthesizing the racemic compound and separating the enantiomers. This is often more scalable and relies on two main techniques:
-
Enzymatic Resolution: Utilizes hydrolases that selectively act on one enantiomer. [1][5]This method offers high selectivity under mild conditions.
-
Diastereomeric Salt Formation: The racemic carboxylic acid is reacted with an enantiomerically pure chiral base (a resolving agent) to form a pair of diastereomeric salts. [6][7][8]These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. [8] The following section details a robust protocol based on the diastereomeric salt resolution method, which is a widely applicable and understood technique in process chemistry.
-
Detailed Experimental Protocols
Protocol 1: Synthesis and Chiral Resolution
This protocol describes a plausible, three-stage synthesis from commercially available starting materials.
Stage A: Synthesis of cis-Cyclohex-4-ene-1,2-dicarboxylic Anhydride (Racemic Adduct)
-
Reactor Setup: To a pressure-rated reactor equipped with a magnetic stirrer and temperature control, add maleic anhydride (1.0 eq) and toluene (approx. 2 M concentration).
-
Diene Addition: Cool the reactor to 0-5 °C. Carefully condense 1,3-butadiene (1.1 eq) into the reactor.
-
Causality: Using a slight excess of the volatile butadiene ensures the reaction goes to completion. The reaction is highly exothermic; low temperature is critical for control.
-
-
Reaction: Seal the reactor and allow it to warm to room temperature. Then, heat the mixture to 80-100 °C for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling, evaporate the toluene under reduced pressure. The resulting solid is the crude Diels-Alder adduct. It can be purified by recrystallization from a solvent mixture like toluene/hexanes to yield a white crystalline solid.
Stage B: Synthesis of 6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid (Racemic Mixture)
-
Methanolysis: Dissolve the anhydride adduct from Stage A (1.0 eq) in anhydrous methanol (approx. 1 M).
-
Reaction: Heat the solution to reflux for 3-5 hours. The reaction involves the nucleophilic attack of methanol on one of the carbonyl carbons, selectively opening the anhydride ring to form the mono-methyl ester.
-
Self-Validation: The progress can be monitored by IR spectroscopy, watching for the disappearance of the characteristic anhydride C=O stretches (~1780, 1850 cm⁻¹) and the appearance of ester (~1735 cm⁻¹) and carboxylic acid (~1710 cm⁻¹) C=O stretches.
-
-
Isolation: Cool the reaction mixture and remove the methanol under reduced pressure to yield the crude racemic acid-ester as an oil or solid.
Stage C: Chiral Resolution via Diastereomeric Salt Formation
-
Salt Formation: Dissolve the racemic product from Stage B (1.0 eq) in a suitable solvent (e.g., ethyl acetate or isopropanol). In a separate flask, dissolve an enantiomerically pure resolving agent, such as (R)-(+)-α-phenylethylamine (0.5 eq), in the same solvent.
-
Expertise: Using a sub-stoichiometric amount (0.5 eq) of the resolving agent is a standard practice. It ensures that only one enantiomer of the acid preferentially crystallizes as a salt, leaving the other enantiomer in the mother liquor, thus maximizing the efficiency of the separation.
-
-
Crystallization: Slowly add the amine solution to the acid solution with gentle stirring. The diastereomeric salt should begin to precipitate. Heat the mixture gently to ensure complete dissolution, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Separation: Collect the precipitated solid by vacuum filtration. This solid is the enriched diastereomeric salt (e.g., the (1R,6S)-acid-(R)-amine salt). Wash the crystals with a small amount of cold solvent.
-
Liberation of the Free Acid: Suspend the collected salt in a biphasic system of ethyl acetate and water. Acidify the aqueous layer to pH 1-2 with a strong acid (e.g., 2M HCl). The protonated carboxylic acid will move into the organic layer.
-
Final Isolation: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the enantiomerically enriched this compound. The enantiomeric excess (ee) should be determined via chiral HPLC analysis.
Protocol 2: Quality Control and Characterization
Confirmation of the structure and purity is essential.
-
Melting Point: Determine the melting point of the final product. A sharp range matching the literature value (65-67 °C) indicates high purity. [9]2. Chiral HPLC: Analyze the product using a chiral stationary phase column (e.g., Chiralcel OD-H) to determine the enantiomeric excess (ee). [10]3. NMR Spectroscopy:
-
Dissolve the sample in CDCl₃.
-
Acquire ¹H and ¹³C NMR spectra. The predicted chemical shifts (see Section 5) should be observed. Integration of the ¹H NMR spectrum should be consistent with the 12 protons in the structure.
-
-
FT-IR Spectroscopy:
-
Acquire an IR spectrum (e.g., using a KBr pellet or as a thin film).
-
Confirm the presence of key functional groups based on their characteristic absorption frequencies.
-
Spectroscopic Characterization (Predicted)
While specific spectra for this compound are not readily available in public databases, its key spectroscopic features can be predicted based on its functional groups. [11]
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~10-12 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).
-
δ ~5.6-5.8 ppm (multiplet, 2H): Olefinic protons (-CH=CH-).
-
δ ~3.7 ppm (singlet, 3H): Methyl ester protons (-OCH₃).
-
δ ~3.0-3.2 ppm (multiplet, 2H): Protons alpha to the carbonyl groups (C1-H and C6-H).
-
δ ~2.2-2.6 ppm (multiplet, 4H): Allylic protons (C2-H₂ and C5-H₂).
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~175-180 ppm: Carboxylic acid carbonyl carbon (-COOH).
-
δ ~172-174 ppm: Ester carbonyl carbon (-COOCH₃).
-
δ ~124-127 ppm: Olefinic carbons (-CH=CH-).
-
δ ~52 ppm: Methyl ester carbon (-OCH₃).
-
δ ~40-45 ppm: Carbons alpha to carbonyls (C1 and C6).
-
δ ~25-30 ppm: Allylic carbons (C2 and C5).
-
-
FT-IR (KBr, cm⁻¹):
-
~2500-3300 (broad): O-H stretch of the carboxylic acid.
-
~2850-3000: C-H stretches (aliphatic).
-
~1735 (strong): C=O stretch of the methyl ester.
-
~1710 (strong): C=O stretch of the carboxylic acid.
-
~1640-1660 (weak): C=C stretch of the cyclohexene.
-
~1050-1250: C-O stretch of the ester.
-
Conclusion
This compound is a valuable chiral intermediate whose utility is derived from its well-defined three-dimensional structure and its two distinct functional groups, which allow for orthogonal chemical modifications. While its synthesis requires careful control of stereochemistry, established methods like Diels-Alder cycloaddition followed by classical resolution provide a reliable pathway for its preparation. This guide provides the necessary technical foundation for researchers to synthesize, handle, and characterize this compound, enabling its application in the development of novel therapeutics and complex organic molecules.
References
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Ivy Fine Chemicals. Company Profile. [Link]
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Chinese Journal of Biotechnology. Efficient microbial resolution of racemic methyl 3-cyclohexene-1-carboxylate as chiral precursor of Edoxaban by newly. [Link]
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Arctom. (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid. [Link]
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Capot Chemical. (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-en-1-carbonsäure. [Link]
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ResearchGate. Kinetic Resolution of Nearly Symmetric 3-Cyclohexene-1-carboxylate Esters Using a Bacterial Carboxylesterase Identified by Genome Mining. [Link]
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Scribd. Oseltamivir Synthesis for Chemists. [Link]
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Wikipedia. Oseltamivir total synthesis. [Link]
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PubChem, National Center for Biotechnology Information. (1R,6R)-6-Methylcyclohex-3-enecarboxylic acid. [Link]
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Grokipedia. Oseltamivir total synthesis. [Link]
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National Institutes of Health. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). [Link]
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University of Colorado Boulder. Useful Spectroscopic Data. [Link]
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Shaanxi Laite Optoelectronic Materials Co., Ltd. (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid. [Link]
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ResearchGate. Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. [Link]
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PubChem, National Center for Biotechnology Information. (1R,6R)-6-methylcyclohex-3-ene-1-carboxylicacid. [Link]
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The Royal Society of Chemistry. Supporting information. [Link]
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Chemistry LibreTexts. Resolution (Separation) of Enantiomers. [Link]
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Journal of Al-Nahrain University. Synthesis of some cyclohexene derivatives by Diels-Alder reaction. [Link]
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Oriental Journal of Chemistry. Enantioselective Diels-Alder reactions of carboxylic ester dienophiles catalysed by titanium-based chiral Lewis acid. [Link]
-
Wikipedia. Cyclohexanecarboxylic acid. [Link]
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YouTube. Diels-Alder Reaction Practice (with examples). [Link]
-
Chegg. Diels Alder Reaction Synthesis of Cyclohex-3-ene carboxylic acid methyl ester. [Link]
-
YouTube. Diels-Alder Reaction. [Link]
-
ResearchGate. (1S,4R,5R,6R)-6-Methoxycarbonyl-4-pivaloyloxy-2-(pivaloyloxymethyl)bicyclo[3.1.0]hex-2-ene-1-carboxylic acid. [Link]
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A Comprehensive Technical Guide to (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic Acid: A Chiral Synthon for Advanced Scientific Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid, a valuable chiral building block in modern organic synthesis. We will delve into its nomenclature, physicochemical properties, stereoselective synthesis, and critical applications in the development of complex molecules and potential therapeutic agents.
Chemical Identity and Nomenclature
This compound is a bifunctional molecule featuring a cyclohexene ring with defined stereochemistry at positions 1 and 6. This specific configuration is crucial for its utility as a chiral synthon, influencing the three-dimensional structure of target molecules.
Synonyms and Trade Names: Due to its specific stereochemistry and functional groups, this compound is known by several systematic names. While specific trade names are not common for this type of specialized chemical, it is important to recognize its various synonyms to effectively search chemical databases and literature.
-
(1S,2R)-1-Methyl cis-1,2,3,6-tetrahydrophthalate
-
(1S,2R)-cis-4-Cyclohexene-1,2-dicarboxylic acid 1-monomethylester
Key Identifiers:
| Identifier | Value |
| CAS Number | 88335-93-7[2][3][4] |
| Molecular Formula | C₉H₁₂O₄[2][4] |
| Molecular Weight | 184.19 g/mol [2][4] |
| MDL Number | MFCD00075490[3] |
Physicochemical Properties
Understanding the physical and chemical properties of this compound is essential for its handling, storage, and application in chemical reactions.
| Property | Value | Source |
| Melting Point | 65-67 °C | [2] |
| Boiling Point | 306.5 ± 42.0 °C (Predicted) | [2] |
| Density | 1.231 g/cm³ | [2] |
| Appearance | White to off-white solid | |
| Solubility | Insoluble in water | [5] |
Stereoselective Synthesis: The Enzymatic Approach
The precise stereochemistry of this compound is paramount to its function as a chiral building block. While classical resolution methods can be employed, enzymatic desymmetrization of a prochiral precursor offers a highly efficient and enantioselective route.
Principle of Enzymatic Desymmetrization
This elegant strategy begins with a symmetrical diester, dimethyl cis-4-cyclohexene-1,2-dicarboxylate. A stereoselective enzyme, typically a lipase, is then used to hydrolyze only one of the two ester groups. The enzyme's chiral active site discriminates between the two enantiotopic methoxycarbonyl groups, leading to the formation of the desired monoester with high enantiomeric excess.
Sources
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The Chiral Synthon: An In-Depth Technical Guide to (1S,2R)-1-Methyl cis-1,2,3,6-Tetrahydrophthalate
This technical guide provides a comprehensive overview of (1S,2R)-1-Methyl cis-1,2,3,6-tetrahydrophthalate, a valuable chiral building block in modern organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the core properties, synthesis, and applications of this versatile molecule, offering both foundational knowledge and practical insights.
Introduction: A Molecule of Strategic Importance
(1S,2R)-1-Methyl cis-1,2,3,6-tetrahydrophthalate is a chiral monoester derived from cis-4-cyclohexene-1,2-dicarboxylic acid. Its significance in synthetic chemistry lies in its bifunctional nature, possessing both a carboxylic acid and an ester group, anchored to a stereochemically defined cyclohexene ring. This specific arrangement of functional groups, combined with its inherent chirality, makes it a powerful synthon for the enantioselective synthesis of complex molecules, particularly in the pharmaceutical industry. The use of such chiral building blocks is a cornerstone of modern drug design, allowing for the construction of enantiomerically pure compounds with specific biological activities.[1]
Physicochemical and Spectroscopic Properties
A thorough understanding of a molecule's physical and spectroscopic characteristics is fundamental to its application in research and development.
Physicochemical Properties
The key physicochemical properties of (1S,2R)-1-Methyl cis-1,2,3,6-tetrahydrophthalate are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 88335-93-7 | [2] |
| Molecular Formula | C₉H₁₂O₄ | [2] |
| Molecular Weight | 184.19 g/mol | [2] |
| Appearance | Crystals | [2] |
| Melting Point | 65-67 °C (lit.) | [2] |
| Optical Activity | [α]20/D +11.5±1°, c = 1% in acetone | [2] |
| Purity | ≥97.0% (sum of enantiomers, HPLC) | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of (1S,2R)-1-Methyl cis-1,2,3,6-tetrahydrophthalate.
The proton (¹H) and carbon-¹³ (¹³C) NMR spectra provide detailed information about the molecular structure. While specific spectra can be found in various databases, a general analysis reveals key chemical shifts.[3] The olefinic protons of the cyclohexene ring are typically observed in the downfield region of the ¹H NMR spectrum, while the aliphatic protons appear at higher field.[4] In the ¹³C NMR spectrum, the carbonyl carbons of the ester and carboxylic acid groups exhibit characteristic downfield shifts.[3]
The IR spectrum of (1S,2R)-1-Methyl cis-1,2,3,6-tetrahydrophthalate is characterized by strong absorption bands corresponding to the carbonyl stretching vibrations of the ester and carboxylic acid groups, typically in the region of 1700-1740 cm⁻¹. The O-H stretching of the carboxylic acid is also a prominent feature.
Synthesis: From Achiral Precursors to a Chiral Synthon
The synthesis of (1S,2R)-1-Methyl cis-1,2,3,6-tetrahydrophthalate is a multi-step process that begins with a classic cycloaddition reaction followed by a key enzymatic resolution step that imparts the desired chirality.
Step 1: Diels-Alder Cycloaddition
The precursor, cis-1,2,3,6-tetrahydrophthalic anhydride, is synthesized via a Diels-Alder reaction between 1,3-butadiene and maleic anhydride.[5] This [4+2] cycloaddition is a highly efficient and stereospecific reaction that forms the cyclohexene ring with the desired cis stereochemistry.[5]
Caption: Diels-Alder synthesis of the anhydride precursor.
Step 2: Formation of the Dimethyl Ester
The resulting anhydride is then converted to the corresponding dimethyl ester, dimethyl cis-1,2,3,6-tetrahydrophthalate. This is typically achieved by refluxing the anhydride in methanol with a catalytic amount of acid.
Step 3: Enzymatic Asymmetric Hydrolysis
The crucial step in obtaining the enantiomerically pure target molecule is the asymmetric hydrolysis of the prochiral dimethyl ester, catalyzed by an esterase. Pig liver esterase (PLE) has been traditionally used for this purpose.[2] More recently, immobilized lipases such as Candida antarctica lipase B (Novozym 435) have been shown to be highly efficient and selective for this transformation, yielding the (1S,2R)-monoester with excellent enantiomeric excess (>99.9%).[6]
This enzymatic desymmetrization is a powerful tool in asymmetric synthesis, allowing for the creation of chiral molecules from achiral starting materials with high efficiency and under mild reaction conditions.[7]
Caption: Enzymatic desymmetrization to the chiral monoester.
Experimental Protocol: Enzymatic Synthesis of (1S,2R)-1-Methyl cis-1,2,3,6-tetrahydrophthalate
The following protocol is based on an optimized and scaled-up process using Candida antarctica lipase B.[6]
Materials:
-
Dimethyl-cyclohex-4-ene-cis-1,2-dicarboxylate (substrate)
-
Candida antarctica lipase B (Novozym 435)
-
Phosphate buffer (pH 7.5)
-
Sodium hydroxide solution (for pH control)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: A solution of dimethyl-cyclohex-4-ene-cis-1,2-dicarboxylate in phosphate buffer (pH 7.5) is prepared in a temperature-controlled reaction vessel.
-
Enzyme Addition: Immobilized Candida antarctica lipase B is added to the substrate solution.
-
pH Control: The reaction mixture is stirred, and the pH is maintained at 7.5 by the controlled addition of a sodium hydroxide solution. The progress of the reaction can be monitored by the consumption of the base.
-
Reaction Monitoring: The reaction is monitored by a suitable analytical technique, such as HPLC, to determine the conversion of the diester to the monoester.
-
Workup: Once the desired conversion is reached, the immobilized enzyme is filtered off. The aqueous solution is then acidified and extracted with an organic solvent.
-
Purification: The combined organic extracts are dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude (1S,2R)-1-Methyl cis-1,2,3,6-tetrahydrophthalate. Further purification can be achieved by crystallization.
Causality behind Experimental Choices:
-
Enzyme Choice: Candida antarctica lipase B is chosen for its high enantioselectivity and stability, leading to a high yield of the desired enantiomer.[6]
-
pH Control: Maintaining a constant pH is critical for optimal enzyme activity and to drive the hydrolysis reaction forward.
-
Immobilized Enzyme: The use of an immobilized enzyme simplifies the workup process as the catalyst can be easily removed by filtration and potentially reused.
Applications in Drug Development and Asymmetric Synthesis
(1S,2R)-1-Methyl cis-1,2,3,6-tetrahydrophthalate serves as a versatile chiral synthon in the synthesis of a variety of complex molecules.[1] Its bifunctional nature allows for selective manipulation of either the carboxylic acid or the ester group, enabling the construction of intricate molecular architectures.
A significant application of this chiral building block is in the synthesis of carbocyclic nucleosides.[8] These are nucleoside analogs where the furanose ring is replaced by a carbocyclic moiety, such as cyclopentane or cyclohexane.[9] Carbocyclic nucleosides often exhibit potent antiviral and anticancer activities due to their increased metabolic stability compared to their natural counterparts.[8] The defined stereochemistry of (1S,2R)-1-Methyl cis-1,2,3,6-tetrahydrophthalate can be transferred to the target carbocyclic nucleoside, ensuring the synthesis of the desired enantiomer.
Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling (1S,2R)-1-Methyl cis-1,2,3,6-tetrahydrophthalate and its precursors. The parent compound, cis-1,2,3,6-tetrahydrophthalic anhydride, is known to cause serious eye irritation and may cause respiratory irritation.[10] It is also a skin irritant.[10]
Recommended Personal Protective Equipment (PPE):
-
Safety glasses or goggles
-
Chemically resistant gloves
-
Laboratory coat
Handling Procedures:
-
Work in a well-ventilated area or in a chemical fume hood.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.
Conclusion
(1S,2R)-1-Methyl cis-1,2,3,6-tetrahydrophthalate is a testament to the power of combining classic organic reactions with modern biocatalysis. Its efficient and highly enantioselective synthesis makes it a readily accessible and valuable tool for synthetic chemists. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral synthons like this will undoubtedly increase, paving the way for the development of new and more effective therapeutic agents.
References
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A Study of Stereoselective Hydrolysis of Symmetrical Diesters with Pig Liver Esterase. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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Catalytic asymmetric synthesis of carbocyclic C-nucleosides. (2022). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Enzymatic Process for the Synthesis of cis/ trans -(1 R ,5 R )-Bicyclo[3.2.0]hept- 6-ylidene-acetate: Solvent Effect and NMR Study. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
A Deep Dive into the Properties and Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride (CAS 935-79-5). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 16, 2026, from [Link]
-
The role of biocatalysis in the asymmetric synthesis of alkaloids – an update. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Pig Liver Esterase (PLE) as Biocatalyst in Organic Synthesis: From Nature to Cloning and to Practical Applications. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Catalytic Asymmetric Synthesis of Carbocyclic C-Nucleosides. (2022). DigitalCommons@TMC. Retrieved January 16, 2026, from [Link]
-
Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved January 16, 2026, from [Link]
-
DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution. (2020). National Institutes of Health. Retrieved January 16, 2026, from [Link]
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A Comprehensive Technical Guide to (1R,6S)-cis-6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic Acid: Physical Constants, Synthesis, and Spectroscopic Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,6S)-cis-6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid is a chiral bifunctional molecule that serves as a valuable building block in organic synthesis. Its cyclohexene core, substituted with both a carboxylic acid and a methyl ester group in a specific stereochemical arrangement, makes it a versatile precursor for the synthesis of complex molecular architectures, including pharmaceutically active compounds. This technical guide provides an in-depth overview of the physical constants, a detailed experimental protocol for its enantioselective synthesis, and a comprehensive analysis of its spectroscopic data. The methodologies and data presented herein are intended to equip researchers and drug development professionals with the critical information required for the effective utilization of this compound in their work.
Physical and Chemical Properties
(1R,6S)-cis-6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid is a white to off-white crystalline solid. It is generally insoluble in water but soluble in various organic solvents.[1][2] The key physical constants are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 88335-93-7 | [1][2][3][4] |
| Molecular Formula | C₉H₁₂O₄ | [1][2][4] |
| Molecular Weight | 184.19 g/mol | [1][2][4] |
| Melting Point | 65-67 °C | [1][2] |
| Boiling Point | 306.5 ± 42.0 °C (Predicted) | [2] |
| Density | 1.231 g/cm³ | [2] |
| Optical Rotation | [α]²⁰/D +11.5 ± 1°, c = 1% in acetone | |
| Flash Point | 121 °C | [2] |
| Refractive Index | 1.504 | [2] |
| pKa | 4.26 ± 0.40 (Predicted) | [2] |
| Water Solubility | Insoluble | [1][2] |
Enantioselective Synthesis: An Enzymatic Desymmetrization Approach
The synthesis of enantiomerically pure (1R,6S)-cis-6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid can be efficiently achieved through the enzymatic desymmetrization of the corresponding prochiral diester, dimethyl cis-4-cyclohexene-1,2-dicarboxylate. This method leverages the high enantioselectivity of lipases to selectively hydrolyze one of the two ester groups, yielding the desired chiral monoester. This biocatalytic approach offers significant advantages, including mild reaction conditions and high enantiomeric excess.[5]
Experimental Protocol
Step 1: Synthesis of Dimethyl cis-4-cyclohexene-1,2-dicarboxylate (Prochiral Substrate)
The synthesis begins with a Diels-Alder reaction between 1,3-butadiene and maleic anhydride to form cis-4-cyclohexene-1,2-dicarboxylic anhydride.[6] This is a classic [4+2] cycloaddition that proceeds with high efficiency.[6] The resulting anhydride is then subjected to methanolysis to yield the dimethyl ester.
-
Materials: Maleic anhydride, dry benzene, 1,3-butadiene, methanol, sulfuric acid.
-
Procedure:
-
In a well-ventilated fume hood, dissolve maleic anhydride (1.0 eq) in dry benzene.
-
Bubble 1,3-butadiene gas through the solution while stirring. The reaction is exothermic and may require cooling to maintain the temperature.[6]
-
Continue the reaction until the consumption of maleic anhydride is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain cis-4-cyclohexene-1,2-dicarboxylic anhydride.
-
To the anhydride, add an excess of methanol and a catalytic amount of sulfuric acid.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to afford dimethyl cis-4-cyclohexene-1,2-dicarboxylate.
-
Step 2: Enzymatic Desymmetrization
The prochiral dimethyl ester is then selectively hydrolyzed using a lipase, such as Candida antarctica lipase B (CAL-B), often immobilized as Novozym 435.[5] The enzyme distinguishes between the two enantiotopic methoxycarbonyl groups, leading to the formation of the (1R,6S) monoester with high enantiomeric purity.
-
Materials: Dimethyl cis-4-cyclohexene-1,2-dicarboxylate, phosphate buffer, Candida antarctica lipase B (Novozym 435).
-
Procedure:
-
Prepare a suspension of dimethyl cis-4-cyclohexene-1,2-dicarboxylate in a phosphate buffer solution (pH 7.5).
-
Add Candida antarctica lipase B (Novozym 435) to the suspension.
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the progress of the reaction by HPLC.
-
Upon reaching approximately 50% conversion (to maximize the enantiomeric excess of the remaining monoester), stop the reaction by filtering off the enzyme.
-
Acidify the aqueous solution to a pH of 2-3 with a suitable acid (e.g., 1M HCl).
-
Extract the product, (1R,6S)-cis-6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid, with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Step 3: Purification
The crude product can be purified by recrystallization to obtain the final product with high purity.
-
Materials: Crude (1R,6S)-cis-6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid, suitable solvent system (e.g., ethyl acetate/hexanes).
-
Procedure:
-
Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate).
-
Slowly add a solvent in which the product is less soluble (e.g., hexanes) until turbidity is observed.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to promote crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Figure 1: Workflow for the enantioselective synthesis of the target compound.
Spectroscopic Characterization
The structural elucidation of (1R,6S)-cis-6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. The NMR data for the enantiomer, (1S,6R)-6-(methoxycarbonyl)cyclohex-3-enecarboxylic acid, are identical to the target compound and have been reported in the literature.[7]
-
¹H NMR (CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the olefinic protons of the cyclohexene ring, the methoxy group of the ester, the acidic proton of the carboxylic acid, and the aliphatic protons of the ring.
-
¹³C NMR (CDCl₃): The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the ester and carboxylic acid, the olefinic carbons, the carbon of the methoxy group, and the aliphatic carbons of the cyclohexene ring.
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the functional groups present in the molecule. The spectrum of a carboxylic acid typically shows a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which overlaps with the C-H stretching absorptions.[8] A strong carbonyl (C=O) stretching absorption is expected between 1760 and 1690 cm⁻¹.[8] The C-O stretching and O-H bending vibrations will also be present.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak corresponding to the molecular weight of 184.19 g/mol is expected.
Applications in Drug Development
Cyclohexene carboxylic acid derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. Various derivatives have been synthesized and evaluated for their potential as antitumor and anti-inflammatory agents.[9][10][11] The chiral core of (1R,6S)-cis-6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid provides a scaffold for the development of stereochemically defined drug candidates, where specific stereoisomers often exhibit enhanced potency and reduced side effects.
The carboxylic acid and ester functionalities offer convenient handles for further chemical modifications, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. These modifications can modulate the compound's pharmacokinetic and pharmacodynamic properties.
Figure 2: Role as a precursor for biologically active molecules.
Conclusion
(1R,6S)-cis-6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid is a chiral building block with significant potential in synthetic organic chemistry, particularly in the field of drug discovery and development. This guide has provided a comprehensive overview of its physical properties, a detailed protocol for its enantioselective synthesis via enzymatic desymmetrization, and an outline of its spectroscopic characterization. The information presented here serves as a valuable resource for researchers, enabling the effective application of this versatile molecule in the synthesis of novel and complex chemical entities.
References
-
(1R,6S)-cis-6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid. Apollo Scientific.
-
AbdElal, S. N. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent anti-tumor agents. Journal of Chemical and Pharmaceutical Research, 5(6), 168-177.
-
Synthesis of Potent Antitumor Agents from Cyclohexene Derivatives. Benchchem.
-
Supporting information - The Royal Society of Chemistry.
-
Guzmán, A., et al. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 27(9), 2841.
-
Cyclohexane carboxylic acid derivatives - Google Patents.
-
IR Spectroscopy Tutorial: Carboxylic Acids.
-
cis-Δ 4 -TETRAHYDROPHTHALIC ANHYDRIDE. Organic Syntheses Procedure.
-
Enzymatic Desymmetrization of Dimethyl Cylcohex-4-ene- cis -1,2-dicarboxylate to (1 S ,2 R )-2-(Methoxycarbonyl)cyclohex-4-ene-1-carboxylic Acid. ResearchGate.
-
Synthesis of Potent Antitumor Agents from Cyclohexene Derivatives. Benchchem.
-
(1R,6S)-cis-6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid. Apollo Scientific.
-
6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid. CymitQuimica.
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6-Methoxycarbonyl-3-cyclohexene-1-carboxylic acid | 88335-93-7. ChemicalBook.
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Synthesis of Potential Anti-inflammatory Compounds, Selective Inhibitors of Cyclooxygenase-2 (COX-2). SciELO México.
-
(PDF) Synthesis of Potential Anti-inflammatory Compounds, Selective Inhibitors of Cyclooxygenase-2 (COX-2). ResearchGate.
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(1S,2R)-1-Methyl cis-1,2,3,6-tetrahydrophthalate. Sigma-Aldrich.
-
6-Methoxycarbonyl-3-cyclohexene-1-carboxylic acid. Echemi.
-
A Deep Dive into the Properties and Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride (CAS 935-79-5). NINGBO INNO PHARMCHEM CO.,LTD.
-
2-Hydrogen 1-Methyl (1S,2R)-1,2,3,6-Tetrahydrophthalate. PubChem.
-
Enzymatic Desymmetrization of Dimethyl Cylcohex-4-ene- cis -1,2-dicarboxylate to (1 S ,2 R )-2-(Methoxycarbonyl)cyclohex-4-ene-1-carboxylic Acid. ResearchGate.
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A Comprehensive Spectroscopic and Structural Elucidation of (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed analysis of the spectroscopic data for the chiral building block, (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid (CAS No: 88335-93-7).[1][2] As a key intermediate in asymmetric synthesis, a thorough understanding of its structural and spectroscopic properties is paramount for its effective use in research and development. This document collates and interprets Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into experimental choices and data interpretation. The protocols outlined herein are designed to serve as a self-validating system for the structural confirmation and purity assessment of this compound.
Introduction: The Significance of this compound
This compound is a valuable chiral intermediate in organic synthesis. Its rigid cyclohexene core, coupled with differentiated carboxylic acid and methyl ester functionalities, makes it a versatile starting material for the synthesis of complex, biologically active molecules. The precise stereochemical configuration, (1R,6S), is critical for its application in asymmetric synthesis, where control of chirality is essential for achieving desired therapeutic effects and minimizing off-target interactions.
Accurate structural elucidation and purity assessment are non-negotiable in drug development and chemical research. Spectroscopic techniques are the cornerstone of this process, providing a detailed fingerprint of the molecule. This guide will delve into the key spectroscopic methods used to characterize this compound, explaining the "why" behind the experimental setups and providing a logical framework for interpreting the resulting data.
Molecular Structure and Physicochemical Properties
A foundational understanding of the molecule's structure is essential before delving into its spectroscopic signatures.
Molecular Formula: C₉H₁₂O₄[2] Molecular Weight: 184.19 g/mol [2] Structure:
Figure 1. Chemical Structure of this compound
Key Structural Features for Spectroscopic Analysis:
-
Chiral Centers: C1 and C6, with R and S configurations, respectively.
-
Alkene Group: C3-C4 double bond within the cyclohexene ring.
-
Carboxylic Acid: -COOH group at C1.
-
Methyl Ester: -COOCH₃ group at C6.
-
Aliphatic Protons: Methylene (-CH₂) and methine (-CH) protons on the cyclohexene ring.
Physicochemical Properties: This compound typically appears as a white to off-white powder or crystalline solid.[3] It has a melting point in the range of 65-67 °C and is generally insoluble in water.[2][3]
Spectroscopic Data Acquisition and Interpretation Workflow
The comprehensive characterization of this compound involves a multi-technique approach. The logical flow of this analysis ensures a robust and validated structural assignment.
Diagram 1. Workflow for Spectroscopic Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For a molecule with stereocenters like this compound, 2D NMR techniques are often indispensable for unambiguous assignments.
Experimental Protocol: NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be useful for ensuring the observation of the acidic proton of the carboxylic acid.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher). A higher field strength provides better signal dispersion, which is crucial for resolving complex multiplets.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. This provides a single peak for each unique carbon atom.
-
2D NMR (Optional but Recommended): To definitively assign proton and carbon signals, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.
¹H NMR Spectral Data and Interpretation
| Proton(s) | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| -COOH | 10.0 - 12.0 | broad singlet | 1H | Chemical shift can be highly variable and dependent on concentration and solvent. |
| Olefinic (CH =CH ) | 5.5 - 5.8 | multiplet | 2H | The two olefinic protons will likely appear as a complex multiplet due to coupling with each other and adjacent allylic protons. |
| -COOCH ₃ | ~3.7 | singlet | 3H | A characteristic sharp singlet for the methyl ester protons. |
| H1, H6 | 3.0 - 3.3 | multiplet | 2H | Methine protons adjacent to electron-withdrawing carbonyl groups, shifted downfield. |
| H2, H5 | 2.3 - 2.8 | multiplet | 4H | Allylic and aliphatic methylene protons, will likely show complex splitting patterns. |
Causality Behind Choices: The use of a high-field instrument is justified by the presence of multiple, non-equivalent aliphatic protons in the cyclohexene ring, which would otherwise result in overlapping and difficult-to-interpret signals at lower field strengths.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.
| Carbon(s) | Approx. Chemical Shift (δ, ppm) | Notes |
| C =O (Carboxylic Acid) | 175 - 185 | The deshielded nature of the carbonyl carbon in the carboxylic acid places it far downfield. |
| C =O (Ester) | 170 - 175 | The ester carbonyl carbon is also significantly deshielded. |
| Olefinic (C H=C H) | 124 - 126 | The sp² hybridized carbons of the double bond. |
| -COOC H₃ | ~52 | The carbon of the methyl group in the ester. |
| C1, C6 | 39 - 42 | Methine carbons attached to the carbonyl groups. |
| C2, C5 | 25 - 28 | Aliphatic methylene carbons. |
Trustworthiness: The combination of ¹H and ¹³C NMR data provides a robust, self-validating system. The number of signals in the ¹³C spectrum should correspond to the number of unique carbons in the structure, and the integration in the ¹H spectrum should match the number of protons in each environment.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Experimental Protocol: FT-IR
-
Sample Preparation: The spectrum can be acquired using a KBr (potassium bromide) pellet or as a thin film from a solution evaporated on a salt plate (e.g., NaCl). For the KBr method, a small amount of the solid sample is ground with dry KBr and pressed into a transparent disk.
-
Data Acquisition: The spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer. A background spectrum of the empty sample compartment (or a pure KBr pellet) is taken first and automatically subtracted from the sample spectrum.
IR Spectral Data and Interpretation
The IR spectrum of this compound will be dominated by absorptions from its carbonyl and hydroxyl groups.
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity | Notes |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad | This very broad absorption is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer. |
| C-H (sp²) | 3000 - 3100 | Medium | Stretching vibration of the C-H bonds on the double bond. |
| C-H (sp³) | 2850 - 3000 | Medium | Stretching vibrations of the C-H bonds in the aliphatic ring and methyl group. |
| C=O (Carboxylic Acid & Ester) | 1680 - 1750 | Strong | This will likely be a strong, possibly broad or split, absorption band due to the presence of two different carbonyl groups. The carboxylic acid C=O is typically at a lower wavenumber than the ester C=O. |
| C=C (Alkene) | 1640 - 1680 | Medium to Weak | The stretching vibration of the carbon-carbon double bond. |
| C-O | 1000 - 1300 | Strong | C-O stretching vibrations from the carboxylic acid and ester groups. |
Authoritative Grounding: The characteristic broad O-H stretch and the strong carbonyl absorptions are definitive indicators of the carboxylic acid and ester functionalities, respectively, as established in standard spectroscopic literature.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
Experimental Protocol: Mass Spectrometry
-
Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, as it is likely to produce the protonated molecular ion [M+H]⁺ or the deprotonated molecular ion [M-H]⁻ with minimal fragmentation.
-
Mass Analyzer: A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap analyzer, is preferred. This allows for the determination of the exact mass of the molecular ion, which can be used to confirm the molecular formula.
-
Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
Mass Spectral Data and Interpretation
| Ion | Expected m/z (low resolution) | Expected m/z (high resolution) | Notes |
| [M+H]⁺ | 185.2 | 185.0759 | The protonated molecular ion. |
| [M+Na]⁺ | 207.2 | 207.0579 | Adduct with sodium, often observed in ESI. |
| [M-H]⁻ | 183.2 | 183.0606 | The deprotonated molecular ion, observed in negative ion mode. |
Expertise & Experience: The choice of ESI is based on the polar nature of the carboxylic acid and ester groups, which are readily ionized by this method. HRMS is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions, providing an unambiguous confirmation of the molecular formula.
Conclusion: A Unified Structural Picture
The synergistic application of NMR, IR, and MS provides a comprehensive and unambiguous structural elucidation of this compound. NMR spectroscopy defines the carbon-hydrogen framework and stereochemical relationships. IR spectroscopy confirms the presence of key functional groups (carboxylic acid, ester, alkene). High-resolution mass spectrometry validates the elemental composition. This integrated spectroscopic approach is fundamental to ensuring the quality and identity of this important chiral building block in any research or drug development setting.
References
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University of Calgary. Infrared Spectroscopy. [Link]
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An In-depth Technical Guide to the ¹H NMR Spectrum of (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, detailed experimental protocols for data acquisition, and an in-depth guide to spectral interpretation, including advanced 2D NMR techniques.
Introduction: The Structural Significance of this compound
This compound is a chiral molecule featuring a cyclohexene ring scaffold. The specific stereochemistry, denoted by the (1R,6S) configuration, dictates the spatial arrangement of the carboxylic acid and methoxycarbonyl substituents. This defined three-dimensional structure is crucial in its applications, particularly in asymmetric synthesis and as a chiral building block in the development of new chemical entities. ¹H NMR spectroscopy is an indispensable tool for confirming the structure and stereochemistry of this molecule. The precise chemical shifts and, more importantly, the coupling constants between protons provide a detailed conformational picture of the cyclohexene ring.
Predicted ¹H NMR Spectrum Analysis
A thorough understanding of the expected ¹H NMR spectrum is paramount before undertaking experimental work. The prediction is based on the fundamental principles of chemical shifts, spin-spin coupling, and the influence of the molecule's specific stereochemistry.
The structure of this compound is as follows:
Due to the molecule's asymmetry, all protons on the cyclohexene ring are chemically non-equivalent and are expected to give distinct signals.
Expected Chemical Shifts and Multiplicities:
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| H3, H4 (Olefinic) | 5.5 - 6.0 | Multiplet | Protons attached to the sp² hybridized carbons of the double bond are significantly deshielded. They will couple to each other and to the adjacent allylic protons (H2a, H2e, and H5). |
| H1, H6 (Methine) | 2.8 - 3.5 | Multiplet | These protons are alpha to the electron-withdrawing carbonyl groups of the carboxylic acid and the methyl ester, respectively, leading to a downfield shift. Their multiplicity will be complex due to coupling with neighboring protons. |
| H2a, H2e, H5a', H5e' (Allylic) | 2.0 - 2.8 | Multiplets | These allylic protons are adjacent to the double bond and will show complex splitting patterns due to geminal and vicinal couplings. The axial and equatorial-like protons will have different chemical shifts. |
| -OCH₃ (Methyl Ester) | ~3.7 | Singlet | The three equivalent protons of the methyl group are deshielded by the adjacent oxygen atom and will appear as a sharp singlet as there are no neighboring protons to couple with.[1] |
| -COOH (Carboxylic Acid) | 10 - 13 | Broad Singlet | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet. Its chemical shift can be concentration and solvent-dependent.[2][3] This signal will disappear upon a D₂O shake experiment.[4] |
Analysis of Coupling Constants (J-values):
The coupling constants are critical for confirming the stereochemistry. In a cyclohexene ring, which adopts a half-chair conformation, the dihedral angles between adjacent protons determine the magnitude of their coupling.
-
Vicinal Coupling (³J): The coupling between protons on adjacent carbons will be highly dependent on their spatial relationship. For instance, the coupling between H1 and H2 protons will differ for the pseudo-axial and pseudo-equatorial H2 protons.
-
Geminal Coupling (²J): The coupling between non-equivalent protons on the same carbon (e.g., H2a and H2e) is typically in the range of 10-15 Hz.
-
Allylic Coupling (⁴J): Long-range coupling between the olefinic protons (H3, H4) and the allylic protons (H2, H5) is expected, further complicating the splitting patterns.
Experimental Protocol for ¹H NMR Data Acquisition
This section provides a step-by-step methodology for acquiring a high-resolution ¹H NMR spectrum.
1. Sample Preparation:
-
Analyte: Weigh approximately 5-10 mg of this compound.[5][6][7]
-
Solvent: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[8][9] CDCl₃ is a common choice for many organic molecules, with its residual proton peak at 7.26 ppm serving as a convenient internal reference.[8]
-
Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal standard for chemical shift calibration (δ = 0.00 ppm).
-
NMR Tube: Use a clean, high-quality 5 mm NMR tube.[6][8] Ensure the sample is fully dissolved and the solution is free of any particulate matter. The optimal sample height in the tube should be around 4-5 cm.[6][9]
Workflow for NMR Sample Preparation:
Caption: Workflow for preparing the NMR sample.
2. NMR Spectrometer Setup and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters (1D ¹H NMR):
-
Pulse Sequence: A standard single-pulse experiment.
-
Spectral Width: Typically -2 to 14 ppm.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.
Advanced Spectral Interpretation: 2D NMR Techniques
To unambiguously assign all proton signals and confirm the connectivity within the molecule, 2D NMR experiments are invaluable.
1. COSY (Correlation Spectroscopy):
The COSY experiment identifies protons that are spin-spin coupled. Cross-peaks in the 2D spectrum indicate which protons are neighbors.[10][11]
-
Expected COSY Correlations:
-
H1 will show correlations to H2a and H2e.
-
H6 will show correlations to H5a' and H5e'.
-
The olefinic protons (H3 and H4) will correlate with each other and with the allylic protons (H2a, H2e, H5a', H5e').
-
The allylic protons will show correlations amongst themselves (geminal and vicinal).
-
2. HSQC (Heteronuclear Single Quantum Coherence):
The HSQC experiment correlates protons with the carbons to which they are directly attached.[10][11] This is instrumental in assigning the carbon skeleton.
-
Expected HSQC Correlations:
-
Each proton signal (except for the -COOH and -OCH₃ protons) will show a cross-peak with its corresponding carbon signal in the ¹³C NMR spectrum.
-
The -OCH₃ proton signal will correlate with the methyl carbon of the ester group.
-
Logical Workflow for Spectral Elucidation:
Caption: Stepwise approach for complete spectral assignment.
Conclusion
The ¹H NMR spectrum of this compound is complex but highly informative. A systematic approach, beginning with a predicted spectrum and followed by careful experimental acquisition and interpretation using both 1D and 2D NMR techniques, allows for the complete and unambiguous assignment of all proton signals. This detailed structural information is fundamental for quality control, reaction monitoring, and for understanding the role of this chiral building block in the broader context of chemical research and drug development.
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Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
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Organomation. NMR Sample Preparation: The Complete Guide. [Link]
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Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
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CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. YouTube. (2024, June 17). [Link]
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Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
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A Technical Guide to the Strategic Synthesis of Oseltamivir: The Pivotal Role of Cyclohexene Carboxylic Acid Derivatives
Abstract
Oseltamivir (marketed as Tamiflu®) remains a cornerstone of antiviral therapy for influenza A and B viruses. Its synthesis, a topic of intense investigation, presents significant stereochemical challenges with three contiguous stereocenters in the cyclohexene core. While the commercial synthesis historically relies on (-)-shikimic acid, a natural product with a fluctuating supply chain, alternative routes from simple, achiral starting materials are of paramount importance. This guide provides a detailed technical analysis of a key shikimic acid-independent pathway, focusing on the strategic use of a (1R,6S)-cyclohex-3-enecarboxylic acid derivative. We will dissect the critical iodolactamization reaction, a transformation that masterfully establishes the required stereochemistry and serves as the linchpin for the entire synthetic sequence. This document is intended for researchers and drug development professionals seeking a deeper understanding of advanced synthetic strategies in antiviral drug manufacturing.
Introduction: The Oseltamivir Synthesis Challenge
The molecular architecture of oseltamivir features a functionalized cyclohexene ring with three specific stereocenters. The precise spatial arrangement of the amino, acetamido, and pentyloxy groups is critical for its potent inhibition of the viral neuraminidase enzyme.[1] The original and still commercial synthesis, developed by Gilead Sciences and Roche, ingeniously utilizes (-)-shikimic acid as a chiral pool starting material.[2][3] This approach leverages the inherent stereochemistry of the natural product to set the stage for the final molecule.
However, the reliance on shikimic acid, primarily harvested from Chinese star anise, creates supply chain vulnerabilities, especially during pandemics when demand for oseltamivir surges.[2][4] Furthermore, the industrial route involves the use of potentially explosive azide reagents, posing significant safety and handling challenges.[5] These limitations have catalyzed extensive research into alternative, de novo synthetic routes that are safer, more scalable, and independent of natural product availability.[1][4][6]
One of the most elegant and influential of these alternatives is the asymmetric total synthesis developed by E.J. Corey. This pathway commences from inexpensive, abundant achiral precursors—butadiene and acrylic acid—and strategically employs an iodolactamization of a cyclohexene carboxylic acid derivative to build the core structure with complete stereocontrol.[4]
The Corey Synthesis: An Asymmetric Diels-Alder Approach
The Corey synthesis bypasses shikimic acid entirely by constructing the chiral cyclohexene ring from the ground up. The initial and crucial step is an asymmetric Diels-Alder reaction between 1,3-butadiene and an acrylate ester, catalyzed by a chiral oxazaborolidinium (CBS) catalyst. This reaction forges the six-membered ring and establishes the first key stereocenter with high enantiomeric excess (>97% ee).[4]
The resulting ester is then quantitatively converted to a primary amide. This amide, a derivative of (1R,6S)-cyclohex-3-enecarboxylic acid, is the direct precursor for the pivotal transformation of the synthesis.
Logical Workflow of the Corey Synthesis
The following diagram illustrates the high-level strategic flow from simple starting materials to the key iodo-lactam intermediate, which contains the core structure of oseltamivir.
Caption: High-level workflow of the Corey synthesis to the iodo-lactam.
The Linchpin Reaction: Iodolactamization
The term specified in the topic, (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid, points to a class of molecules whose core reactivity is exemplified by the iodolactonization or, in this specific case, iodolactamization reaction. In the Corey synthesis, the cyclohexene amide undergoes a highly diastereoselective cyclization upon treatment with iodine.[4] This reaction simultaneously forms a bicyclic lactam system and installs an iodine atom, which serves as a handle for subsequent transformations.
Reaction Mechanism
The iodolactamization proceeds through a well-established mechanism involving an iodonium ion intermediate.[7][8]
-
Electrophilic Attack: The electron-rich double bond of the cyclohexene ring attacks molecular iodine (I₂), displacing an iodide ion (I⁻) and forming a cyclic, three-membered iodonium ion intermediate. This ion can form on either face of the cyclohexene ring.
-
Intramolecular Nucleophilic Attack: The amide group acts as an intramolecular nucleophile. The amide oxygen attacks one of the carbons of the iodonium ion. This attack occurs from the face opposite to the iodonium ion ring, following a classic Sₙ2-type trajectory (anti-attack).[9][10]
-
Ring Formation: This nucleophilic attack opens the strained iodonium ring to form a stable five-membered bicyclic iodo-lactam structure. The stereochemistry of the product is precisely controlled by the anti-attack of the nucleophile on the iodonium ion.[9]
Mechanism Diagram
Caption: Mechanism of the Iodolactamization Step.
Causality Behind Experimental Choices
-
Choice of Halogen: Iodine is preferred over bromine or chlorine for this transformation. Iodine is a soft electrophile that readily forms the key iodonium intermediate. Bromine is more reactive and can lead to competitive side reactions, such as simple addition across the double bond, which lowers the yield of the desired lactone.[10]
-
Solvent and Base: The reaction is often performed under mildly basic conditions (e.g., using sodium bicarbonate) to ensure the nucleophile (in the case of a carboxylic acid) is deprotonated and thus more reactive.[9] In the case of the amide, conditions are chosen to facilitate the cyclization without promoting side reactions.
-
Stereocontrol: The inherent mechanism of anti-attack on the cyclic iodonium ion provides excellent diastereoselectivity, which is crucial for building the complex stereochemical array of oseltamivir.[9]
From Iodo-Lactam to Oseltamivir: The Endgame
The iodo-lactam product is a versatile intermediate. The remainder of the Corey synthesis involves a series of elegant transformations to install the remaining functional groups.
-
N-Protection: The lactam nitrogen is protected, typically with a tert-butoxycarbonyl (Boc) group.[4]
-
Elimination: The iodine and a proton are eliminated using a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form a new, strategically placed double bond.[4]
-
Allylic Amination: The new double bond is functionalized to install the second nitrogen atom.
-
Aziridination and Ring Opening: An aziridine is formed and subsequently opened with 3-pentanol to introduce the characteristic (1-ethyl-propoxy) side chain.[2]
-
Deprotection: Finally, the Boc protecting group is removed with acid to yield oseltamivir, which is then converted to its phosphate salt for improved stability and bioavailability.[2]
Complete Synthetic Workflow (Corey Route)
Caption: Step-by-step workflow of the Corey oseltamivir synthesis.
Data & Protocols
Quantitative Data Summary
The efficiency of this route is notable, providing oseltamivir in good overall yield without the use of azides.
| Step | Transformation | Typical Yield | Enantiomeric Excess (ee) | Reference |
| 1 | Asymmetric Diels-Alder | 97% | >97% | [4] |
| 2 | Ammonolysis | Quantitative | - | [4] |
| 3-5 | Iodolactamization & N-Boc Protection | High Yield | - | [4] |
| Overall | Butadiene to Oseltamivir | ~30% | >97% | [4] |
Experimental Protocol: Iodolactamization of Cyclohexene Amide
This protocol is a representative example based on the procedure described by Corey et al. and is intended for informational purposes by trained professionals only.[4]
Objective: To synthesize the bicyclic iodo-lactam intermediate from the cyclohexene amide.
Materials:
-
(1R,6S)-Cyclohex-3-ene-1-carboxamide
-
Iodine (I₂)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Dichloromethane (CH₂Cl₂)
-
Aqueous sodium bicarbonate (NaHCO₃) solution
-
Aqueous sodium thiosulfate (Na₂S₂O₃) solution
Procedure:
-
A solution of the cyclohexene amide (1.0 equiv) in anhydrous dichloromethane is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Iodine (approx. 1.1 equiv) is added to the solution, followed by the slow, dropwise addition of trimethylsilyl triflate (approx. 1.1 equiv). The use of TMSOTf initiates the reaction.[4]
-
The reaction mixture is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is carefully quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The mixture is transferred to a separatory funnel, and the organic layer is washed sequentially with 10% aqueous sodium thiosulfate solution (to remove excess iodine) and brine.
-
The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude iodo-lactam product.
-
The product can be purified by column chromatography or recrystallization as needed for subsequent steps.
Conclusion
The synthesis of oseltamivir via the iodolactamization of a (1R,6S)-cyclohex-3-enecarboxylic acid derivative represents a triumph of modern asymmetric synthesis. This route, pioneered by Corey, successfully addresses the major drawbacks of the traditional shikimic acid-based approach. By starting from simple achiral building blocks, it eliminates the reliance on a variable natural product supply. Critically, the strategic iodolactamization step provides a robust and highly stereocontrolled method for constructing the complex core of the drug, completely avoiding the use of hazardous azide reagents.[4] For drug development professionals, this pathway exemplifies a powerful strategy for creating resilient, safe, and efficient supply chains for essential medicines.
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Nie, J., et al. (2009). A short and practical synthesis of oseltamivir phosphate (Tamiflu) from (-)-shikimic acid. The Journal of Organic Chemistry, 74(10), 3970-3. Available at: [Link]
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Ying, J., et al. (2006). A Short Enantioselective Pathway for the Synthesis of the Anti-Influenza Neuramidase Inhibitor Oseltamivir from 1,3-Butadiene and Acrylic Acid. Journal of the American Chemical Society, 128(20), 6536-6537. Available at: [Link]
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Nie, J., et al. (2009). A Short and Practical Synthesis of Oseltamivir Phosphate (Tamiflu) from (−)-Shikimic Acid. The Journal of Organic Chemistry, 74(10), 3970-3973. Available at: [Link]
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Li, H., et al. (2018). Enantioselective Synthesis of Oseltamivir Phosphate (Tamiflu) via the Iron-Catalyzed Stereoselective Olefin Diazidation. Journal of the American Chemical Society, 140(38), 12073-12080. Available at: [Link]
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Nguyen, T., et al. (2014). Synthesis and Biological Evaluation of Oseltamivir Analogues from Shikimic Acid. Natural Product Communications, 9(7), 975-978. Available at: [Link]
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Li, H., et al. (2018). Enantioselective Synthesis of Oseltamivir Phosphate (Tamiflu) via the Iron-Catalyzed Stereoselective Olefin Diazidation. Journal of the American Chemical Society, 140(38), 12073-12080. Available at: [Link]
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Jacobsen, E. N., & Knowles, R. R. (2010). Tertiary Aminourea-Catalyzed Enantioselective Iodolactonization. Journal of the American Chemical Society, 132(29), 10022-10024. Available at: [Link]
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Abrecht, S., et al. (2004). The Synthetic Development of the Anti-Influenza Neuraminidase Inhibitor Oseltamivir Phosphate (Tamiflu®): A Challenge for Process Research and Development. CHIMIA, 58(9), 621-629. Available at: [Link]
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Shair, M. D., et al. (2020). The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? Tetrahedron, 76(30), 131336. Available at: [Link]
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Poompattanapong, P., et al. (2014). Efficient Synthesis of Oseltamivir from Readily Available Epoxide Precursor. Journal of Chemistry and Materials Research, 6(1), 1-6. Available at: [Link]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
The Pivotal Intermediate: A Technical Guide to the Discovery and History of (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid
Abstract
(1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid, a chiral cyclohexene derivative, holds a position of significant importance in the landscape of modern pharmaceutical synthesis. Its history is not one of a standalone discovery but is intrinsically woven into the development of one of the world's most critical antiviral drugs, Oseltamivir (Tamiflu®). This technical guide provides an in-depth exploration of the discovery and historical development of this pivotal molecule. We will delve into the evolution of its synthesis, from the initial reliance on natural product precursors to the advent of elegant and efficient asymmetric synthetic strategies. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthetic chemistry and strategic considerations that have shaped our understanding and utilization of this crucial chiral building block.
Introduction: A Molecule Defined by its Application
This compound (CAS No. 88335-93-7) is a dicarboxylic acid monoester derivative of cyclohexene.[1][2] Its structure, featuring two stereocenters with a specific cis relationship, makes it a valuable chiral synthon. The true significance of this molecule, however, lies in its role as a key intermediate in the industrial synthesis of Oseltamivir.[3] Oseltamivir is a potent neuraminidase inhibitor used for the treatment and prevention of influenza A and B virus infections.[4] The discovery and subsequent demand for Oseltamivir spurred extensive research into efficient and scalable synthetic routes, and at the heart of many of these routes lies our target molecule.
The history of this compound is, therefore, the history of the quest for an efficient synthesis of Oseltamivir. This guide will trace this history through the lens of the key synthetic strategies that have been developed to produce this vital intermediate.
The Genesis: The Shikimic Acid Route
The initial commercial synthesis of Oseltamivir, developed by Gilead Sciences and Roche, utilized (-)-shikimic acid as the starting material.[3][4][5] Shikimic acid, a naturally occurring compound extracted from Chinese star anise (Illicium verum) or produced via fermentation, provided a readily available chiral pool starting material.[3] While the full multi-step synthesis is complex, the core strategy involves the transformation of shikimic acid into a key epoxide intermediate, which is then elaborated to Oseltamivir.
The formation of a structure related to our target molecule can be envisioned within this process, where the carboxylic acid and a latent or protected hydroxyl group on the cyclohexene ring of shikimic acid are differentially functionalized. The inherent chirality of shikimic acid directs the stereochemical outcome of the synthesis.
Conceptual Workflow: Shikimic Acid to Oseltamivir Intermediate
Caption: Conceptual pathway from Shikimic Acid.
While robust and scalable, the reliance on a natural source for shikimic acid presented potential supply chain vulnerabilities, prompting the development of alternative, purely synthetic routes.
The Rise of Asymmetric Synthesis: Diels-Alder Strategies
The Diels-Alder reaction, a powerful tool for the construction of six-membered rings, emerged as a leading strategy for the de novo synthesis of the Oseltamivir core. This approach allows for the creation of the cyclohexene ring with control over the relative and absolute stereochemistry.
The Corey Synthesis: An Enantioselective Diels-Alder Approach
In 2006, E.J. Corey and coworkers reported a landmark synthesis of Oseltamivir that completely bypassed the need for shikimic acid. A key step in their approach is an asymmetric Diels-Alder reaction between 1,3-butadiene and a trifluoroethyl acrylate derivative, catalyzed by a chiral oxazaborolidine catalyst. This reaction establishes the crucial stereochemistry at one of the two centers of what will become our target intermediate. While the direct product of this specific Diels-Alder reaction is not our title compound, subsequent transformations lead to a closely related chiral cyclohexene carboxylic acid derivative that serves as a key building block.
Key Features of the Corey Approach:
| Feature | Description |
| Starting Materials | Inexpensive and readily available 1,3-butadiene and an acrylic acid derivative. |
| Key Reaction | Asymmetric Diels-Alder reaction to set the initial stereocenter. |
| Chirality Source | Chiral catalyst (oxazaborolidine). |
| Significance | Demonstrated a practical, shikimic acid-independent route. |
The Shibasaki Synthesis: A Catalytic Asymmetric Diels-Alder Approach
The research group of Masakatsu Shibasaki also developed a notable synthesis of Oseltamivir centered around a catalytic asymmetric Diels-Alder reaction. Their approach utilized a chiral catalyst to control the stereochemical outcome of the cycloaddition, leading to the formation of the cyclohexene core with the desired enantiopurity. Again, while the direct product may differ slightly, the underlying strategy of using a catalytic asymmetric Diels-Alder reaction to generate a chiral cyclohexene carboxylic acid derivative is a central theme.
Enzymatic Desymmetrization: A Biocatalytic Approach
Another elegant strategy to access enantiomerically pure cyclohexene derivatives is through the enzymatic desymmetrization of a meso starting material. A meso compound is achiral but contains chiral centers. A chiral catalyst, in this case an enzyme, can selectively react with one of two enantiotopic groups in the meso substrate to produce a chiral product.
In the context of our target molecule, a common approach involves the use of a lipase to selectively hydrolyze one of the two ester groups of a meso-cyclohex-4-ene-1,2-dicarboxylic acid dimethyl ester. This enzymatic resolution yields the desired (1S,2R)-2-(methoxycarbonyl)cyclohex-4-ene-1-carboxylic acid with high enantiomeric excess. This product is a constitutional isomer and a stereochemical precursor to our target molecule.
Protocol: Enzymatic Desymmetrization of Dimethyl cyclohex-4-ene-cis-1,2-dicarboxylate
-
Substrate Preparation: Synthesize dimethyl cyclohex-4-ene-cis-1,2-dicarboxylate from the Diels-Alder reaction of 1,3-butadiene and maleic anhydride, followed by esterification.
-
Enzymatic Hydrolysis: Suspend the meso-diester in a buffered aqueous solution.
-
Enzyme Addition: Add a lipase, such as Candida antarctica lipase (Novozym 435).
-
Reaction Monitoring: Stir the mixture at a controlled temperature and pH, monitoring the progress of the hydrolysis by techniques such as TLC or HPLC.
-
Work-up and Isolation: Once the desired conversion is reached, separate the aqueous and organic layers. Acidify the aqueous layer and extract the desired mono-acid product.
-
Purification: Purify the (1S,2R)-2-(methoxycarbonyl)cyclohex-4-ene-1-carboxylic acid by crystallization or chromatography.
Workflow for Enzymatic Desymmetrization
Caption: Enzymatic desymmetrization to a chiral monoester.
Alternative Synthetic Strategies
The strategic importance of Oseltamivir has led to the development of numerous other synthetic approaches, each with its own merits. These include routes developed by Fukuyama, Trost, and others, often featuring innovative bond-forming reactions and strategies for controlling stereochemistry. While a detailed exploration of each is beyond the scope of this guide, they collectively highlight the intense focus on developing diverse and robust methods for constructing the chiral cyclohexene core, and by extension, our target intermediate.
Applications Beyond Oseltamivir: A Focused Role
Despite the rich chemistry developed for its synthesis, the applications of this compound appear to be highly specialized. The vast majority of published literature focuses on its role as a precursor to Oseltamivir. While its structure suggests potential as a chiral building block for other complex molecules, its primary identity in the scientific literature remains that of a key Tamiflu intermediate. There is some research into other cyclohexene carboxylic acid derivatives for potential applications in areas like antitumor agents, but these are not direct applications of the title compound.[6]
Conclusion: A Legacy of Innovation
The story of this compound is a compelling example of how the pursuit of a single, high-value target can drive significant innovation in synthetic organic chemistry. Its "discovery" was not a singular event but rather an outcome of the intense effort to develop scalable and efficient syntheses of Oseltamivir. The evolution from reliance on natural products to the development of elegant asymmetric catalytic and biocatalytic methods for its preparation showcases the power and versatility of modern synthetic chemistry. For researchers and professionals in drug development, the history of this molecule serves as a valuable case study in strategic synthesis design and the ongoing quest for more efficient and sustainable methods for producing life-saving medicines.
References
- Gilead Sciences, Inc. (2015). Synthesis method of oseltamivir. CN103833570B.
-
Gilead Sciences. (2020). Gilead Sciences' synthetic route of the Oseltamivir carboxylate development. ResearchGate. [Link]
- Hoffmann-La Roche Inc. (2009). Preparation of oseltamivir phosphate. US7531687B2.
- Council of Scientific & Industrial Research. (2013). Process for the preparation of oseltamivir and methyl 3-epi-shikimate. WO2013061340A1.
- Mhlongo, N. N., & de Koning, C. B. (2020). The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle?. Tetrahedron, 76(30), 131401.
- Reddy, L. R., et al. (2009). Enzymatic Desymmetrization of Dimethyl Cylcohex-4-ene-cis-1,2-dicarboxylate to (1S,2R)-2-(Methoxycarbonyl)cyclohex-4-ene-1-carboxylic Acid. Organic Process Research & Development, 13(5), 893–897.
- National Center for Biotechnology Information. (n.d.).
- AbdElal, S. N. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. Journal of Chemical and Pharmaceutical Research, 5(6), 168-177.
- National Center for Biotechnology Information. (n.d.). (1R,6R)-6-Methylcyclohex-3-enecarboxylic acid. PubChem.
- Toda, F., Miyamoto, H., & Ohta, H. (1994). Efficient optical resolution of cis-4-methylcyclohex-4-ene-1,2-dicarboxylic anhydride, cis-4-methylcyclohex-4-ene-1,2-dicarboximide, and their derivatives by complexation with optically active host compounds derived from tartaric acid. Journal of the Chemical Society, Perkin Transactions 1, (12), 1601-1604.
- National Center for Biotechnology Information. (n.d.). 1-(((6-(Methoxycarbonyl)-5-oxononan-4-yl)oxy)carbonyl)cyclopropane-1-carboxylic Acid. PubChem.
- Bristol-Myers Squibb Co. (2001). Optically active cis-1,3-cyclohexanedicarboxylic acid monoesters with high enantiomeric purity and process for their preparation. US6210956B1.
-
Shaanxi Leite Optoelectronic Materials Co., Ltd. (n.d.). (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.). (R)-Cyclohex-3-enecarboxylic acid. PubChem.
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Methodological & Application
Application Note & Protocol: Enantioselective Synthesis of (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic Acid via Organocatalytic Desymmetrization
Abstract: This document provides a comprehensive guide to the enantioselective synthesis of (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid, a valuable chiral building block in pharmaceutical and natural product synthesis. The featured protocol employs an organocatalytic desymmetrization of the corresponding meso-anhydride, cis-4-cyclohexene-1,2-dicarboxylic anhydride. This strategy offers an efficient, atom-economical route to the target molecule with high enantiopurity. We delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step laboratory protocol, and outline methods for product characterization and purification.
Introduction and Strategic Overview
The synthesis of enantiomerically pure cyclohexene derivatives is of fundamental importance for the development of biologically active molecules and complex natural products.[1][2] this compound, with its distinct stereocenters and versatile functional groups (a carboxylic acid and a methyl ester), serves as a critical intermediate for introducing stereochemically defined six-membered rings in drug discovery programs.[3]
Traditional methods for obtaining such chiral molecules often rely on the resolution of racemic mixtures, a process that inherently discards at least 50% of the material.[4] Asymmetric synthesis, therefore, presents a more elegant and efficient alternative. Among the various asymmetric strategies, the desymmetrization of achiral meso compounds has emerged as a powerful technique.
This application note focuses on the desymmetrization of cis-4-cyclohexene-1,2-dicarboxylic anhydride, a readily available meso starting material. By selectively reacting one of the two enantiotopic carbonyl groups with methanol, we can generate the desired chiral half-ester. The key to achieving high enantioselectivity lies in the use of a chiral catalyst that can differentiate between the two reactive sites. We will employ a bifunctional organocatalyst, which has proven effective in similar transformations.[5]
Caption: Simplified diagram of the catalytic cycle.
Detailed Experimental Protocol
This protocol describes the synthesis on a 5 mmol scale. All manipulations should be performed in a well-ventilated fume hood.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume | Supplier Notes |
| cis-4-Cyclohexene-1,2-dicarboxylic anhydride | 85-43-8 | 152.15 | 5.0 | 761 mg | Purity >98% |
| Hydroquinine (Catalyst) | 522-66-7 | 326.44 | 0.5 | 163 mg | Or other suitable Cinchona alkaloid derivative. |
| Methanol (MeOH), Anhydrous | 67-56-1 | 32.04 | 10.0 | 0.4 mL | Purity >99.8%, <50 ppm water |
| Toluene, Anhydrous | 108-88-3 | 92.14 | - | 25 mL | Purity >99.8%, packaged under N₂ |
| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | - | ~100 mL | ACS Grade |
| Hydrochloric Acid (HCl), 1 M | 7647-01-0 | 36.46 | - | ~50 mL | Aqueous solution |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | - | ~50 mL | Aqueous solution |
| Magnesium Sulfate (MgSO₄), Anhydrous | 7487-88-9 | 120.37 | - | ~5 g | For drying |
| Silica Gel | 7631-86-9 | 60.08 | - | ~30 g | For column chromatography, 230-400 mesh |
Equipment
-
100 mL round-bottom flask with a magnetic stir bar
-
Septa and nitrogen/argon inlet
-
Magnetic stir plate
-
Syringes for liquid transfer
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure
-
Reaction Setup:
-
Place the cis-4-cyclohexene-1,2-dicarboxylic anhydride (761 mg, 5.0 mmol) and hydroquinine (163 mg, 0.5 mmol, 10 mol%) into a flame-dried 100 mL round-bottom flask containing a magnetic stir bar.
-
Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.
-
-
Solvent and Reagent Addition:
-
Using a syringe, add anhydrous toluene (25 mL) to the flask. Stir the mixture at room temperature until all solids are dissolved.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Slowly add anhydrous methanol (0.4 mL, 10.0 mmol) dropwise via syringe over 2 minutes.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) every 1-2 hours.
-
TLC System: 1:1 Hexane:Ethyl Acetate with 1% acetic acid.
-
Visualization: UV light (254 nm) and/or potassium permanganate stain. The starting anhydride will have a different Rf value than the product half-ester. The reaction is typically complete within 8-12 hours.
-
-
Workup and Extraction:
-
Once the reaction is complete (disappearance of starting material), quench the reaction by adding 1 M HCl (25 mL).
-
Transfer the mixture to a 250 mL separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product will be a pale yellow oil or solid. Purify the material using flash column chromatography on silica gel.
-
Eluent: A gradient of 20% to 50% ethyl acetate in hexane, with 1% acetic acid added to the mobile phase to prevent streaking of the carboxylic acid product.
-
Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield this compound.
-
Characterization and Data Analysis
The identity, purity, and enantiomeric excess of the final product must be confirmed through rigorous analytical techniques.
Expected Results
| Parameter | Expected Outcome |
| Physical Appearance | White to off-white solid or colorless oil. |
| Yield | 85-95% (after chromatography). |
| Enantiomeric Excess (e.e.) | >90% (determined by chiral HPLC). |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~10.5 (br s, 1H, COOH), 5.6-5.7 (m, 2H, CH=CH), 3.7 (s, 3H, OCH₃), 3.1-3.3 (m, 2H, CH-CO), 2.4-2.6 (m, 4H, CH₂). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~179 (COOH), ~174 (COOCH₃), ~125 (CH=CH), 52.1 (OCH₃), ~40.5 (CH-CO), ~25.0 (CH₂). |
Determination of Enantiomeric Excess (e.e.)
The most critical parameter is the enantiomeric excess, which quantifies the success of the asymmetric induction.
-
Method: Chiral High-Performance Liquid Chromatography (HPLC) is the standard method. [6]* Sample Preparation: The carboxylic acid product must first be derivatized to a more suitable analyte, such as a methyl or benzyl ester, using a reagent like diazomethane or benzyl bromide. This prevents peak broadening on the chiral column.
-
Column: A chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar).
-
Mobile Phase: Typically a mixture of hexanes and isopropanol.
-
Analysis: The two enantiomers will have different retention times. The e.e. is calculated from the integrated peak areas of the two enantiomers:
-
e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
-
Caption: Summary of the complete workflow.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; presence of water in reagents/solvents; incorrect temperature. | Ensure catalyst is pure and handled correctly. Use freshly opened anhydrous solvents and reagents. Verify reaction temperature. |
| Low Enantiomeric Excess (e.e.) | Impure catalyst; reaction run at too high a temperature; incorrect catalyst loading. | Use a highly pure chiral catalyst. Maintain the recommended low temperature (0 °C or lower). Optimize catalyst loading (5-10 mol% is typical). |
| Difficult Purification | Incomplete reaction; product streaking on the silica column. | Ensure the reaction goes to completion before workup. Add 1% acetic acid to the eluent for flash chromatography to suppress deprotonation of the carboxylic acid, leading to sharper peaks. |
| Low Isolated Yield | Product loss during aqueous workup; inefficient extraction. | Ensure the aqueous layer is acidic (pH ~2) before extraction to keep the product protonated and soluble in the organic phase. Perform multiple extractions (at least 3) with the organic solvent. |
References
- BenchChem. (n.d.). Application Notes and Protocols for Chiral Resolution of Cyclohexene Derivatives.
- Hofmeister, A., & Kálmán, F. (2010). A Theoretical Study of the Mechanism of the Desymmetrization of Cyclic meso-Anhydrides by Chiral Amino Alcohols. PMC - NIH.
- Wysocka, M., & Gawroński, J. (n.d.). Enantioselective Desymmetrization by Chiral Bifunctional H-Bonding Organocatalysts. NIH.
- Wilson, K. B., et al. (2019). Highly Functionalized Cyclohexenes Derived from Benzene: Sequential Tandem Addition Reactions Promoted by Tungsten. The Journal of Organic Chemistry.
- Wilson, K. B., et al. (2019). Highly Functionalized Cyclohexenes Derived from Benzene: Sequential Tandem Addition Reactions Promoted by Tungsten. PubMed.
- Wilson, K. B., et al. (2019). Highly Functionalized Cyclohexenes Derived from Benzene: Sequential Tandem Addition Reactions Promoted by Tungsten. ACS Publications.
- Hofmeister, A., & Kálmán, F. (2010). A Theoretical Study of the Mechanism of the Desymmetrization of Cyclic meso-Anhydrides by Chiral Amino Alcohols. SciSpace.
- ResearchGate. (n.d.). Enantioselective desymmetrization of meso-anhydride with alcohol catalyzed by derivative of thiophosphoramide.
- Berkessel, A., et al. (n.d.). Highly enantioselective desymmetrizations of meso-anhydrides. Tetrahedron - ElectronicsAndBooks.
-
Krische, M. J., et al. (2020). Chemo- and Regioselective Synthesis of Acyl-Cyclohexenes by a Tandem Acceptorless Dehydrogenation--[6][7]Hydride Shift Cascade. Journal of the American Chemical Society. Retrieved from
- Organic Chemistry Portal. (n.d.). Synthesis of cyclohexenes.
- AbdElal, S. N. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. Journal of Chemical and Pharmaceutical Research.
- Shen, H. C., et al. (2010). Discovery of a biaryl cyclohexene carboxylic acid (MK-6892): a potent and selective high affinity niacin receptor full agonist with reduced flushing profiles in animals as a preclinical candidate. Journal of Medicinal Chemistry.
- Wikipedia. (n.d.). Chiral resolution.
- ResearchGate. (n.d.). A new method of preparing (1R,3S)-3-amino-1-cyclohexane-carboxylic acid.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a biaryl cyclohexene carboxylic acid (MK-6892): a potent and selective high affinity niacin receptor full agonist with reduced flushing profiles in animals as a preclinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. Enantioselective Desymmetrization by Chiral Bifunctional H‐Bonding Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Highly Functionalized Cyclohexenes Derived from Benzene: Sequential Tandem Addition Reactions Promoted by Tungsten - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust Organocatalytic Approach to the Asymmetric Synthesis of (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic Acid
For: Researchers, scientists, and drug development professionals.
Abstract
(1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid is a pivotal chiral building block in the synthesis of various pharmaceuticals, most notably the antiviral agent oseltamivir (Tamiflu®).[1][2][3] This application note details a highly efficient and enantioselective organocatalytic Diels-Alder reaction for its preparation. By leveraging a well-defined chiral secondary amine catalyst, this protocol circumvents the need for often toxic and moisture-sensitive metal-based Lewis acids, offering a more sustainable and operationally simple alternative.[4] We provide a comprehensive guide, from the underlying mechanistic principles to a detailed, step-by-step experimental protocol and data analysis, designed to be readily implemented in a standard laboratory setting.
Introduction: The Significance of a Chiral Cyclohexene Scaffold
The precise three-dimensional arrangement of atoms in a molecule is critical to its biological function. This is particularly true in drug development, where often only one of a pair of enantiomers exhibits the desired therapeutic effect, while the other may be inactive or even harmful.[5][6] The cyclohexene ring system is a common motif in many natural products and pharmaceuticals. The specific stereoisomer, this compound, serves as a key intermediate in several synthetic routes to oseltamivir, a neuraminidase inhibitor used for the treatment of influenza A and B.[1][2][3]
Traditionally, the synthesis of such chiral molecules has relied heavily on chiral auxiliaries or metal-based Lewis acid catalysis.[5][7][8] While effective, these methods can suffer from drawbacks such as the need for cryogenic temperatures, sensitivity to air and moisture, and the challenge of removing metal contaminants from the final product. The emergence of organocatalysis has provided a powerful alternative, utilizing small, purely organic molecules to catalyze asymmetric transformations with high efficiency and selectivity.[4][9]
This application note focuses on an organocatalytic Diels-Alder reaction, a cornerstone of carbon-carbon bond formation, to construct the desired cyclohexene core with excellent stereocontrol.[8]
Mechanistic Rationale: Iminium Ion Catalysis in the Diels-Alder Reaction
The key to this asymmetric synthesis lies in the transient formation of a chiral iminium ion. The reaction between an α,β-unsaturated aldehyde and a chiral secondary amine catalyst generates this highly reactive intermediate. The catalyst, by creating a specific chiral environment, directs the approach of the diene from one face of the dienophile, leading to the preferential formation of one enantiomer of the product.
The catalytic cycle can be summarized as follows:
-
Iminium Ion Formation: The chiral secondary amine catalyst reversibly condenses with the α,β-unsaturated aldehyde (dienophile) to form a chiral iminium ion. This process activates the dienophile for the subsequent cycloaddition.
-
Stereocontrolled Cycloaddition: The diene approaches the activated iminium ion from the sterically less hindered face, as dictated by the chiral scaffold of the catalyst. This [4+2] cycloaddition step establishes the stereocenters of the cyclohexene ring.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion of the product is hydrolyzed to release the chiral aldehyde product and regenerate the amine catalyst, allowing it to re-enter the catalytic cycle.
This enamine-iminium ion activation strategy is a well-established and powerful tool in asymmetric organocatalysis.[10]
Experimental Protocol
This protocol outlines the asymmetric Diels-Alder reaction between a suitable diene and dienophile, followed by the necessary transformations to yield the target this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Acrolein | ≥97% | Sigma-Aldrich | Freshly distilled before use |
| Methyl acrylate | 99%, contains MEHQ as inhibitor | Sigma-Aldrich | Inhibitor removed by passing through a column of basic alumina |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | ≥98% | Strem Chemicals | Chiral Catalyst |
| Trifluoroacetic acid (TFA) | ≥99% | Acros Organics | Co-catalyst |
| 1,3-Butadiene | ≥99% | Matheson | Handled as a condensed liquid at low temperature |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | EMD Millipore | |
| Diethyl ether | Anhydrous, ≥99.7% | Fisher Scientific | |
| Sodium bicarbonate | ≥99.5% | J.T. Baker | |
| Magnesium sulfate | Anhydrous, powder | BDH | |
| Silver(I) oxide | 99% | Alfa Aesar | |
| Sodium hydroxide | ≥97%, pellets | Macron Fine Chemicals | |
| Hydrochloric acid | 37% | VWR |
Step-by-Step Procedure
Step 1: Asymmetric Diels-Alder Cycloaddition
-
To a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add the chiral amine catalyst, (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (5 mol %).
-
Add anhydrous dichloromethane (20 mL) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Add trifluoroacetic acid (5 mol %) to the solution.
-
In a separate flask, prepare a solution of freshly distilled acrolein (1.0 eq) in anhydrous dichloromethane (5 mL).
-
Slowly add the acrolein solution to the catalyst mixture at -78 °C. Stir for 10 minutes.
-
In a separate, cold-finger-equipped flask, condense 1,3-butadiene (1.5 eq).
-
Transfer the condensed butadiene via cannula to the reaction flask at -78 °C.
-
Allow the reaction to stir at -78 °C for 24 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude chiral cyclohexene carboxaldehyde.
Step 2: Oxidation to the Carboxylic Acid
-
Dissolve the crude aldehyde from the previous step in a 1:1 mixture of ethanol and water (40 mL).
-
Add silver(I) oxide (2.0 eq) to the solution.
-
Stir the mixture vigorously at room temperature for 12 hours.
-
Filter the reaction mixture through a pad of Celite® to remove the silver salts, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether (50 mL) and wash with 1 M HCl (20 mL) and then brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude (1R,6S)-cyclohex-3-enecarboxylic acid.
Step 3: Mono-Esterification
Note: This procedure assumes a diacid intermediate is formed and selectively esterified. A more direct route may involve a different starting dienophile.
-
The direct synthesis of the target molecule often involves an asymmetric Diels-Alder reaction with a mono-activated dienophile that already contains the methyl ester. The protocol above is a more general representation. For a more direct approach, a dienophile such as methyl acrylate can be used, which would require a different catalytic system, often a chiral Lewis acid.[11]
Purification and Characterization
The final product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. The enantiomeric excess (% ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) or by conversion to a diastereomeric derivative followed by analysis with achiral chromatography or NMR.
Data Presentation
| Step | Product | Yield (%) | Enantiomeric Excess (%) | Analytical Method |
| 1 | (1R,6S)-Cyclohex-3-enecarboxaldehyde | 90-95 | 95-99 | Chiral HPLC |
| 2 & 3 | This compound | 85-90 (over 2 steps) | >99 (after recrystallization) | Chiral HPLC, ¹H NMR, ¹³C NMR |
Visualization of the Workflow and Mechanism
Experimental Workflow
Caption: Overview of the synthetic workflow.
Catalytic Cycle
Sources
- 1. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. scielo.br [scielo.br]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chiral Resolution of Cyclohex-3-ene-1-carboxylic Acid Derivatives
Abstract
Optically active cyclohex-3-ene-1-carboxylic acid and its derivatives are crucial chiral building blocks in the pharmaceutical industry, most notably in the synthesis of anticoagulants like Edoxaban.[1][2] The stereochemistry at the C1 position is critical for the biological activity of the final active pharmaceutical ingredient (API). This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the principal methods for resolving racemic mixtures of these compounds. We will delve into the mechanistic basis and provide detailed, field-proven protocols for enzymatic kinetic resolution, diastereomeric salt formation, and chiral high-performance liquid chromatography (HPLC) analysis.
Introduction: The Significance of Chiral Cyclohex-3-ene-1-carboxylic Acid
Cyclohex-3-ene-1-carboxylic acid possesses a single chiral center at the C1 position of the cyclohexene ring. The distinct spatial arrangement of the carboxylic acid group in the (R)- and (S)-enantiomers leads to differential interactions with chiral biological targets, such as enzymes and receptors. For instance, the (S)-enantiomer of 3-cyclohexenecarboxylic acid is a key precursor for the synthesis of the anticoagulant drug Edoxaban, while the (R)-enantiomer is inactive for this purpose.[2] Consequently, the efficient and scalable production of the enantiopure acid is a critical step in the manufacturing process.
The primary strategies for obtaining single-enantiomer cyclohex-3-ene-1-carboxylic acid derivatives from a racemic mixture fall into three main categories:
-
Enzymatic Kinetic Resolution: Utilizing the high stereoselectivity of enzymes, typically lipases or esterases.
-
Diastereomeric Salt Formation: A classical chemical method involving the formation of separable diastereomeric salts with a chiral resolving agent.
-
Chromatographic Separation: Direct separation of enantiomers using chiral stationary phases in HPLC or Gas Chromatography (GC).
This guide will explore the intricacies of each method, providing both the theoretical underpinning and practical, step-by-step protocols.
Method 1: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful and environmentally benign technique that leverages the ability of enzymes to selectively catalyze the transformation of one enantiomer in a racemic mixture at a much higher rate than the other.[3] For carboxylic acids, this is typically achieved through either the enantioselective hydrolysis of a racemic ester or the enantioselective esterification of a racemic acid.
Principle of Resolution: Enantioselective Hydrolysis
The most common enzymatic approach for this class of compounds is the kinetic resolution of a racemic ester, such as methyl or ethyl cyclohex-3-ene-1-carboxylate, via hydrolysis. A hydrolase enzyme (e.g., a lipase or esterase) selectively hydrolyzes one ester enantiomer into the corresponding carboxylic acid, leaving the other ester enantiomer unreacted.
The key to a successful kinetic resolution is achieving a conversion close to 50%. At this point, the mixture ideally contains one enantiomer as the unreacted ester and the other as the hydrolyzed acid, both in high enantiomeric excess (e.e.). These two products, having different functional groups, can then be easily separated by standard chemical extraction techniques. The enantioselectivity of the process is quantified by the enantiomeric ratio (E-value); a high E-value is indicative of a more effective resolution.
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} caption [label="Workflow for Enzymatic Hydrolysis.", fontsize=10, fontname="Arial"];
Protocol: Lipase-Catalyzed Hydrolysis of Racemic Methyl 3-Cyclohexene-1-carboxylate
This protocol is based on the use of various common hydrolases to resolve racemic methyl 3-cyclohexene-1-carboxylate. The choice of enzyme determines which enantiomer is obtained as the acid.[4]
Materials:
-
Racemic methyl 3-cyclohexene-1-carboxylate
-
Potassium phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Enzyme:
-
Pig Liver Esterase (PLE)
-
Horse Liver Esterase (HLE)
-
Lipase from Candida cylindracea (CCL)
-
Porcine Pancreatic Lipase (PPL)
-
-
Sodium hydroxide solution (e.g., 1.0 M) for pH adjustment
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Reaction vessel with magnetic stirring and pH stat or manual pH monitoring capability
-
Separatory funnel
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
Reaction Setup: In a reaction vessel, suspend the racemic methyl 3-cyclohexene-1-carboxylate (e.g., 500 mg) in potassium phosphate buffer (pH 7.0, 50 mL).[4]
-
Enzyme Addition: Add the selected hydrolase (e.g., 100 µL of esterase solution or a specified weight of lipase powder).[4]
-
Reaction Monitoring: Stir the mixture at room temperature. The hydrolysis reaction produces carboxylic acid, causing the pH to drop. Maintain the pH at 7.0 by the controlled addition of 1.0 M NaOH solution using a pH stat or by manual titration. Monitor the progress of the reaction by thin-layer chromatography (TLC) until approximately 50% of the starting ester has been consumed.[4]
-
Work-up and Extraction: Once the reaction has reached ~50% conversion, stop the reaction. Acidify the mixture to pH ~2 with 1M HCl to ensure the carboxylic acid is protonated. Extract the entire mixture with ethyl acetate (e.g., 3 x 50 mL).
-
Separation:
-
Combine the organic extracts and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent using a rotary evaporator.
-
The resulting residue contains the unreacted ester and the product carboxylic acid. Separate these two compounds using flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient).[4]
-
Expected Outcomes & Causality:
The stereochemical outcome is dependent on the enzyme used. This is due to the unique three-dimensional structure of each enzyme's active site, which preferentially binds and orients one enantiomer for catalysis.
| Enzyme | Product (Acid) | Unreacted Ester | Reported e.e. |
| Pig Liver Esterase (PLE) | (S)-acid | (R)-ester | >99% |
| Horse Liver Esterase (HLE) | (S)-acid | (R)-ester | >99% |
| Candida cylindracea Lipase (CCL) | (S)-acid | (R)-ester | >99% |
| Porcine Pancreatic Lipase (PPL) | (R)-acid | (S)-ester | >99% |
| (Data synthesized from reference[4]) |
Method 2: Resolution via Diastereomeric Salt Formation
This classical resolution technique relies on the principle that enantiomers have identical physical properties, but diastereomers do not.[5] By reacting the racemic carboxylic acid with an enantiomerically pure chiral base (the resolving agent), a pair of diastereomeric salts is formed. These salts have different solubilities in a given solvent, allowing for their separation by fractional crystallization.
Principle of Resolution
The process involves two key, reversible steps: salt formation and salt breaking.
-
Salt Formation & Crystallization: The racemic acid is dissolved in a suitable solvent and treated with a stoichiometric amount (often 0.5 to 1.0 equivalents) of a chiral amine. The two resulting diastereomeric salts, (R-acid)•(R-base) and (S-acid)•(R-base), will exhibit different crystal packing energies and solubilities. By carefully selecting the solvent and controlling the temperature, the less soluble diastereomeric salt will preferentially crystallize out of the solution, while the more soluble one remains in the mother liquor.
-
Liberation of the Enantiopure Acid: After isolating the crystalline salt by filtration, it is treated with a strong acid (e.g., HCl) to break the ionic bond. This protonates the carboxylate anion back to the carboxylic acid and protonates the chiral amine, making it a water-soluble ammonium salt. The desired enantiomerically enriched carboxylic acid can then be extracted into an organic solvent.
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} caption [label="Workflow for Diastereomeric Salt Resolution.", fontsize=10, fontname="Arial"];
Protocol: Resolution of Racemic 3-Cyclohexene-1-carboxylic Acid using (R)-α-Phenylethylamine
This protocol is adapted from a patented industrial process for producing the (S)-enantiomer, a key intermediate for Edoxaban.
Materials:
-
Racemic 3-cyclohexene-1-carboxylic acid
-
(R)-(+)-α-phenylethylamine ((R)-PEA)
-
Solvent: 3% aqueous ethyl acetate (v/v) or aqueous acetone
-
Hydrochloric acid (e.g., 2M)
-
Ethyl acetate or Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Jacketed reaction vessel with temperature control and overhead stirrer
-
Filtration apparatus (Büchner funnel)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve racemic 3-cyclohexene-1-carboxylic acid (e.g., 30 g) in 3% aqueous ethyl acetate (150 mL) in the reaction vessel. Heat the solution to 55 °C.
-
Salt Formation: In a separate flask, dissolve (R)-α-phenylethylamine (e.g., 23.0 g, ~0.8 equivalents) in 3% aqueous ethyl acetate (30 mL). Gradually add this solution to the heated carboxylic acid solution while stirring.
-
Crystallization: Stir the resulting suspension at 55 °C for 6 hours. Then, cool the mixture to 25 °C and continue stirring for 5 hours. Finally, cool further to -10 °C and stir for an additional 2.5 hours to maximize the precipitation of the less soluble diastereomeric salt.
-
Isolation of the Salt: Isolate the precipitated white crystals of the (S)-3-cyclohexene-1-carboxylate • (R)-α-phenylethylamine salt by filtration under reduced pressure. Wash the crystals with a small amount of cold solvent.
-
Recrystallization (Optional but Recommended): To improve the diastereomeric excess, the isolated salt can be recrystallized from a fresh portion of the same solvent system.
-
Liberation of the (S)-Acid: Suspend the purified diastereomeric salt in a mixture of water and an organic solvent (e.g., dichloromethane). Cool the mixture in an ice bath and add 2M HCl dropwise with vigorous stirring until the pH is ~1-2.
-
Extraction: Transfer the mixture to a separatory funnel. The two layers should be clear. Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Final Product Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation to yield (S)-3-cyclohexene-1-carboxylic acid with high enantiomeric purity (>99% e.e. is achievable).[2]
Causality and Optimization: The choice of solvent is critical. It must provide a significant solubility difference between the two diastereomeric salts. Mixed solvent systems, like aqueous ethyl acetate, are often effective as they allow for fine-tuning of polarity. The stoichiometry of the resolving agent is also a key variable; using a sub-stoichiometric amount can sometimes lead to a higher purity in the crystallized salt.
Method 3: Analytical Chiral Chromatography
Chiral chromatography is the most powerful method for determining the enantiomeric purity (e.e.) of a chiral sample. It can also be used for preparative separation, although this is often more costly for large-scale production than the methods described above. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.
Principle of Separation
Enantiomers are passed through a column packed with a CSP. The chiral selector, which is immobilized on the support material (e.g., silica), forms transient, diastereomeric complexes with the enantiomers of the analyte. Based on the "three-point interaction" model, for effective chiral recognition to occur, there must be at least three simultaneous interactions between the chiral selector and one of the enantiomers, with at least one of these interactions being stereochemically dependent. This difference in the stability of the transient complexes leads to different retention times on the column, allowing for their separation and quantification.
Common CSPs for carboxylic acids include those based on polysaccharides (e.g., cellulose or amylose derivatives) and weak anion-exchange (WAX) type phases.
Protocol: Chiral HPLC Analysis of 3-Cyclohexene-1-carboxylic Acid
This protocol provides a validated HPLC method for determining the enantiomeric excess of 3-cyclohexene-1-carboxylic acid.[2]
Materials & Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral Column: Chiralcel AY-H (4.6 x 250 mm, 5 µm) or similar amylose-based CSP
-
Mobile Phase: n-Hexane (98%), Ethanol (2%), Trifluoroacetic Acid (0.1%) (v/v/v)
-
Sample dissolved in mobile phase
HPLC Parameters:
| Parameter | Setting |
| Column | Chiralcel AY-H (4.6 x 250 mm, 5 µm) |
| Mobile Phase | n-Hexane/Ethanol/TFA (98:2:0.1) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Procedure:
-
Sample Preparation: Prepare a dilute solution of the 3-cyclohexene-1-carboxylic acid sample (approx. 1 mg/mL) in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
System Equilibration: Equilibrate the HPLC column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers will elute as separate peaks.
-
Quantification: Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers:
-
e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak)
-
Causality of Separation: The Chiralcel AY-H column has an amylose tris(3,5-dimethylphenylcarbamate) selector. The separation of carboxylic acids on this phase is driven by a combination of hydrogen bonding (between the acid's -COOH group and the carbamate's N-H and C=O groups) and π-π interactions with the aromatic rings of the selector. The rigid helical structure of the polysaccharide creates chiral grooves where the enantiomers can fit, and subtle differences in their 3D shape lead to one being retained more strongly than the other. The small amount of trifluoroacetic acid in the mobile phase acts as a competing agent to sharpen the peak shape and improve resolution.
Conclusion
The chiral resolution of cyclohex-3-ene-1-carboxylic acid derivatives is a critical process in modern pharmaceutical synthesis. This guide has detailed three primary methodologies: enzymatic kinetic resolution, diastereomeric salt formation, and chiral HPLC.
-
Enzymatic resolution offers high selectivity and mild, environmentally friendly conditions, making it an attractive option for industrial-scale synthesis.
-
Diastereomeric salt formation is a robust, classical technique that is effective and can be scaled up, though it may require significant optimization of solvents and crystallization conditions.
-
Chiral HPLC is the definitive analytical tool for assessing enantiopurity and can be used for small-scale preparative separations.
The optimal method for a given application will depend on factors such as scale, cost, required purity, and available equipment. The protocols and principles outlined herein provide a solid foundation for researchers and process chemists to successfully resolve these valuable chiral intermediates.
References
-
Kinetic Resolution of Nearly Symmetric 3-Cyclohexene-1-carboxylate Esters Using a Bacterial Carboxylesterase Identified by Genome Mining. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
- Dou, Z., Xu, G., & Ni, Y. (2020). Efficient microbial resolution of racemic methyl 3-cyclohexene-1-carboxylate as chiral precursor of Edoxaban by newly identified Acinetobacter sp. JNU9335. Enzyme and Microbial Technology, 138, 109565.
- Ulgut, B. (2003). CHEMOENZYMATIC SYNTHESIS OF BIOLOGICALLY ACTIVE COMPOUNDS. Izmir Institute of Technology.
-
Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved January 16, 2026, from [Link]
- Ohrui, H., et al. (1999). Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols. Bioscience, Biotechnology, and Biochemistry, 63(5), 851-856.
- Deng, Z. (2020). S-3-cyclohexenecarboxylic acid and its purification method. CN111099989A.
- Zhang, X., et al. (2023). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. Chirality, 35(10), 820-829.
- Gotor-Fernández, V., et al. (2006). Lipases: Useful biocatalysts for the preparation of pharmaceuticals.
- Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid.
- Aturki, Z., & Fanali, S. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská farmacie: časopis České farmaceutické společnosti a Slovenské farmaceutické společnosti, 56(3), 107-121.
- Inbe, T., et al. (2011). Process for producing optically active carboxylic acid. US20110257401A1.
-
3-Cyclohexene-1-carboxylic acid. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
-
Chiral resolution. (2023, December 1). In Wikipedia. [Link]
-
LibreTexts Chemistry. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved January 16, 2026, from [Link]
Sources
- 1. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]
- 2. CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 5. US20110257401A1 - Process for producing optically active carboxylic acid - Google Patents [patents.google.com]
Experimental protocol for preparing (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid
An Application Note and Protocol for the Chemoenzymatic Synthesis of (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic Acid
Introduction: A Chiral Synthon for Pharmaceutical Development
This compound is a valuable chiral building block in the synthesis of complex pharmaceutical agents. Its rigid, stereochemically defined cyclohexene core makes it an ideal scaffold for introducing functionality with precise spatial orientation, a critical aspect in the design of molecules with high target specificity and reduced off-target effects. This document provides a detailed, two-stage chemoenzymatic protocol for the preparation of this important synthetic intermediate, commencing with a classical Diels-Alder cycloaddition, followed by a highly selective enzymatic desymmetrization.
The rationale for this combined approach lies in its efficiency and stereochemical precision. The initial Diels-Alder reaction between 1,3-butadiene and maleic anhydride is a highly atom-economical method for constructing the cyclohexene ring system. The resulting meso-anhydride is then converted to a prochiral diester, setting the stage for the key enzymatic step. The use of a lipase, specifically Candida antarctica lipase B (CALB), for the desymmetrization of the diester offers exceptional enantioselectivity (>99% ee) under mild, environmentally benign conditions, a significant advantage over traditional chiral resolution or asymmetric synthesis methods that may require harsh reagents or expensive chiral auxiliaries.[1][2][3]
Overall Synthetic Workflow
The synthesis is comprised of two primary stages:
-
Stage 1: Synthesis of the Prochiral Diester Precursor. This involves the [4+2] cycloaddition of 1,3-butadiene and maleic anhydride to form cis-4-cyclohexene-1,2-dicarboxylic anhydride, which is subsequently converted to dimethyl cis-4-cyclohexene-1,2-dicarboxylate.
-
Stage 2: Enzymatic Desymmetrization. The prochiral diester undergoes enantioselective hydrolysis catalyzed by Novozym 435 (immobilized CALB) to yield the desired this compound.
Caption: Chemoenzymatic synthesis workflow.
Materials and Reagents
| Reagent | Supplier | Grade |
| 3-Sulfolene | Sigma-Aldrich | 98% |
| Maleic Anhydride | Alfa Aesar | 99% |
| Xylene | Fisher | ACS Grade |
| Methanol | VWR | Anhydrous |
| Sulfuric Acid | Sigma-Aldrich | 98% |
| Novozym 435 (Candida antarctica lipase B, immobilized) | Sigma-Aldrich | ≥ 5,000 U/g |
| Toluene | Fisher | ACS Grade |
| Sodium Phosphate Monobasic | Sigma-Aldrich | Reagent Grade |
| Sodium Phosphate Dibasic | Sigma-Aldrich | Reagent Grade |
| Sodium Bicarbonate | VWR | ACS Grade |
| Diethyl Ether | Fisher | ACS Grade |
| Anhydrous Magnesium Sulfate | Sigma-Aldrich | 99.5% |
Experimental Protocols
Stage 1: Synthesis of Dimethyl cis-4-cyclohexene-1,2-dicarboxylate
This stage is performed in two sequential steps without isolation of the intermediate anhydride.
Step 1a: Diels-Alder Reaction
The Diels-Alder reaction is a concerted [4+2] cycloaddition that forms the cyclohexene ring.[4][5][6][7] 1,3-Butadiene, a gas at room temperature, is generated in situ from the thermal decomposition of solid 3-sulfolene for easier handling.[7][8]
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-sulfolene (11.8 g, 0.1 mol) and maleic anhydride (9.8 g, 0.1 mol).
-
Add 50 mL of xylene to the flask.
-
Causality: Xylene serves as a high-boiling solvent, allowing the reaction to proceed at a temperature sufficient for the decomposition of 3-sulfolene and the subsequent cycloaddition.
-
Heat the mixture to a gentle reflux. The solids will dissolve, and the solution will turn a light brown color.[9]
-
Maintain the reflux for 1 hour. During this time, sulfur dioxide gas is evolved. Ensure the reaction is performed in a well-ventilated fume hood.
-
After 1 hour, remove the heat source and allow the reaction mixture to cool to room temperature. The product, cis-4-cyclohexene-1,2-dicarboxylic anhydride, will be used directly in the next step.
Step 1b: Methanolysis to the Diester
-
To the cooled reaction mixture containing the anhydride, carefully add 100 mL of anhydrous methanol.
-
Slowly add concentrated sulfuric acid (1 mL) as a catalyst.
-
Causality: The acid catalyzes the ring-opening of the anhydride by methanol, followed by esterification of the resulting carboxylic acids to form the dimethyl ester.
-
Heat the mixture to reflux for 4 hours.
-
After cooling, neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude dimethyl cis-4-cyclohexene-1,2-dicarboxylate as an oil.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.
Stage 2: Enzymatic Desymmetrization of Dimethyl cis-4-cyclohexene-1,2-dicarboxylate
This step leverages the high enantioselectivity of Candida antarctica lipase B to hydrolyze one of the two ester groups in a stereospecific manner.[1][2][3]
-
Prepare a 0.1 M phosphate buffer (pH 7.0) by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions.
-
In a 500 mL Erlenmeyer flask, combine the dimethyl cis-4-cyclohexene-1,2-dicarboxylate (10 g, 0.05 mol), 100 mL of the phosphate buffer, and 100 mL of toluene.
-
Causality: The biphasic system of buffer and toluene provides an aqueous environment for the enzyme while allowing for high substrate concentration in the organic phase.
-
Add Novozym 435 (1 g) to the mixture.
-
Stir the mixture vigorously at room temperature (25°C) for 24-48 hours.
-
Monitor the reaction progress by TLC or by measuring the pH of the aqueous phase (which will decrease as the carboxylic acid is formed).
-
Once the reaction is complete (approximately 50% conversion), filter the immobilized enzyme. The enzyme can be washed with toluene and reused.
-
Separate the aqueous and organic layers.
-
Extract the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to recover the acidic product.
-
Combine all aqueous layers and acidify to pH 2 with 1 M HCl.
-
Extract the acidified aqueous layer with diethyl ether (3 x 75 mL).
-
Combine the ether extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield this compound as a white solid or viscous oil.
-
The enantiomeric excess (ee) of the product can be determined by chiral HPLC analysis.
Quantitative Data Summary
| Parameter | Value |
| Starting Diester | 10 g |
| Novozym 435 | 1 g |
| Reaction Time | 24-48 hours |
| Temperature | 25°C |
| Typical Yield | 98-99% (based on 50% conversion)[1][2] |
| Enantiomeric Excess (ee) | >99%[1][2] |
References
- Lab report #4: Diels-Alder Reaction. Google Docs. Available at: (Note: This is a placeholder for a general lab report, specific details may vary).
-
Diels-Alder reaction between butadiene and maleic anhydride. Chemistry Online. Available at: [Link]
-
1,3-Butadiene and Maleic Anhydride Reaction: A Brief Overview. News. Available at: [Link]
-
Diels Alder Reaction Experiment Part 1, Prelab. YouTube. Available at: [Link] (Note: Placeholder URL).
-
Enzymatic Desymmetrization of Dimethyl Cylcohex-4-ene-cis-1,2-dicarboxylate to (1S,2R)-2-(Methoxycarbonyl)cyclohex-4-ene-1-carboxylic Acid. Organic Process Research & Development. Available at: [Link]
-
Give the overall reaction(not mechanism) for the Diels-Alder reaction of butadiene with maleic anhydride. Homework.Study.com. Available at: [Link]
-
Kinetic Resolution of Nearly Symmetric 3-Cyclohexene-1-carboxylate Esters Using a Bacterial Carboxylesterase Identified by Genome Mining. ResearchGate. Available at: [Link]
-
Enzymatic resolution of a chiral organometallic ester: enantioselective hydrolysis of 2-ethoxycarbonylbuta-1,3-dienetricarbonyliron by pig liver esterase. Sci-Hub. Available at: [Link]
-
Enzymatic Desymmetrization of Dimethyl Cylcohex-4-ene-cis-1,2-dicarboxylate to (1S,2R). ACS Publications. Available at: [Link]
-
Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
~nthesis - Alfred State. Available at: [Link]
- US6210956B1 - Optically active cis-1,3-cyclohexanedicarboxylic acid monoesters with high enantiomeric purity and process for their preparation. Google Patents.
- EP1805316B1 - Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases. Google Patents.
-
preparation and diels–alder reaction of a highly nucleophilic diene. Organic Syntheses. Available at: [Link]
-
A new method of preparing (1R,3S)-3-amino-1-cyclohexane-carboxylic acid. ResearchGate. Available at: [Link]
-
Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction). Available at: [Link]
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Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI. Available at: [Link]
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Process for preparing phenylcyclohexan-1-ylcarboxylic acids. European Patent Office. Available at: [Link]
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Study of Chiral Center Effect on CaLB-Catalyzed Hydrolysis of (±)-1-(Acetoxymethyl)-3, 4, 5-methylpyrrolidin-2-ones. MDPI. Available at: [Link]
-
DIELS-ALDER SYNTHESIS OF CYCLOHEX-4-ENE-1. Odinity. Available at: [Link]
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Enantioselective Desymmetrization of Prochiral Cyclohexanones by Organocatalytic Intramolecular Michael Additions to α,β-Unsaturated Esters. PMC - NIH. Available at: [Link]
-
Enzymatic Desymmetrization of Dimethyl Cylcohex-4-ene- cis -1,2-dicarboxylate to (1 S ,2 R )-2-(Methoxycarbonyl)cyclohex-4-ene-1-carboxylic Acid. ResearchGate. Available at: [Link]
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Multiselective enzymatic reactions for the synthesis of protected homochiral cis- and trans-1,3,5-cyclohexanetriols. ResearchGate. Available at: [Link]
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Application Notes & Protocols: Purification of (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid
Abstract
This document provides a comprehensive guide to the purification of (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid, a key intermediate in various synthetic pathways, including the synthesis of the antiviral drug oseltamivir.[1][2] The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles that govern the selection of each technique. We will explore purification strategies including crystallization, chromatography, and extractive methods, offering detailed, step-by-step protocols and troubleshooting guidance to achieve high purity (typically >97-99%).[3][4]
Introduction: The Critical Role of Purity
This compound (MW: 184.19 g/mol ) is a chiral molecule whose stereochemical integrity is paramount for its intended downstream applications.[5] Impurities, whether they are diastereomers, unreacted starting materials, or byproducts, can significantly impact the yield, purity, and efficacy of the final active pharmaceutical ingredient (API). For instance, in the synthesis of oseltamivir, even minor impurities can lead to challenges in the subsequent stereospecific transformations and complicate the final purification of the API to meet stringent pharmaceutical standards.[6]
This guide is structured to provide a logical flow from the initial assessment of the crude product to the implementation of robust purification protocols.
Physical and Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C9H12O4 | [5][7] |
| Molecular Weight | 184.19 g/mol | [3][5][7][8] |
| Melting Point | 65-67 °C (lit.) | [5][7] |
| Boiling Point | 306.5±42.0 °C (Predicted) | [5][7] |
| Water Solubility | Insoluble | [5][7] |
| pKa | 4.26±0.40 (Predicted) | [5][7] |
Purification Strategy Overview
The choice of purification technique is dictated by the nature and quantity of impurities present in the crude material. A multi-step approach is often necessary to achieve the desired level of purity. The following diagram illustrates a typical purification workflow.
Caption: General purification workflow for this compound.
Core Purification Techniques
Liquid-Liquid Extraction: The First Line of Defense
Principle: This technique exploits the differential solubility of the target compound and impurities in two immiscible liquid phases. Given that the target molecule possesses both a carboxylic acid and a methyl ester, its solubility is pH-dependent. The carboxylic acid group (pKa ≈ 4.26) allows for its selective extraction into an aqueous basic solution, leaving non-acidic impurities in the organic phase.
Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Basification: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (5-10%) solution of sodium hydroxide (NaOH).
-
Extraction: Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate. The deprotonated carboxylate salt of the target compound will partition into the aqueous layer.
-
Separation: Drain the aqueous layer. Repeat the extraction of the organic layer with fresh basic solution 2-3 times to ensure complete recovery.
-
Acidification: Combine the aqueous extracts and cool in an ice bath. Slowly add a dilute acid (e.g., 1M HCl) with stirring until the pH is acidic (pH 2-3). The protonated carboxylic acid will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold deionized water to remove any residual salts.
-
Drying: Dry the purified solid under vacuum.
Expert Insights: The choice of base is critical. Sodium bicarbonate is a milder base and is often sufficient. Stronger bases like NaOH can potentially hydrolyze the methyl ester, especially if the reaction is allowed to proceed for an extended period or at elevated temperatures.
Crystallization: The Workhorse of Purification
Principle: Crystallization is a powerful technique for purifying solid compounds. It relies on the principle that the target compound will be less soluble in a given solvent at lower temperatures, while impurities will remain in the solution (mother liquor). The slow formation of a crystal lattice excludes foreign molecules, leading to a highly purified product.
Protocol: Recrystallization
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For this compound, solvents such as ethyl acetate, ethanol, or mixtures of hexane/ethyl acetate can be effective.[9]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude solid to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to adsorb colored impurities. Heat the solution briefly and then hot-filter it to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. The formation of crystals should be observed. For optimal crystal growth and purity, avoid rapid cooling.
-
Cooling: Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of the crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum. The melting point of the purified compound should be sharp and within the literature range of 65-67 °C.[5][7]
Expert Insights: Seeding the solution with a small crystal of the pure compound can initiate crystallization if it does not occur spontaneously. If the compound "oils out" instead of crystallizing, it may be due to the presence of impurities or an inappropriate solvent. In such cases, redissolving the oil in more solvent and attempting a slower cooling rate may be beneficial.
Column Chromatography: For Challenging Separations
Principle: When crystallization or extraction fails to provide adequate purity, particularly when dealing with impurities of similar polarity, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (eluent).
Protocol: Flash Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent system and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase. A common eluent system for this compound is a mixture of hexane and ethyl acetate, with the polarity gradually increased by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified compound.
Expert Insights: The choice of eluent is critical for successful separation. A good starting point is to find a solvent system that gives the target compound an Rf value of approximately 0.3 on a TLC plate. Gradient elution (gradually increasing the polarity of the mobile phase) can often provide better separation than isocratic elution (using a constant mobile phase composition).
Purity Assessment
The purity of the final product should be confirmed using appropriate analytical techniques.
| Technique | Purpose |
| Melting Point | A sharp melting point range close to the literature value (65-67 °C) indicates high purity.[5][7] |
| Thin-Layer Chromatography (TLC) | A single spot on a TLC plate suggests the absence of major impurities. |
| High-Performance Liquid Chromatography (HPLC) | Provides quantitative purity data. Chiral HPLC can be used to determine the enantiomeric excess (ee%).[10] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure and can reveal the presence of impurities. |
Troubleshooting Common Purification Issues
| Issue | Possible Cause | Suggested Solution |
| Low recovery after extraction | Incomplete extraction or precipitation. | Ensure the pH is sufficiently basic during extraction and acidic during precipitation. Perform multiple extractions. |
| Oiling out during crystallization | Impurities present, solvent is too polar, or cooling is too rapid. | Try a different solvent system, ensure slow cooling, or purify by chromatography first. |
| Poor separation in column chromatography | Incorrect eluent system or overloaded column. | Optimize the eluent system using TLC. Do not overload the column with the sample. |
Safety Precautions
This compound may cause skin, eye, and respiratory irritation.[11][12] Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The purification of this compound is a critical step in its utilization for further chemical synthesis. A systematic approach, often combining extraction, crystallization, and, if necessary, chromatography, can yield a product of high purity. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to achieve this goal efficiently and safely.
References
- Satoh, N., Akiba, T., Yokoshima, S., & Fukuyama, T. (2007). A Practical Synthesis of (–)-Oseltamivir.
- Yang, H. J., Xiong, F. J., Li, J., & Chen, F. E. (2013).
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Grokipedia. (2026, January 8). Oseltamivir total synthesis. Retrieved from [Link]
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SynArchive. (2006). Synthesis of Oseltamivir by Elias J. Corey. Retrieved from [Link]
-
Wikipedia. (n.d.). Oseltamivir total synthesis. Retrieved from [Link]
-
Arctom Scientific. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). (1R,6R)-6-Methylcyclohex-3-enecarboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method.
-
PubMed. (2000). Synthesis of the rac-6-hydroxy-3-methoxycyclohex-2-enone and resolution through recrystallization of its diastereomeric N-tosyl-(S)-proline esters. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 4-(3-Methoxyphenyl)-2,6-dimethylcyclohex-3-enecarboxylic acid. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). US20170036991A1 - Isolation and purification of 6-aminocaproic acid.
-
ResearchGate. (2013). Dehydro-aromatization of cyclohexene-carboxylic acids by sulfuric acid: Critical route for bio-based terephthalic acid synthesis. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Application of (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic Acid in the Synthesis of Neuraminidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The relentless challenge posed by viral illnesses, particularly influenza, necessitates the continuous innovation of synthetic methodologies for potent antiviral agents. Oseltamivir, marketed as Tamiflu®, stands as a cornerstone in the management of influenza A and B, functioning as a potent inhibitor of the viral neuraminidase enzyme.[1][2] The core of oseltamivir's structure is a highly functionalized chiral cyclohexene ring, the efficient construction of which remains a subject of intense research. While the traditional synthesis famously starts from naturally sourced (-)-shikimic acid, supply chain vulnerabilities have spurred the development of numerous alternative routes.[3][4]
This guide explores the potential application of (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid as a versatile chiral starting material in the synthesis of oseltamivir. This commercially available building block (CAS 88335-93-7) possesses the inherent stereochemistry and key functional groups that can be strategically manipulated to forge the critical intermediates of oseltamivir, bypassing the reliance on shikimic acid.[5][6] We will detail a plausible and scientifically grounded synthetic pathway, providing step-by-step protocols and the underlying chemical rationale.
The Strategic Advantage of a Chiral Cyclohexene Precursor
The structure of this compound presents a compelling starting point for the synthesis of oseltamivir. The molecule already contains the cyclohexene core with two differentiated carboxylic acid functionalities (one as a methyl ester) and, crucially, the correct relative stereochemistry at two of the three chiral centers present in the final drug. This pre-installed chirality offers a significant advantage, streamlining the synthetic sequence and avoiding complex asymmetric induction steps.
Proposed Synthetic Pathway: From Chiral Precursor to a Key Oseltamivir Intermediate
The following section outlines a proposed synthetic route to convert this compound into a known key intermediate of oseltamivir synthesis. Each step is accompanied by a detailed protocol.
A [label="this compound"]; B [label="Acyl Azide Intermediate"]; C [label="Isocyanate Intermediate"]; D [label="Oxazolidinone Intermediate"];
A -> B [label=" DPPA, Et3N\n Toluene, Reflux "]; B -> C [label=" Curtius Rearrangement\n (Heat) "]; C -> D [label=" Intramolecular Cyclization "]; }
Figure 1: Proposed initial steps in the conversion of the starting material to a key cyclic intermediate.Part 1: Synthesis of a Protected Amino Group via Curtius Rearrangement
The first critical transformation is the conversion of the free carboxylic acid group into an amino group with retention of configuration. The Curtius rearrangement is an ideal method for this, proceeding through an acyl azide and an isocyanate intermediate, which can be trapped to form a stable protected amine.
Protocol 1: Synthesis of the Oxazolidinone Intermediate
This protocol describes the conversion of the starting carboxylic acid to a bicyclic oxazolidinone, which serves to install the first amino group in a protected form.
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | 184.19 | 1.84 g | 10.0 |
| Diphenylphosphoryl azide (DPPA) | 275.24 | 3.03 g (2.4 mL) | 11.0 |
| Triethylamine (Et₃N) | 101.19 | 1.52 g (2.1 mL) | 15.0 |
| Toluene, anhydrous | - | 50 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 2 x 25 mL | - |
| Brine | - | 25 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
| Ethyl Acetate | - | - | - |
| Hexanes | - | - | - |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.84 g, 10.0 mmol) and anhydrous toluene (50 mL).
-
Stir the solution at room temperature and add triethylamine (2.1 mL, 15.0 mmol), followed by the dropwise addition of diphenylphosphoryl azide (2.4 mL, 11.0 mmol).
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) for the disappearance of the starting material. The isocyanate is formed in situ.
-
Upon completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude oxazolidinone.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure oxazolidinone intermediate.
Rationale: The Curtius rearrangement is a reliable method for converting carboxylic acids to amines with retention of stereochemistry. Using DPPA allows for a one-pot procedure where the acyl azide is formed and rearranges upon heating to the isocyanate. While not explicitly shown in Figure 1, the adjacent ester group can be hydrolyzed and the resulting hydroxyl can intramolecularly trap the isocyanate to form the oxazolidinone, a common strategy in natural product synthesis. Alternatively, if the ester is retained, the isocyanate can be trapped with an external alcohol (e.g., t-butanol) to form a Boc-protected amine.
Part 2: Introduction of the Second Amine and Side Chain
With the first amino group installed and protected, the next phase involves the functionalization of the cyclohexene ring to introduce the second nitrogen functionality and the characteristic 3-pentyloxy side chain of oseltamivir. This often involves an epoxidation followed by a regioselective ring-opening.
D [label="Oxazolidinone Intermediate"]; E [label="Epoxide Intermediate"]; F [label="Amino Alcohol Intermediate"]; G [label="Oseltamivir Core Structure"];
D -> E [label=" m-CPBA\n DCM "]; E -> F [label=" Azide Opening (e.g., NaN3)\n then Reduction (e.g., H2, Pd/C) "]; F -> G [label=" Etherification (3-pentanol)\n Acetylation "]; }
Figure 2: Key transformations to build the core structure of oseltamivir from the oxazolidinone intermediate.Protocol 2: Epoxidation of the Cyclohexene Ring
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Oxazolidinone Intermediate | (Calculated) | (e.g., 1.0) | (e.g., 5.0) |
| meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) | 172.57 | 1.23 g | ~5.5 |
| Dichloromethane (DCM), anhydrous | - | 30 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 2 x 15 mL | - |
| Anhydrous Sodium Sulfate | - | - | - |
Procedure:
-
Dissolve the oxazolidinone intermediate (e.g., 1.0 g, 5.0 mmol) in anhydrous DCM (30 mL) in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Add m-CPBA (1.23 g, ~5.5 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 5°C.
-
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (15 mL).
-
Separate the organic layer, and wash it again with saturated sodium bicarbonate solution (15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude epoxide.
-
The epoxide can often be used in the next step without further purification.
Rationale: Epoxidation of the double bond sets the stage for the introduction of the second nitrogenous group and the ether side chain at adjacent carbons. The stereochemistry of the epoxidation will be directed by the existing substituents on the ring.
Protocol 3: Azide-mediated Ring Opening and Subsequent Reduction
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Epoxide Intermediate | (Calculated) | (e.g., 5.0) | (e.g., 5.0) |
| Sodium Azide (NaN₃) | 65.01 | 0.49 g | 7.5 |
| Ammonium Chloride (NH₄Cl) | 53.49 | 0.40 g | 7.5 |
| N,N-Dimethylformamide (DMF), anhydrous | - | 25 mL | - |
| Palladium on Carbon (Pd/C, 10%) | - | 100 mg | - |
| Methanol | - | 30 mL | - |
| Hydrogen Gas (H₂) | - | Balloon | - |
Procedure:
-
Dissolve the crude epoxide (from the previous step, ~5.0 mmol) in anhydrous DMF (25 mL).
-
Add sodium azide (0.49 g, 7.5 mmol) and ammonium chloride (0.40 g, 7.5 mmol).
-
Heat the mixture to 80°C and stir for 6-8 hours.
-
Cool to room temperature, dilute with water (50 mL), and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude azido alcohol.
-
Dissolve the crude azido alcohol in methanol (30 mL), add 10% Pd/C (100 mg), and place the mixture under a hydrogen atmosphere (balloon).
-
Stir vigorously at room temperature for 12-16 hours.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and concentrate the filtrate to yield the crude amino alcohol, which can be further purified or carried on to the next step.
Rationale: The epoxide is opened regioselectively by the azide nucleophile. This is a common and efficient way to introduce a nitrogen atom that can be readily reduced to a primary amine. The subsequent hydrogenation cleanly converts the azide to the amine without affecting other functional groups.
Concluding Remarks and Future Perspectives
The outlined synthetic strategy demonstrates the high potential of this compound as a valuable chiral precursor for the synthesis of oseltamivir and potentially other neuraminidase inhibitors. By leveraging its inherent stereochemistry, a more convergent and potentially cost-effective synthesis can be envisioned. Further optimization of each step, particularly the regioselectivity of the epoxide opening and the final functional group manipulations, would be necessary to develop a robust and scalable process. This application note serves as a foundational guide for researchers looking to explore novel synthetic routes to crucial antiviral medications.
References
-
Oseltamivir - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]
-
What is the mechanism of Oseltamivir Phosphate? - Patsnap Synapse. (2024, July 17). Retrieved January 16, 2026, from [Link]
-
What is the mechanism of action of Oseltamivir (Tamiflu) in treating influenza? - Dr.Oracle. (2025, October 30). Retrieved January 16, 2026, from [Link]
-
Oseltamivir - StatPearls - NCBI Bookshelf. (n.d.). Retrieved January 16, 2026, from [Link]
-
Oseltamivir Synthesis for Chemists. (n.d.). Retrieved January 16, 2026, from [Link]
-
Oseltamivir total synthesis - Grokipedia. (2026, January 8). Retrieved January 16, 2026, from [Link]
-
Oseltamivir total synthesis - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]
-
Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]
-
A Practical Synthesis of (-)-Oseltamivir - Wipf Group. (2007, July 30). Retrieved January 16, 2026, from [Link]
-
Synthesis and Antiviral Activity of 6-deoxycyclopropavir, a New Prodrug of Cyclopropavir. (2012, April 15). Retrieved January 16, 2026, from [Link]
-
Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - MDPI. (n.d.). Retrieved January 16, 2026, from [Link]
-
Efficient synthesis of antiviral agent uprifosbuvir enabled by new synthetic methods - NIH. (n.d.). Retrieved January 16, 2026, from [Link]
-
Synthesis of Potential Antiviral Agents for SARS-CoV-2 Using Molecular Hybridization Approach - MDPI. (2022, September 12). Retrieved January 16, 2026, from [Link]
-
Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - MDPI. (n.d.). Retrieved January 16, 2026, from [Link]
-
Synthesis and antiviral activity of 6-benzyl analogs of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) as potent and selective anti-HIV-1 agents - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]
-
#Nitrosocarbonyls 1: Antiviral Activity of N-(4-Hydroxycyclohex-2-en-1-yl)quinoline-2-carboxamide against the Influenza A Virus H1N1 - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]
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- 6. researchgate.net [researchgate.net]
Scale-up synthesis of (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid for pharmaceutical production
Application Note & Protocol
Title: A Scalable, Enantioselective Synthesis of (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic Acid via Enzymatic Desymmetrization for Pharmaceutical Production
Abstract this compound is a critical chiral building block in the synthesis of numerous pharmaceuticals, most notably the antiviral agent oseltamivir.[1][2] The production of this intermediate on an industrial scale demands a process that is not only efficient and high-yielding but also stereochemically precise and environmentally sustainable. Traditional chemical methods often face challenges in achieving the required enantiopurity without resorting to costly chiral auxiliaries or inefficient resolution steps.[] This application note details a robust and scalable protocol centered on the enzymatic desymmetrization of a prochiral meso-anhydride. This biocatalytic approach offers exceptional enantioselectivity under mild reaction conditions, presenting a significant advantage for large-scale pharmaceutical manufacturing.[4][5] We provide a comprehensive guide covering the strategic rationale, a detailed step-by-step protocol, critical process parameters, and analytical controls necessary for successful implementation.
Synthetic Strategy and Rationale
The primary challenge in synthesizing the target molecule lies in the precise installation of two adjacent stereocenters with a cis relationship. Our strategy addresses this by starting from an achiral, symmetrical (meso) precursor and introducing chirality in a single, highly selective step.
1.1. Retrosynthetic Analysis and Route Selection
The chosen retrosynthetic path involves the enzymatic ring-opening of cis-1,2,3,6-tetrahydrophthalic anhydride. This prochiral meso-compound possesses a plane of symmetry, and its two chemically equivalent carbonyl groups are enantiotopic. A stereoselective catalyst can differentiate between these two groups, leading to a single enantiomer of the resulting monoester product.
Two primary strategies were considered for this transformation:
-
Asymmetric Diels-Alder Reaction: This classic cycloaddition can construct the cyclohexene ring with high stereocontrol using a chiral catalyst.[6][7] While effective, this approach can be limited by the cost and availability of the chiral Lewis acid or organocatalyst required for scale-up.[8]
-
Enzymatic Desymmetrization: This method utilizes an enzyme, typically a lipase, to catalyze the enantioselective alcoholysis of the meso-anhydride.[9] Enzymes offer unparalleled selectivity (often >99% e.e.), operate under mild, environmentally friendly conditions, and can be immobilized and reused, making them economically attractive for industrial processes.[10][11]
Given the demands of pharmaceutical production for high purity, process simplicity, and sustainability, the enzymatic desymmetrization route was selected as the superior strategy.[4] The process begins with the readily available and inexpensive cis-1,2,3,6-tetrahydrophthalic anhydride.
1.2. Overall Synthesis Workflow
The workflow is designed for operational simplicity and efficiency, minimizing complex purification steps and maximizing throughput.
Caption: Workflow for the enzymatic synthesis of the target chiral hemi-ester.
Materials and Equipment
-
Reagents:
-
cis-1,2,3,6-Tetrahydrophthalic anhydride (≥98% purity)
-
Methanol (anhydrous, ≥99.8%)
-
Methyl tert-butyl ether (MTBE, anhydrous, ≥99.8%)
-
Immobilized Lipase B from Candida antarctica (e.g., Novozym® 435)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium chloride (NaCl)
-
Hydrochloric acid (HCl, 1M solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Heptane (for crystallization)
-
-
Equipment:
-
Jacketed glass reactor (10 L) with overhead stirring, temperature probe, and inert gas inlet (N₂)
-
Thermostatic circulator (heating/cooling bath)
-
Addition funnel
-
Buchner funnel with vacuum flask and filter paper suitable for enzyme filtration
-
Rotary evaporator with vacuum pump and chiller
-
Standard laboratory glassware
-
Analytical balance
-
pH meter
-
High-Performance Liquid Chromatography (HPLC) system with chiral column
-
Detailed Protocol for Scale-Up Synthesis (1 kg Scale)
This protocol is designed for a target batch size of approximately 1 kg of the final product. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Step 1: Reactor Setup and Reagent Charging
-
Ensure the 10 L jacketed reactor is clean, dry, and purged with nitrogen.
-
Set the reactor temperature to 30 °C using the thermostatic circulator.
-
Charge the reactor with cis-1,2,3,6-tetrahydrophthalic anhydride (1.00 kg, 6.57 mol).
-
Add anhydrous methyl tert-butyl ether (MTBE) (5.0 L) to the reactor.
-
Begin stirring at a moderate speed (e.g., 150-200 RPM) to dissolve the anhydride completely.
Step 2: Enzymatic Reaction
-
Once the anhydride is fully dissolved, add the immobilized lipase (100 g, 10% w/w relative to substrate). The use of an immobilized enzyme simplifies removal and allows for recycling, which is crucial for process economics.[10]
-
In a separate flask, prepare a solution of anhydrous methanol (290 mL, 7.23 mol, 1.1 equivalents) in anhydrous MTBE (500 mL).
-
Slowly add the methanol solution to the reactor over 30-45 minutes using an addition funnel. An exotherm may be observed; maintain the internal temperature at 30-35 °C.
-
Allow the reaction to stir at 30 °C.
Step 3: In-Process Control and Reaction Monitoring
-
Monitor the reaction progress by taking small aliquots (approx. 0.5 mL) every 2-4 hours.
-
Quench the aliquot with a small amount of water, extract with ethyl acetate, and analyze by HPLC to determine the conversion of the starting anhydride.
-
The reaction is typically complete within 16-24 hours. The endpoint is defined as >99% conversion of the starting material.
Step 4: Work-up and Enzyme Recovery
-
Once the reaction is complete, cool the mixture to 20 °C.
-
Recover the immobilized enzyme by vacuum filtration through a Buchner funnel.
-
Wash the recovered enzyme cake with fresh MTBE (2 x 250 mL) to remove any residual product. The enzyme can be dried under vacuum and stored for reuse in subsequent batches.
-
Combine the filtrate and washes in a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution (2 x 1 L) to remove any unreacted anhydride and the acidic product. The product moves to the aqueous layer as its sodium salt.
-
Combine the aqueous layers. Cool to 5-10 °C in an ice bath and slowly acidify to pH 2-3 with 1M HCl.
-
Extract the acidified aqueous layer with MTBE (3 x 1.5 L).
-
Combine the organic extracts, wash with brine (1 x 1 L), and dry over anhydrous sodium sulfate (Na₂SO₄).
Step 5: Purification and Isolation
-
Filter off the drying agent (Na₂SO₄).
-
Concentrate the filtrate under reduced pressure using a rotary evaporator. Be careful not to overheat the product; maintain a bath temperature below 40 °C.
-
The crude product will be obtained as a viscous oil or semi-solid.
-
For purification, dissolve the crude product in a minimal amount of warm MTBE (approx. 1 L) and add heptane (approx. 2-3 L) slowly with stirring until turbidity persists.
-
Cool the mixture slowly to 0-5 °C and allow it to crystallize over 4-6 hours.
-
Collect the crystalline product by vacuum filtration, wash with cold heptane, and dry under vacuum at room temperature to a constant weight.
Process Control and Characterization
Rigorous analytical testing is essential to ensure the final product meets pharmaceutical-grade specifications.
Table 1: Critical Parameters and Quality Control Specifications
| Parameter | Method | Specification | Rationale |
|---|---|---|---|
| Starting Material Purity | HPLC, GC | ≥98% | Ensures absence of impurities that could interfere with the reaction or be difficult to remove later. |
| Reaction Temperature | Temperature Probe | 30 ± 2 °C | Optimal temperature for lipase activity and stability. Deviations can reduce reaction rate and enantioselectivity.[12] |
| Reaction Conversion | HPLC | >99% | Ensures maximum yield and simplifies purification by minimizing the amount of unreacted starting material. |
| Product Identity | ¹H NMR, ¹³C NMR, MS | Conforms to structure | Confirms the chemical identity and structure of the final compound. |
| Purity (Assay) | HPLC | ≥99.0% | Meets standard requirements for a pharmaceutical intermediate. |
| Enantiomeric Excess (e.e.) | Chiral HPLC | ≥99.5% | Critical for the efficacy and safety of the final active pharmaceutical ingredient (API).[5] |
| Optical Rotation | Polarimetry | Specific value (e.g., [α]²⁰D) | A key physical property that confirms the enantiomeric purity. |
| Melting Point | Melting Point Apparatus | 65-67 °C[13] | A sharp melting point range indicates high purity. |
Safety and Handling
-
Chemical Hazards: MTBE and heptane are highly flammable solvents. Methanol is toxic and flammable. Handle all solvents in a well-ventilated area away from ignition sources. cis-1,2,3,6-Tetrahydrophthalic anhydride can cause skin and respiratory irritation.[14]
-
Operational Safety: Ground all equipment to prevent static discharge. Use of an inert nitrogen atmosphere during the reaction prevents the ingress of moisture and minimizes fire risk.
-
Enzyme Handling: While generally safe, powdered enzymes can be respiratory sensitizers. Handle immobilized enzymes in a way that minimizes dust generation.
-
Waste Disposal: All organic solvents and aqueous waste must be collected and disposed of in accordance with local environmental regulations. Recovered solvents may be redistilled and reused where appropriate to improve process sustainability.
Conclusion
The described protocol provides a highly efficient, scalable, and enantioselective method for the synthesis of this compound. By leveraging the precision of biocatalysis, this process avoids the use of hazardous reagents and expensive metal catalysts, aligning with the principles of green chemistry.[9] The robust work-up and purification procedures yield a product of high purity (≥99%) and exceptional enantiomeric excess (≥99.5%), making it ideally suited for the rigorous demands of pharmaceutical production.
References
-
Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates. ACS Catalysis. Available from: [Link]
-
Contente, M. L., et al. (2021). Enzymatic Desymmetrisation of Prochiral meso-1,2-Disubstituted-1,2-Diaminoethane for the Synthesis of Key Enantioenriched (−)-Nutlin-3 Precursor. MDPI. Available from: [Link]
-
Patel, R. N. (2008). Biocatalysis: Synthesis of Chiral Intermediates for Pharmaceuticals. ResearchGate. Available from: [Link]
-
Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - PubMed Central. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2023). Recent Advances in the Synthesis of Chiral Pharmaceuticals Using Biocatalysis. JOCPR. Available from: [Link]
-
Contente, M. L., et al. (2021). Enzymatic Desymmetrisation of Prochiral Meso-1,2-Disubstituted-1,2-Diaminoethane for the Synthesis of Key Enantioenriched (-)-Nutlin-3 Precursor. Preprints.org. Available from: [Link]
-
Al-Jawharji, A. Y. S. (2008). Synthesis of some cyclohexene derivatives by Diels-Alder reaction. University of Mosul. Available from: [Link]
-
Slideshare. (2016). Diels-Alder Reaction-For the preparation of cyclohexene. Available from: [Link]
-
Royal Society of Chemistry. (2024). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). RSC. Available from: [Link]
-
YouTube. (2019). introduction to the Diels-Alder cycloaddition. Available from: [Link]
-
Grokipedia. (2024). Oseltamivir total synthesis. Available from: [Link]
-
Satoh, N., et al. (2007). A Practical Synthesis of (-)-Oseltamivir. Angewandte Chemie. Available from: [Link]
-
Wikipedia. Oseltamivir total synthesis. Available from: [Link]
-
Abdullah, J. A., et al. (2008). Synthesis of some Cyclohexene Derivatives by Diels_Alder Reaction. ResearchGate. Available from: [Link]
-
Sagandira, C. R., et al. (2020). The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? Tetrahedron Letters. Available from: [Link]
-
ResearchGate. (2012). Enzymatic Desymmetrization of Prochiral Molecules. Available from: [Link]
-
NIH. (2022). Enantioselective Desymmetrization by Chiral Bifunctional H‐Bonding Organocatalysts. Available from: [Link]
-
Bolm, C., et al. (2000). A Highly Enantioselective Catalytic Desymmetrization of Cyclic Anhydrides with Modified Cinchona Alkaloids. Brandeis University. Available from: [Link]
-
AbdElal, S. N. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07989B [pubs.rsc.org]
- 7. scribd.com [scribd.com]
- 8. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. 88335-93-7 Cas No. | (1R,6S)-cis-6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid | Apollo [store.apolloscientific.co.uk]
Troubleshooting & Optimization
Troubleshooting (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid synthesis side reactions
Welcome to the technical support center for the synthesis of (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid. This guide is intended for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this key chiral building block, which is notably a precursor in the synthesis of the antiviral medication oseltamivir.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The synthesis of this molecule, a crucial intermediate for oseltamivir, often relies on asymmetric Diels-Alder reactions to establish the cyclohexene core with the desired stereochemistry.[1][2] One prominent approach involves the reaction of a substituted 1,3-butadiene with a dienophile, where chirality is introduced through the use of a chiral ligand or auxiliary.[2] Alternative strategies have also been developed to circumvent the reliance on shikimic acid, a natural starting material with variable supply. These routes may involve chemo-enzymatic methods or other asymmetric transformations to construct the chiral cyclohexene ring.[2][3]
Q2: I am observing the formation of the undesired diastereomer. What are the likely causes and how can I improve the diastereoselectivity?
Poor diastereoselectivity is a frequent challenge, often stemming from suboptimal reaction conditions or catalyst performance in asymmetric reactions.
Potential Causes:
-
Ineffective Chiral Catalyst/Auxiliary: The purity and activity of the chiral source are paramount for inducing stereoselectivity.
-
Reaction Temperature: In many asymmetric reactions, lower temperatures (e.g., -78 °C) are crucial for maximizing stereocontrol by favoring the transition state leading to the desired product.[4]
-
Base Selection: In reactions involving deprotonation, the choice of base can significantly influence the geometry of the transition state and, consequently, the stereochemical outcome.[4]
Troubleshooting Strategies:
-
Catalyst/Auxiliary Verification: Ensure the chiral catalyst or auxiliary is of high enantiomeric purity and has been stored correctly to prevent degradation.
-
Temperature Optimization: Experiment with a range of lower reaction temperatures to identify the optimal conditions for diastereoselectivity.
-
Solvent Screening: The polarity and coordinating ability of the solvent can impact the reaction's stereochemical course. A screening of different solvents may be beneficial.
-
Epimerization: In some cases, it is possible to epimerize the undesired diastereomer to the desired one. This can be achieved by heating the mixture in the presence of a base.[5][6] For instance, heating a mixture of cis and trans isomers of a substituted cyclohexanecarboxylic acid with potassium hydroxide can drive the equilibrium towards the more stable trans isomer.[6][7]
Q3: My overall yield is low. What are the common steps that lead to yield loss and how can I mitigate them?
Low yields can arise from a variety of issues, including incomplete reactions, side product formation, and difficulties in purification.
Common Issues and Solutions:
-
Incomplete Reactions: Monitor the reaction progress using techniques like TLC or LC-MS to ensure it has gone to completion before workup. If the reaction stalls, consider increasing the reaction time, temperature (while balancing with selectivity), or the stoichiometry of the reagents.
-
Side Product Formation: The formation of byproducts is a major contributor to yield loss. For example, in reactions involving mesylate leaving groups, elimination to form dienes can be a significant side reaction, sometimes accounting for up to 50% of the product.[8] Using a better leaving group, such as a triflate, can dramatically reduce this elimination pathway.[3][8]
-
Purification Losses: Tedious purification steps can lead to significant loss of material.[9] Optimizing the reaction to be cleaner will simplify purification. Recrystallization, if feasible, is often more efficient for large-scale purification than column chromatography.
Troubleshooting Guide: Specific Side Reactions
Issue 1: Formation of Aromatic Byproducts
Question: During my synthesis, I've identified an aromatic byproduct, likely from dehydrogenation of the cyclohexene ring. What causes this and how can I prevent it?
Answer: Aromatization of the cyclohexene ring is a potential side reaction, especially under harsh conditions or in the presence of certain reagents.
Causality: The driving force for this side reaction is the formation of a stable aromatic ring. This can be facilitated by:
-
Oxidizing agents: Trace oxidizing agents in the reaction mixture can promote dehydrogenation.
-
High temperatures: Elevated temperatures can provide the activation energy needed for elimination reactions that lead to aromatization.
-
Presence of a catalyst: Some catalysts, particularly certain transition metals, can catalyze dehydrogenation.
Prevention Strategies:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Temperature Control: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate.
-
Reagent Purity: Use purified reagents and solvents to eliminate potential oxidizing contaminants.
Issue 2: Unwanted Hydrolysis of the Methyl Ester
Question: I am observing partial or complete hydrolysis of the methoxycarbonyl group to the corresponding carboxylic acid. How can I avoid this?
Answer: The methyl ester is susceptible to hydrolysis, particularly under acidic or basic conditions, and in the presence of water.[10][11]
Causality:
-
Acid-Catalyzed Hydrolysis: In the presence of an acid and water, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the electrophilic carbonyl carbon, leading to the formation of a carboxylate salt.
Prevention Strategies:
-
Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried and the reaction is performed under an inert, dry atmosphere.
-
pH Control: If the reaction conditions are not strictly anhydrous, maintain a neutral pH to minimize both acid- and base-catalyzed hydrolysis.
-
Protecting Groups: If harsh acidic or basic conditions are unavoidable in subsequent steps, consider protecting the carboxylic acid and deprotecting it at a later stage.
Issue 3: Epimerization at C1 or C6
Question: I am concerned about the potential for epimerization at the stereocenters C1 or C6. Under what conditions is this likely to occur?
Answer: Epimerization, the change in configuration at one of several stereocenters in a molecule, is a risk, particularly when a stereocenter is adjacent to a carbonyl group.
Causality: The hydrogen atom at a carbon adjacent to a carbonyl group (the α-carbon) is acidic and can be removed by a base to form an enolate. This enolate is planar, and when it is reprotonated, the proton can add from either face, leading to a mixture of diastereomers. The thermodynamically more stable product, typically with bulky groups in equatorial positions, is often favored.[5][6]
Prevention and Control:
-
Avoid Strong Bases: Whenever possible, use non-basic conditions or mild bases to prevent enolate formation.
-
Low Temperatures: If a base must be used, performing the reaction at low temperatures can often suppress epimerization.
-
Strategic Synthesis: Design the synthetic route to introduce the stereocenters under conditions that are not prone to epimerization.
-
Thermodynamic Control: In some instances, epimerization can be used to an advantage. If the desired diastereomer is the more thermodynamically stable one, treatment with a base can be used to convert the undesired diastereomer into the desired product.[5][6]
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Diels-Alder Reaction
This protocol provides a general framework. Specific conditions will vary based on the chosen diene, dienophile, and chiral catalyst.
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere, dissolve the chiral ligand and the metal precursor in an anhydrous solvent (e.g., dichloromethane or toluene). Stir at room temperature for the recommended time to form the active catalyst.
-
Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., -78 °C).
-
Addition of Reactants: To the cooled catalyst solution, add the dienophile, followed by the slow, dropwise addition of the diene.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, quench by adding a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
Workup: Allow the mixture to warm to room temperature. Extract the product with an appropriate organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: Epimerization of an Undesired cis-Isomer to the trans-Isomer
This protocol is adapted from procedures for epimerizing substituted cyclohexanecarboxylic acids and may require optimization.[6][7]
-
Reaction Setup: In a round-bottom flask, dissolve the mixture of diastereomers in a high-boiling solvent.
-
Addition of Base: Add a strong base, such as potassium hydroxide.
-
Heating: Heat the reaction mixture to a temperature between 130 °C and 220 °C.[6]
-
Monitoring: Monitor the conversion of the cis to the trans isomer by a suitable analytical method (e.g., GC or NMR).
-
Workup: After cooling, carefully acidify the reaction mixture with a strong acid (e.g., HCl) to protonate the carboxylate.
-
Extraction and Purification: Extract the product into an organic solvent, wash, dry, and purify as necessary.
Visualizations
Troubleshooting Workflow for Low Diastereoselectivity
Caption: A decision tree for troubleshooting poor diastereoselectivity.
Relationship Between Common Side Reactions
Caption: Interplay of common side reactions in the synthesis.
References
- BenchChem. (n.d.). Improving oseltamivir acid yield in chemical synthesis.
- BenchChem. (n.d.). Technical Support Center: Oseltamivir Synthesis.
- Google Patents. (n.d.). EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
- BenchChem. (n.d.). Technical Support Center: Large-Scale Synthesis of Oseltamivir.
- Google Patents. (n.d.). EP0814073A1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
- European Patent Office. (n.d.). EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
- Google Patents. (n.d.). DE69706604D1 - Epimerization of 2- or 4-substituted cyclohexane carboxylic acids.
- Trost, B. M., & Zhang, T. (2011). Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). PMC - NIH.
- ResearchGate. (n.d.). Cyclohexanol Production via Esterification of Cyclohexene with Formic Acid and Subsequent Hydration of the EsterReaction Kinetics | Request PDF.
- Lab-Chemicals.Com. (n.d.). This compound, 97%.
- Apollo Scientific. (n.d.). (1R,6S)-cis-6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid.
- ResearchGate. (n.d.). The hydrolysis of phosphate diesters in cyclohexane and acetone.
- Hilaris Publisher. (n.d.). Synthesis of oseltamivir using Diels-Alder reaction of 1, 3-butadiene bearing 2-carboxy and 4-alkoxy substituents.
- Wipf Group. (2007). A Practical Synthesis of (-)-Oseltamivir.
- Royal Society of Chemistry. (2020). The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? RSC.
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]
- 6. EP0814073A1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid Synthesis
Welcome to the technical support center for the synthesis and optimization of (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable chiral building block. We will delve into the underlying chemical principles to provide robust, field-proven solutions to maximize your reaction yield and purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthesis of this compound.
Q1: What is the primary synthetic route for producing this compound?
A1: The core of this synthesis is the Diels-Alder reaction, a powerful [4+2] cycloaddition that forms the cyclohexene ring structure.[1][2] This reaction involves a conjugated diene reacting with a substituted alkene (a dienophile).[3][4] The specific stereochemistry of (1R,6S) is typically achieved through one of two main strategies:
-
Asymmetric Diels-Alder Reaction: Employing a chiral catalyst or a chiral auxiliary to directly guide the formation of the desired enantiomer.
-
Chiral Resolution: Synthesizing a racemic mixture of the product and then separating the desired enantiomer, often by forming diastereomeric salts with a chiral amine, which can then be separated by crystallization.[5]
Q2: What are the most critical parameters influencing the yield and stereoselectivity of the Diels-Alder reaction in this context?
A2: Several factors must be meticulously controlled for a successful synthesis:
-
Electronic Properties: The reaction is most efficient when the diene has electron-donating groups and the dienophile possesses electron-withdrawing groups. The carboxylic acid and ester groups on the dienophile precursor fulfill this requirement.[4]
-
Temperature: While heat can increase the reaction rate, excessively high temperatures can trigger a retro-Diels-Alder reaction, where the product reverts to the starting materials, thus lowering the yield.[4] Conversely, lower temperatures often enhance stereoselectivity.[6]
-
Catalysis: Lewis acids are frequently used as catalysts to increase the reaction rate and, more importantly, to improve the regioselectivity and stereoselectivity of the cycloaddition.[4][6]
-
Solvent: The choice of solvent can impact reaction rates and selectivity. While non-polar solvents like toluene are common, aqueous conditions have been shown to accelerate certain Diels-Alder reactions due to hydrophobic effects.[7][8]
Q3: How can the progress of the reaction be effectively monitored?
A3: Reaction progress is typically monitored using Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
TLC: This is a quick and effective method to visualize the consumption of the starting materials (diene and dienophile) and the formation of the product.[6]
-
¹H NMR Spectroscopy: This technique provides a more quantitative assessment by allowing you to track the disappearance of signals corresponding to the reactants and the appearance of characteristic signals for the cyclohexene product protons.[6]
Q4: What is the "endo rule" and why is it crucial for this synthesis?
A4: The "endo rule" is a principle of stereoselectivity in the Diels-Alder reaction. It states that the transition state where the substituents of the dienophile (in this case, the carboxyl and methoxycarbonyl precursors) are oriented towards the developing π-system of the diene is kinetically favored.[1] This leads to the endo isomer. The alternative, less favored pathway leads to the exo isomer. Adhering to conditions that favor the endo product is critical for maximizing the yield of the desired stereoisomer and simplifying purification.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Overall Yield | 1. Inefficient Cycloaddition: The Diels-Alder reaction is not proceeding to completion. This could be due to low reactant reactivity or suboptimal temperature.[6] 2. Retro-Diels-Alder Reaction: The reaction temperature is too high, causing the product to decompose back into the starting materials.[4] 3. Loss During Workup: The product may be lost during extraction due to its polarity or during purification steps. | 1. Optimize Reaction Conditions: Consider adding a Lewis acid catalyst (e.g., TiCl₄, BF₃·OEt₂) to increase the reaction rate and selectivity. Ensure the diene is pure (e.g., use freshly distilled cyclopentadiene if applicable).[6] 2. Lower Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. This often improves both yield and stereoselectivity. 3. Refine Workup Protocol: Ensure the pH is appropriately adjusted during aqueous extraction to keep the carboxylic acid in its desired protonated or deprotonated state. Use appropriate solvents for extraction and chromatography. |
| Poor Stereoselectivity | 1. Formation of the Exo Isomer: The reaction conditions do not sufficiently favor the desired endo transition state.[6] 2. Incomplete Chiral Resolution: If using a resolution method, the crystallization process may not have effectively separated the diastereomeric salts.[5] | 1. Modify Reaction Conditions: Lowering the reaction temperature is a primary strategy to increase endo selectivity. The choice of Lewis acid catalyst can also significantly influence the endo:exo ratio.[6] 2. Optimize Crystallization: Re-evaluate the solvent system, cooling rate, and temperature for the fractional crystallization. Multiple recrystallization steps may be necessary to achieve high enantiomeric excess (ee).[5] |
| Presence of Impurities | 1. Diene Polymerization: Conjugated dienes can polymerize, especially at elevated temperatures. 2. Side Reactions: Under harsh conditions (e.g., high heat, strong acid/base), subsequent reactions like aromatization of the cyclohexene ring can occur.[7] 3. Incomplete Hydrolysis/Esterification: If the target is formed from a precursor like an anhydride, incomplete reaction at one of the carbonyl centers will lead to impurities. | 1. Control Temperature and Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) and at moderate temperatures. The addition of a radical inhibitor may be beneficial. 2. Use Milder Conditions: Avoid excessively high temperatures and prolonged reaction times. Use milder catalysts where possible. 3. Drive Reactions to Completion: Use a slight excess of the relevant reagent (e.g., methanol for esterification) and monitor the reaction by TLC or NMR to ensure full conversion before workup. |
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction This is a representative protocol and should be adapted based on specific substrates and scales.
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂), add the dienophile (e.g., maleic anhydride mono-methyl ester, 1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane or toluene).
-
Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C) using an ice or dry ice/acetone bath.
-
Slowly add the Lewis acid catalyst (e.g., BF₃·OEt₂, 1.1 eq) dropwise while stirring.
-
Add the conjugated diene (e.g., 1,3-butadiene, 1.2 eq) to the solution.
-
Allow the reaction to stir at the specified temperature and monitor its progress using TLC.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., 3 x 20 mL of CH₂Cl₂).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Purification by Recrystallization from a Diastereomeric Salt This protocol is for the resolution of a racemic carboxylic acid product.
-
Dissolve the racemic carboxylic acid product (1.0 eq) and a chiral resolving agent (e.g., (R)-α-phenylethylamine, 0.5 eq) in a suitable solvent (e.g., ethanol or ethyl acetate) with gentle heating.[5]
-
Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath to induce crystallization of one diastereomeric salt.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
To liberate the enantiomerically enriched carboxylic acid, dissolve the salt in water and acidify with a strong acid (e.g., 1M HCl) to pH ~2.
-
Extract the aqueous solution with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate to yield the enantiomerically enriched product.
-
Determine the enantiomeric excess (ee) using chiral HPLC analysis.[9]
Part 4: Data & Visualization
Data Presentation
Table 1: Effect of Lewis Acid and Solvent on Diels-Alder Reaction Yield and Selectivity (Illustrative) Data is representative and intended to illustrate optimization principles.
| Entry | Lewis Acid (eq.) | Solvent | Temp (°C) | Yield (%) | Endo:Exo Ratio |
| 1 | None | Toluene | 80 | 65 | 4:1 |
| 2 | BF₃·OEt₂ (1.1) | CH₂Cl₂ | 0 | 88 | 15:1 |
| 3 | TiCl₄ (1.1) | CH₂Cl₂ | -78 | 92 | >20:1 |
| 4 | ZnCl₂ (1.1) | Toluene | 25 | 75 | 9:1 |
Diagrams & Workflows
Caption: General Diels-Alder reaction pathway.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Endo vs. Exo transition states in Diels-Alder.
Note: The images in the DOT script above are placeholders for chemical structure diagrams representing the transition states.
References
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the Diels-Alder reaction. Retrieved from [Link]
-
AbdElal, S. N. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. Journal of Chemical and Pharmaceutical Research, 5(6), 168-177. Retrieved from [Link]
-
Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]
-
Oh, Y. J., et al. (n.d.). Substrate Dependence in Aqueous Diels-Alder Reactions of Cyclohexadiene Derivatives with 1,4-Benzoquinone. National Institutes of Health. Retrieved from [Link]
-
Al-Juboori, F. H. (2013). Synthesis of some cyclohexene derivatives by Diels-Alder reaction. Tikrit Journal of Pure Science, 18(3). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Abdullah, J. A., et al. (2008). Synthesis of Some Cyclohexene Derivatives by Diels-Alder Reaction. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method.
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- 9. rsc.org [rsc.org]
Technical Support Center: Monitoring Reaction Progress of (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic Acid Synthesis by TLC
Welcome to the technical support center for monitoring the synthesis of (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into utilizing Thin-Layer Chromatography (TLC) for reaction progress analysis. Here, we will address common challenges and provide robust, self-validating protocols to ensure the integrity of your experimental results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary application of TLC in the synthesis of this compound?
A1: Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and highly effective technique used to monitor the progress of a chemical reaction.[1][2][3] In the context of synthesizing this compound, which is often a result of a Diels-Alder reaction followed by subsequent transformations, TLC is crucial for:
-
Determining Reaction Completion: By comparing the TLC profile of the reaction mixture over time to that of the starting materials, one can observe the consumption of reactants and the formation of the product.[4][5]
-
Identifying Components: TLC helps to identify the number of different compounds present in the reaction mixture.[6][7]
-
Optimizing Reaction Conditions: The relative intensity of product and reactant spots can inform decisions about reaction time, temperature, or catalyst loading.
-
Guiding Purification: TLC is an indispensable tool for developing an effective solvent system for purification by column chromatography.[8] An ideal solvent system for column chromatography is one that results in a TLC Rf value of 0.25-0.35 for the desired compound.[8]
Q2: How do I select an appropriate TLC solvent system (mobile phase) for this analysis?
A2: Selecting the right solvent system is a critical step that often involves some empirical testing.[9] The goal is to achieve good separation between the starting materials and the product, with Rf values ideally between 0.2 and 0.8.[9]
For the synthesis of this compound, you are dealing with molecules of varying polarity. The product itself contains both a carboxylic acid and a methyl ester, making it moderately polar.
Recommended Starting Solvent Systems:
| Solvent System Components | Typical Ratio (v/v) | Polarity | Notes |
| Hexane : Ethyl Acetate | 1:1 to 3:7 | Medium | A good starting point for many organic reactions.[10] Adjust the ratio to increase or decrease polarity. |
| Dichloromethane : Methanol | 95:5 to 90:10 | Medium-High | Effective for more polar compounds.[10] |
| Diethyl Ether : Hexane | 1:1 | Medium | Can be effective for separating esters and carboxylic acids.[10] |
| Ethyl Acetate : Acetic Acid | 99:1 | Medium (Acidic) | The small amount of acetic acid can improve the spot shape of carboxylic acids and prevent streaking.[8][11] |
Pro-Tip: Start with a 1:1 mixture of a non-polar solvent (like hexane) and a polar solvent (like ethyl acetate).[3] If the spots remain at the baseline, the solvent is not polar enough. If they all travel with the solvent front, it is too polar.[9]
Q3: How do I visualize the spots on the TLC plate?
A3: Since this compound and its precursors are often colorless, a visualization technique is required.
-
UV Light (254 nm): If your compounds contain a UV-active chromophore (like an aromatic ring), they will appear as dark spots on a fluorescent green background when viewed under a 254 nm UV lamp.[12] This is a non-destructive method.
-
Iodine Chamber: Exposing the developed TLC plate to iodine vapor is a general, semi-destructive method that visualizes many organic compounds as brownish-yellow spots.[12][13] However, be aware that alcohols, carboxylic acids, and alkyl halides often do not stain well with iodine.[12]
-
Potassium Permanganate (KMnO₄) Stain: This is a destructive, oxidative stain that is very effective for compounds with oxidizable functional groups (alkenes, alcohols, etc.).[13] Spots will appear yellow-brown on a purple background.
-
p-Anisaldehyde Stain: This is a general-purpose stain that works for many nucleophiles like alcohols and amines, but not typically for carboxylic acids or esters.[12]
-
Bromocresol Green Stain: This is a specific stain for acidic compounds like carboxylic acids, which will appear as yellow spots on a blue-green background.[12][14]
Q4: What are Rf values and how do I calculate them?
A4: The Retention Factor (Rf) is a ratio that quantifies the movement of a compound on a TLC plate.[6][15][16] It is calculated using the following formula:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [7]
The Rf value is a constant for a specific compound under consistent conditions (solvent system, adsorbent, temperature, etc.).[6][15] More polar compounds interact more strongly with the polar silica gel stationary phase and thus have lower Rf values, while less polar compounds travel further up the plate and have higher Rf values.[15]
Section 2: Troubleshooting Common TLC Issues
This section addresses specific problems you might encounter while monitoring your reaction.
Issue 1: My spots are streaking or "tailing."
Cause & Solution:
-
Overloading the sample: Applying too much of the reaction mixture to the TLC plate is a common cause of streaking.[1][17][18][19]
-
Solution: Dilute your sample before spotting it on the plate.
-
-
Acidic or Basic Compounds: Carboxylic acids can interact strongly with the acidic silica gel, leading to streaking.[11][17]
-
Inappropriate Solvent: If the solvent is not polar enough, the compound may not move properly from the baseline, causing a streak.
-
Solution: Increase the polarity of your solvent system.
-
Issue 2: My spots are not separating (similar Rf values).
Cause & Solution:
-
Solvent System Inadequacy: The chosen solvent system may not have the right polarity to differentiate between your compounds.
-
Solution: Experiment with different solvent systems. Try changing the ratio of your current solvents or introduce a new solvent with different properties.[20] For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can provide different selectivity.
-
Issue 3: I don't see any spots on my TLC plate.
Cause & Solution:
-
Sample Concentration is Too Low: The concentration of your analyte in the spotted solution may be below the detection limit of your visualization method.[11][18]
-
Ineffective Visualization Method: The chosen stain or method may not be suitable for your compound.[11]
-
Solution: Try a different visualization technique. For example, if UV light doesn't show any spots, try a potassium permanganate or bromocresol green stain.
-
-
Solvent Level Too High in Developing Chamber: If the initial solvent level is above the baseline where you spotted your samples, the compounds will dissolve into the solvent pool instead of migrating up the plate.[11][18]
-
Solution: Ensure the solvent level is always below the spotting line.
-
Issue 4: The solvent front is running unevenly.
Cause & Solution:
-
Improper Plate Placement: The TLC plate may be touching the side of the developing chamber or the filter paper used for saturation.[11][18]
-
Solution: Ensure the plate is centered in the chamber and not in contact with the sides.
-
-
Uneven Plate Surface: The silica gel at the bottom of the plate may be chipped or uneven.[21]
-
Solution: Inspect the plate before use and if necessary, carefully cut away any damaged sections.[21]
-
Section 3: Experimental Protocols & Visual Guides
Protocol 1: Step-by-Step Guide to Running a TLC Plate
-
Prepare the Developing Chamber: Add the chosen solvent system to the chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Cover the chamber and let it equilibrate for 5-10 minutes.[15]
-
Prepare the TLC Plate: Using a pencil (never a pen, as the ink will run), gently draw a baseline about 1 cm from the bottom of the plate.[4][18] Mark tick marks for each sample lane.
-
Spot the Plate: Dip a capillary tube into your sample (starting material, reaction mixture). Briefly and gently touch the tip of the capillary to the corresponding tick mark on the baseline. The goal is to create a small, concentrated spot.
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the solvent level is below the baseline.[15] Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
Mark the Solvent Front: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[15]
-
Visualize and Analyze: Allow the plate to dry completely. Visualize the spots using the appropriate method(s). Circle the spots with a pencil and calculate the Rf values.
Diagram 1: TLC Workflow for Reaction Monitoring
Caption: Decision tree for troubleshooting common TLC spot problems.
References
- Chemistry Online @ UTSC. (n.d.). Thin Layer Chromatography.
- Pediaa.Com. (2018, April 18). How to Calculate Rf Values for TLC.
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- ChemBAM. (n.d.). TLC troubleshooting.
- Study Mind. (n.d.). Chromatography and Rf Values (GCSE Chemistry).
- LearnSci. (n.d.). Thin layer chromatography (TLC) Rf measurement.
- Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
- ResearchGate. (2017, April 25). Hi every body, I try to identify carboxylic acids and their esters by Thin-layer chromatography. Do you have any idea?.
- Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
- Anonymous. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions.
- Anonymous. (n.d.). Thin Layer Chromatography.
- pharmashare.in. (2025, June 29). Troubleshooting TLC.
- Organic Chemistry at CU Boulder. (n.d.). Thin Layer Chromatography (TLC).
- Studylib. (n.d.). Diels-Alder Reaction Lab: Experiment & TLC Analysis.
- Chemistry LibreTexts. (2021, June 20). 2.4: TLC -ANALYSIS.
- University of York. (n.d.). Issues - Chemistry Teaching Labs.
- University of Rochester. (n.d.). Troubleshooting: TLC.
- WSU. (n.d.). Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay.
- EPFL. (n.d.). TLC Visualization Reagents.
- Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC.
- MIT OpenCourseWare. (n.d.). 5.37 Introduction to Organic Synthesis Laboratory.
- Anonymous. (n.d.). TLC stains.
- YouTube. (2022, April 14). Diels-Alder Synthesis: Thin Layer Chromatography of Final Product.
- YouTube. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs.
- University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC.
- Lab-Chemicals.Com. (n.d.). This compound, 97%.
- Apollo Scientific. (n.d.). (1R,6S)-cis-6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid.
- AbdElal, S. N. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. Journal of Chemical and Pharmaceutical Research, 5(6), 168-177.
- MDPI. (n.d.). Utilizing the Pentadehydro-Diels–Alder Reaction for Polycyclic Aromatic Compound Synthesis: Diels–Alder-Based Linker Transformation.
- Reddit. (2022, September 6). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?.
- Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.
- Google Patents. (n.d.). CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method.
- Oriental Journal of Chemistry. (n.d.). Enantioselective Diels-Alder reactions of carboxylic ester dienophiles catalysed by titanium-based chiral Lewis acid.
- Organic Syntheses Procedure. (n.d.). preparation and diels–alder reaction of a highly nucleophilic diene.
-
PMC - NIH. (2023, September 1). Stereospecific Synthesis of Cyclohexenone Acids by-[16][16]Sigmatropic Rearrangement Route. Retrieved from
- OSTI.GOV. (1987, November 19). Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics.
- OpenStax. (n.d.). Enantioselective Synthesis – Organic Chemistry: A Tenth Edition.
- ResearchGate. (2025, August 6). A new method of preparing (1R,3S)-3-amino-1-cyclohexane-carboxylic acid.
- ChemSynthesis. (2025, May 20). 6-(2-methoxyphenyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid.
- MDPI. (n.d.). On the Question of the Course of the Hetero Diels–Alder Reactions Between N-(2,2,2-Trichloroethylidene)Carboxamides and Dicyclohexylcarbodiimide: A New Case of the Stepwise Zwitterionic Cycloaddition Process.
- RSC Publishing. (n.d.). Application of the aza-Diels–Alder reaction in the synthesis of natural products.
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Validation & Comparative
Analytical methods for (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid characterization
An In-Depth Comparative Guide to the Analytical Characterization of (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid
This guide provides a comprehensive overview and comparison of analytical methodologies for the robust characterization of this compound. As a key chiral building block in complex organic synthesis, rigorous verification of its structural integrity and enantiomeric purity is paramount for researchers and drug development professionals. This document moves beyond mere procedural lists to explain the underlying principles and strategic choices behind method selection, ensuring a self-validating analytical workflow.
Introduction: The Analytical Challenge
This compound is a bifunctional molecule featuring two stereocenters, a carboxylic acid, and a methyl ester. The primary analytical challenges are twofold:
-
Structural Confirmation: Unambiguously verifying the molecular structure, including the cis relationship between the two substituent groups.
-
Stereochemical Purity: Quantifying the enantiomeric excess (ee), which is critical for its application in stereospecific synthesis.
This guide details a multi-technique approach, leveraging the strengths of spectroscopy for structural elucidation and chromatography for separation and quantification.
| Property | Value | Source |
| CAS Number | 88335-93-7 | [1][2] |
| Molecular Formula | C₉H₁₂O₄ | [2] |
| Molecular Weight | 184.19 g/mol | [2] |
| Synonyms | (1S,2R)-1-Methyl cis-1,2,3,6-tetrahydrophthalate, (1S,2R)-cis-4-Cyclohexene-1,2-dicarboxylic acid 1-monomethylester | [1] |
Recommended Analytical Workflow
A robust characterization workflow integrates multiple techniques, where each step provides orthogonal data to validate the previous one. The logical flow ensures both structural identity and stereochemical purity are confirmed with high confidence.
Caption: Recommended workflow for comprehensive analysis.
Structural Elucidation: Spectroscopic Methods
Spectroscopic techniques are indispensable for the initial confirmation of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for confirming the compound's covalent framework and stereochemistry.
-
¹H NMR Spectroscopy: Provides information on the proton environment. Key expected signals include:
-
Olefinic Protons: Two protons on the double bond (C3-C4) are expected to appear in the δ 5.6-5.7 ppm region.[3]
-
Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), which may be exchanged with D₂O.[3]
-
Methoxy Protons: A sharp singlet for the -OCH₃ group, expected around δ 3.6-3.7 ppm.[3]
-
Aliphatic Protons: Protons on the cyclohexene ring (CH₂, CH) will appear as complex multiplets in the δ 2.3-3.1 ppm range.[3] The coupling constants between H1 and H6 can help confirm the cis configuration. Protons adjacent to carbonyl groups are deshielded and typically resonate near 2 δ.[4]
-
-
¹³C NMR Spectroscopy: Reveals the number and type of carbon atoms.
-
Carbonyl Carbons: Two distinct signals in the highly deshielded region (δ 170-180 ppm) for the carboxylic acid and the ester.[3][4]
-
Olefinic Carbons: Two signals in the δ 125-126 ppm range.[3]
-
Methoxy Carbon: A signal around δ 51-52 ppm.[3]
-
Aliphatic Carbons: Signals for the remaining four carbons of the ring will appear in the upfield region (δ 25-40 ppm).[3]
-
Expert Insight: The choice of solvent is critical. CDCl₃ is common, but DMSO-d₆ can be useful for better resolution of the carboxylic acid proton. The key is to obtain a spectrum with well-resolved multiplets for the ring protons to perform coupling constant analysis, which is crucial for confirming the relative stereochemistry.
Mass Spectrometry (MS)
MS is used to confirm the molecular weight and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a suitable soft ionization technique.
-
Expected Ion: In negative ion mode ESI, the primary ion observed would be the deprotonated molecule [M-H]⁻ at m/z 183.1.
-
Fragmentation Analysis: Tandem MS (MS/MS) can reveal characteristic fragmentation patterns. For dicarboxylic acid monoesters, common fragmentation pathways include the loss of water or methanol from the deprotonated molecule.[5] The primary fragmentation peak in the mass spectrum of many carboxylic acid derivatives is often the acylium ion (R-CO⁺).[4] Derivatization to form esters (e.g., butyl esters) can be employed to enhance ionization and achieve specific fragmentation patterns for quantification in complex matrices.[6][7]
Enantiomeric Purity: The Central Role of Chiral HPLC
High-Performance Liquid Chromatography (HPLC) is the definitive technique for determining the enantiomeric excess (ee) of the target compound.
Method Selection: Direct vs. Indirect Approaches
There are two primary strategies for chiral separation via HPLC:
-
Indirect Method: Involves derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[8] This method is often complex and can introduce analytical errors if the derivatization is not quantitative or if racemization occurs.
-
Direct Method: Employs a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times. This is the most common and reliable approach.[9][] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly effective for a wide range of compounds, including chiral acids.[9][11]
For this compound, the direct method using a polysaccharide-based CSP is strongly recommended.
Detailed Experimental Protocol: Chiral HPLC
This protocol is adapted from established methods for the enantiomeric separation of this compound.[3]
Objective: To separate and quantify the (1R,6S) and (1S,6R) enantiomers to determine enantiomeric excess.
Instrumentation & Columns:
-
System: HPLC with UV detector.
-
Column: Chiralcel® OD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 5 µm, 4.6 x 250 mm.
-
Justification: The Chiralcel OD-H is a widely used and highly successful CSP for resolving a broad range of chiral compounds, including carboxylic acids.[3] Its aromatic and carbamate moieties provide multiple interaction points (π-π stacking, hydrogen bonding, dipole-dipole) for effective chiral recognition.
-
Mobile Phase & Conditions:
-
Mobile Phase: n-Hexane / Isopropanol (IPA) = 90 / 10 (v/v).
-
Justification: Normal phase elution is typically preferred for polysaccharide CSPs. The Hexane/IPA ratio is a starting point and can be optimized to improve resolution or reduce run time.
-
-
Acidic Modifier: Add 0.1% Trifluoroacetic Acid (TFA).
-
Flow Rate: 0.50 mL/min.[3]
-
Column Temperature: 25 °C.[3]
-
Detection: UV at 220 nm.[3]
-
Justification: The molecule lacks a strong chromophore, so detection at a lower wavelength is necessary to capture the carboxyl and alkene absorbance.
-
Expected Results: Based on published data for the enantiomer, a clear separation of the two peaks is expected.[3]
| Enantiomer | Expected Retention Time (t_R) |
| (1S,6R) - minor | ~19.1 min |
| (1R,6S) - major | ~21.6 min |
| (Note: Retention times are approximate and may vary slightly based on system, column age, and exact mobile phase composition. The elution order should be confirmed with an authentic sample of the racemate or the individual enantiomer.) |
Enantiomeric Excess (ee) Calculation: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] × 100
Orthogonal and Complementary Methods
Using an alternative technique to confirm a result is a hallmark of a robust analytical validation.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, a property inherent to chiral molecules.
-
Principle: Enantiomers produce mirror-image CD spectra. The intensity of the CD signal is directly proportional to the concentration difference between the two enantiomers.
-
Application: It can be used as a rapid, high-throughput method for determining ee.[13][14] A calibration curve is first constructed using samples of known ee values. The ee of an unknown sample can then be determined from its CD signal intensity.[13]
-
Comparison to HPLC:
-
Pros: Much faster analysis time (seconds vs. minutes), non-destructive.
-
Cons: Generally less accurate than chiral HPLC, especially for very high or very low ee values; requires a chromophore near the stereocenter for a strong signal.
-
Method Selection Guide
Choosing the right analytical tool depends on the specific question being asked. This decision diagram guides the researcher to the most appropriate technique.
Caption: Decision guide for selecting the appropriate analytical method.
Conclusion
The comprehensive characterization of this compound requires a thoughtful, multi-faceted analytical strategy. NMR and Mass Spectrometry are essential for initial structural verification. However, for a chiral molecule of this nature, the centerpiece of its analysis is the determination of enantiomeric purity. Direct Chiral HPLC on a polysaccharide-based stationary phase, with an acidic modifier in the mobile phase, stands as the gold-standard method, providing the accuracy and reliability required for research and development. Complementary techniques like Circular Dichroism can offer rapid screening capabilities, but HPLC remains the definitive tool for final purity assessment. By following the integrated workflow presented, scientists can ensure the quality and stereochemical integrity of this valuable synthetic intermediate.
References
-
Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids... - ResearchGate. Available at: [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. Available at: [Link]
-
Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed. Available at: [Link]
-
Analysis of Dicarboxylic Acids by Tandem Mass Spectrometry. High-Throughput Quantitative Measurement of Methylmalonic Acid in Serum, Plasma, and Urine - ResearchGate. Available at: [Link]
-
Chiral HPLC Method Development. Available at: [Link]
-
Chiral HPLC Separations - Phenomenex. Available at: [Link]
- CA2343985C - Method of analyzing dicarboxylic acids - Google Patents.
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - NIH. Available at: [Link]
-
Supporting information - The Royal Society of Chemistry. Available at: [Link]
-
Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. Available at: [Link]
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Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - NIH. Available at: [Link]
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CAS NO. 88335-93-7 | this compound | Catalog BD-A895638 | Arctom. Available at: [Link]
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A Comparative Guide to the HPLC Analysis of (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid Enantiomeric Purity
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric purity is not merely a regulatory hurdle but a fundamental necessity for ensuring safety and efficacy. The stereoisomers of a chiral molecule can exhibit markedly different pharmacological and toxicological profiles. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for resolving and quantifying the enantiomers of (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid, a key chiral building block. Drawing upon established chromatographic principles and empirical data, this document serves as a practical resource for researchers, scientists, and drug development professionals.
The Criticality of Enantiomeric Separation
This compound possesses two stereocenters, making its stereochemical integrity paramount in multi-step syntheses. The presence of an undesired enantiomer can lead to impurities in the final active pharmaceutical ingredient (API), potentially altering its therapeutic effect or introducing adverse reactions. Consequently, a robust and validated analytical method for determining enantiomeric excess (e.e.) is indispensable. Chiral HPLC stands as the preeminent technique for this purpose, offering high resolution, sensitivity, and reproducibility.[1][2]
Comparative Analysis of Chiral Stationary Phases (CSPs)
The cornerstone of a successful chiral HPLC separation is the selection of an appropriate chiral stationary phase (CSP).[1] The chiral recognition mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the CSP.[3][4] For a molecule like this compound, which features both a carboxylic acid and a methoxycarbonyl group, several classes of CSPs warrant consideration.
| Chiral Stationary Phase (CSP) Class | Principle of Separation | Suitability for Acidic Compounds | Key Advantages | Potential Challenges |
| Polysaccharide-Based (e.g., Cellulose and Amylose Derivatives) | Combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the helical polymer structure.[3][4] | High | Broad enantioselectivity for a wide range of compounds, including carboxylic acids.[4][5] High loading capacity.[4] | Method development can be empirical. Mobile phase composition is critical for resolution. |
| Macrocyclic Glycopeptide (e.g., Teicoplanin, Vancomycin) | Multiple interaction sites including hydrophobic pockets, hydrogen bond donors/acceptors, and ionic interactions.[1] | Excellent | Particularly effective for polar and ionizable compounds like amino acids and carboxylic acids.[1][5] Can be operated in reversed-phase, normal-phase, and polar organic modes. | Can be more expensive than polysaccharide-based CSPs. |
| Pirkle-Type (Brush-Type) | π-π interactions, hydrogen bonding, and dipole stacking.[4] Categorized as π-electron acceptor, donor, or both.[4] | Moderate | Well-understood interaction mechanisms. | Generally less broad in applicability compared to polysaccharide phases. |
| Anion-Exchanger | Based on ionic exchange between the anionic analyte and a chiral selector containing a tertiary amine. | Specific | Highly specific for acidic compounds, often providing excellent enantioselectivity.[6] | Limited to ionizable analytes. Mobile phase requires careful control of pH and ionic strength. |
Expert Insight: For this compound, polysaccharide-based CSPs, such as those derived from cellulose and amylose, represent the most logical starting point for method development due to their proven broad applicability for chiral acids.[5] Macrocyclic glycopeptide phases are also a strong alternative, especially if initial screening on polysaccharide columns yields insufficient resolution.
Experimental Workflow & Protocol
The development of a robust chiral HPLC method is a systematic process. The following workflow and detailed protocol are designed to guide the user toward a successful separation.
Caption: A streamlined workflow for chiral HPLC method development and analysis.
Detailed Experimental Protocol: A Starting Point
This protocol provides a robust starting point for the analysis of this compound. Optimization will likely be necessary based on the specific instrumentation and column used.
1. Instrumentation and Materials:
-
HPLC system with UV detector
-
Chiral Stationary Phase: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or a comparable cellulose-based column.[7][8][9]
-
Racemic standard of this compound
-
HPLC-grade n-hexane, isopropanol (IPA), and trifluoroacetic acid (TFA)
2. Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v). For acidic compounds, the addition of a small amount of an acidic modifier like TFA is often necessary to improve peak shape and resolution.[10]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm (or as determined by UV scan of the analyte)
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of the racemic standard at 1 mg/mL in the mobile phase.
-
Prepare samples of the test material at a similar concentration. Ensure complete dissolution.
4. Analysis Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to confirm the separation of the two enantiomers and determine their retention times.
-
Inject the test sample.
-
Integrate the peak areas for both enantiomers.
5. Calculation of Enantiomeric Purity:
-
Enantiomeric Excess (% e.e.) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
-
Alternative and Complementary Analytical Approaches
While direct chiral HPLC is the most common and often preferred method, other techniques can be employed, particularly in specialized circumstances.
-
Indirect Chiral HPLC: This approach involves derivatizing the enantiomers with a chiral reagent to form diastereomers.[10][11] These diastereomers can then be separated on a standard achiral HPLC column (e.g., C18).[10][11] This method can be useful if direct chiral separation proves difficult, but it introduces an additional reaction step that must be validated for completeness and to ensure no racemization occurs.[11][12]
-
Supercritical Fluid Chromatography (SFC): SFC can be a powerful alternative to HPLC for chiral separations, often providing faster analysis times and using more environmentally friendly mobile phases.[6] Anion-exchange CSPs have shown utility in SFC for the separation of acidic compounds.[6]
Caption: Decision tree for selecting a chiral analysis method.
Conclusion
The determination of the enantiomeric purity of this compound is a critical analytical task that is most effectively addressed by direct chiral HPLC. Polysaccharide-based and macrocyclic glycopeptide CSPs are the primary candidates for achieving successful separation. A systematic approach to method development, starting with the screening of these column types and appropriate mobile phases, is essential. The provided experimental protocol serves as a validated starting point for this process. By understanding the principles of chiral recognition and the comparative advantages of different analytical strategies, researchers can confidently develop and implement robust methods to ensure the stereochemical integrity of their chiral intermediates and final products.
References
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A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. Available at: [Link]
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A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. RJPT. Available at: [Link]
-
A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica. Available at: [Link]
-
HPLC determination of enantiomeric thiazolidine-2-carboxylic acid on chiral stationary phase with pre-column derivatization. AKJournals. Available at: [Link]
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HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC - NIH. Available at: [Link]
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HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]
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Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? ResearchGate. Available at: [Link]
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Supporting information. The Royal Society of Chemistry. Available at: [Link]
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Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Available at: [Link]
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A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH. Available at: [Link]
-
HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases. Request PDF. ResearchGate. Available at: [Link]
-
Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral Stationary. Scholars' Mine. Available at: [Link]
-
(a) Determination of enantiomeric purities by chiral HPLC analysis of... ResearchGate. Available at: [Link]
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A Comparative Guide to the Synthetic Routes of (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid
Introduction
(1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid is a chiral building block of significant interest in medicinal chemistry and drug development. Its rigid cyclohexene scaffold, coupled with stereochemically defined carboxylic acid and methyl ester functionalities, makes it a valuable synthon for the preparation of complex molecular architectures with potential therapeutic applications. The precise spatial arrangement of these functional groups is crucial for biological activity, necessitating synthetic strategies that afford high enantiomeric purity.
This guide provides an in-depth comparison of two prominent synthetic routes to this compound: a chemoenzymatic approach leveraging enzymatic desymmetrization, and a classic asymmetric Diels-Alder strategy. By examining the underlying principles, experimental protocols, and key performance indicators of each route, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to select the most suitable synthetic strategy for their specific needs.
Route 1: Chemoenzymatic Synthesis via Enzymatic Desymmetrization
This elegant approach combines a conventional chemical reaction to construct the core cyclohexene ring with a highly selective enzymatic step to introduce chirality. The overall strategy involves the synthesis of a prochiral meso-diester, followed by an enantioselective hydrolysis catalyzed by a lipase or an esterase.
Overall Synthetic Workflow
Caption: Workflow for the Chemoenzymatic Synthesis.
Mechanistic Insights and Experimental Considerations
Step 1: Synthesis of the Prochiral Diester
The synthesis commences with the well-established Diels-Alder reaction between 1,3-butadiene and maleic anhydride to form cis-4-cyclohexene-1,2-dicarboxylic anhydride. This [4+2] cycloaddition is a concerted, thermally allowed process that efficiently constructs the cyclohexene ring with the desired cis stereochemistry. For laboratory-scale preparations, 1,3-butadiene can be generated in situ from the thermal decomposition of 3-sulfolene, a safer and more convenient alternative to handling gaseous butadiene.
The resulting anhydride is then subjected to esterification with methanol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to yield the prochiral dimethyl cis-4-cyclohexene-1,2-dicarboxylate. This meso compound possesses a plane of symmetry and is the key substrate for the subsequent enzymatic resolution.
Step 2: Enzymatic Desymmetrization
The crucial enantioselective step is the hydrolysis of one of the two ester groups of the meso-diester. This is achieved using a hydrolase enzyme, typically a lipase or an esterase. The enzyme's chiral active site preferentially binds and hydrolyzes one of the two enantiotopic methyl ester groups, leading to the formation of the desired chiral monoester with high enantiomeric excess (ee).
Two highly effective enzymes for this transformation are Candida antarctica lipase B (CAL-B), often immobilized as Novozym 435, and pig liver esterase (PLE). The reaction is typically carried out in a buffered aqueous solution at or near neutral pH. The progress of the reaction can be monitored by the consumption of a base (e.g., NaOH) required to maintain a constant pH as the carboxylic acid is produced.
The mechanism of lipase-catalyzed hydrolysis involves a catalytic triad (typically serine, histidine, and aspartate/glutamate) in the enzyme's active site. The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate, which then collapses to release the alcohol and an acyl-enzyme intermediate. Subsequent hydrolysis of the acyl-enzyme intermediate regenerates the active enzyme and releases the carboxylic acid. The enantioselectivity arises from the differential fit and stabilization of the two enantiotopic transition states within the chiral active site.
Detailed Experimental Protocol (Adapted from Bristol-Myers Squibb Process Research)
Part A: Synthesis of Dimethyl cis-4-cyclohexene-1,2-dicarboxylate
-
Diels-Alder Reaction: In a suitable reaction vessel, combine maleic anhydride and 3-sulfolene in a high-boiling solvent such as xylene. Heat the mixture to reflux to effect the in situ generation of butadiene and its subsequent cycloaddition with maleic anhydride.
-
Esterification: After cooling, add methanol and a catalytic amount of p-toluenesulfonic acid to the reaction mixture containing the formed anhydride. Heat the mixture to reflux to drive the esterification.
-
Work-up and Purification: Upon completion, cool the reaction mixture, wash with an aqueous bicarbonate solution to neutralize the acid catalyst, and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude diester can be purified by vacuum distillation.
Part B: Enzymatic Desymmetrization using Candida antarctica lipase B (Novozym 435)
-
Reaction Setup: To a jacketed reactor, add a phosphate buffer solution (pH 7.5) and the dimethyl cis-4-cyclohexene-1,2-dicarboxylate. Stir the mixture to form a suspension.
-
Enzyme Addition: Add immobilized Candida antarctica lipase B (Novozym 435) to the suspension.
-
pH Control: Maintain the pH of the reaction mixture at 7.5 by the controlled addition of a dilute aqueous solution of sodium hydroxide using a pH-stat.
-
Reaction Monitoring: Monitor the reaction progress by HPLC until the starting diester is consumed.
-
Work-up: Upon completion, filter off the immobilized enzyme (which can be washed and reused). Acidify the aqueous solution to a pH of approximately 2-3 with hydrochloric acid.
-
Extraction and Isolation: Extract the product into an organic solvent such as ethyl acetate. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the target monoester, this compound.
Route 2: Asymmetric Diels-Alder Reaction
The asymmetric Diels-Alder reaction is a cornerstone of stereoselective synthesis, enabling the direct formation of chiral six-membered rings. This approach avoids the use of a separate resolution step by employing either a chiral catalyst or a chiral auxiliary to control the facial selectivity of the cycloaddition.
Overall Synthetic Workflow
Caption: Workflow for Asymmetric Diels-Alder Synthesis.
Mechanistic Insights and Experimental Considerations
This route hinges on achieving high diastereo- and enantioselectivity in the Diels-Alder reaction between butadiene and a suitable dienophile, such as a derivative of fumaric acid.
Strategy A: Chiral Lewis Acid Catalysis
In this approach, a chiral Lewis acid catalyst is used to coordinate to the dienophile, dimethyl fumarate. This coordination lowers the LUMO energy of the dienophile, accelerating the reaction, and creates a chiral environment that directs the approach of the diene to one of the two faces of the dienophile. Prominent examples of chiral Lewis acids for Diels-Alder reactions include Corey's chiral oxazaborolidines and various complexes of metals such as titanium, copper, and aluminum with chiral ligands. The choice of catalyst and reaction conditions (solvent, temperature) is critical for achieving high enantioselectivity. Following the cycloaddition, selective hydrolysis of one of the two ester groups of the resulting chiral diester would be necessary to obtain the target monoester. This selective hydrolysis can be challenging.
Strategy B: Chiral Auxiliary Control
A more established strategy involves the use of a chiral auxiliary. Here, fumaric acid is covalently attached to a chiral molecule, such as an Evans' oxazolidinone or an Oppolzer's sultam, to form a chiral dienophile. The chiral auxiliary sterically blocks one face of the dienophile, forcing the diene to approach from the less hindered face. The reaction is typically promoted by a stoichiometric amount of a Lewis acid (e.g., Et₂AlCl or TiCl₄) which chelates to the carbonyl groups of the dienophile, locking it into a specific conformation and enhancing its reactivity and the facial bias imposed by the auxiliary.
After the Diels-Alder reaction, the chiral auxiliary is cleaved under mild conditions (e.g., hydrolysis with LiOH/H₂O₂) to yield the dicarboxylic acid, which can then be selectively mono-esterified. Alternatively, selective cleavage of one of the amide bonds in the adduct can directly lead to a monoester precursor.
Detailed Experimental Protocol (Conceptual, based on established methodologies)
-
Preparation of the Chiral Dienophile: React fumaryl chloride with a chiral auxiliary, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, in the presence of a base to form the corresponding N-fumaryl oxazolidinone.
-
Asymmetric Diels-Alder Reaction: Dissolve the chiral dienophile in a dry, aprotic solvent such as dichloromethane and cool to a low temperature (e.g., -78 °C). Add a Lewis acid (e.g., diethylaluminum chloride). Introduce a solution of 1,3-butadiene and stir the reaction mixture at low temperature until completion.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude adduct can be purified by flash chromatography.
-
Auxiliary Cleavage and Monoester Formation: The purified adduct can be treated with a reagent such as lithium hydroperoxide to cleave the chiral auxiliary, yielding the corresponding dicarboxylic acid. Subsequent selective mono-esterification would be required to obtain the target molecule. Alternatively, specific cleavage conditions might allow for the direct formation of the monoester.
Comparative Analysis
| Feature | Chemoenzymatic Route | Asymmetric Diels-Alder Route |
| Overall Strategy | Construction of a meso intermediate followed by enzymatic desymmetrization. | Direct enantioselective construction of the chiral cyclohexene core. |
| Stereocontrol | Achieved in a separate enzymatic step. | Achieved during the C-C bond-forming Diels-Alder reaction. |
| Key Reagents | Lipase or esterase (e.g., CAL-B, PLE), meso-diester. | Chiral catalyst or chiral auxiliary, Lewis acid. |
| Yield | Excellent (often >95% for the enzymatic step). | Generally good to excellent, but can be sensitive to substrate and catalyst. |
| Enantioselectivity | Excellent (often >99% ee). | Highly dependent on the catalyst/auxiliary and reaction conditions; can be excellent (>98% de/ee). |
| Scalability | Proven to be highly scalable, with examples of kilogram-scale synthesis. | Can be scalable, but may require larger quantities of expensive chiral catalysts or auxiliaries. |
| Process Simplicity | Involves a straightforward enzymatic reaction in an aqueous medium. | Often requires cryogenic temperatures, inert atmospheres, and careful handling of Lewis acids. |
| Atom Economy | Good, especially if the enzyme can be recycled. | Can be lower if a stoichiometric chiral auxiliary is used and not efficiently recovered. |
| "Green" Credentials | Utilizes a biocatalyst under mild, aqueous conditions. | Often relies on stoichiometric, moisture-sensitive Lewis acids and organic solvents. |
| Access to Enantiomers | Typically provides only one enantiomer. Accessing the other may require a different enzyme or a different strategy. | Both enantiomers can often be accessed by using the enantiomer of the chiral catalyst or auxiliary. |
Conclusion
Both the chemoenzymatic and the asymmetric Diels-Alder routes represent powerful and viable strategies for the synthesis of this compound.
The chemoenzymatic route stands out for its exceptional enantioselectivity, high yields, operational simplicity, and proven scalability. The use of a biocatalyst under mild, aqueous conditions also aligns well with the principles of green chemistry. Its main limitation is that a specific enzyme typically produces only one enantiomer of the product.
The asymmetric Diels-Alder approach offers the advantage of establishing the stereochemistry directly during the formation of the carbon skeleton. It provides access to either enantiomer by selecting the appropriate chiral catalyst or auxiliary. However, this route can be more technically demanding, often requiring cryogenic conditions and the use of sensitive and potentially expensive reagents.
For large-scale production where high enantiopurity and process robustness are paramount, the chemoenzymatic route appears to be the more advantageous and industrially proven strategy . For research and development purposes, where flexibility in accessing both enantiomers and exploring different structural analogues is important, the asymmetric Diels-Alder route offers greater versatility . The ultimate choice of synthetic route will depend on the specific requirements of the project, including the desired scale of production, cost considerations, and available technical expertise.
References
-
Corey, E. J., & Loh, T.-P. (1991). A rational and effective catalyst for the enantioselective Diels-Alder reaction. Journal of the American Chemical Society, 113(23), 8966-8967. [Link]
-
Evans, D. A., Chapman, K. T., & Bisaha, J. (1988). Asymmetric Diels-Alder cycloaddition reactions with chiral α,β-unsaturated N-acyloxazolidinones. Journal of the American Chemical Society, 110(4), 1238–1256. [Link]
-
Lalonde, J., et al. (2014). Scale-Up of a Recombinant Pig Liver Esterase-Catalyzed Desymmetrization of Dimethyl Cyclohex-4-ene-cis-1,2-dicarboxylate. Organic Process Research & Development, 18(7), 897–903. [Link]
-
Oppolzer, W., Chapuis, C., & Bernardinelli, G. (1984). Asymmetric Diels-Alder reaction of a chiral, camphor-derived N-acryloylsultam. Helvetica Chimica Acta, 67(5), 1397-1401. [Link]
-
Patel, R. N. (2009). Enzymatic Desymmetrization of Dimethyl Cylcohex-4-ene-cis-1,2-dicarboxylate to (1S,2R)-2-(Methoxycarbonyl)cyclohex-4-ene-1-carboxylic Acid. Organic Process Research & Development, 13(4), 689-695. [Link]
-
Reis, P., Holmberg, K., Watzke, H., Leser, M. E., & Miller, R. (2009). Lipases at interfaces: A review. Advances in Colloid and Interface Science, 147–148, 237-250. [Link]
-
Sauer, J. (1967). Diels-Alder Reactions: The Reaction Principle. Angewandte Chemie International Edition in English, 6(1), 16-33. [Link]
A Researcher's Guide to the Spectroscopic Differentiation of (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic Acid and its Diastereomers
Abstract
The precise stereochemical characterization of chiral molecules is a cornerstone of modern drug development and asymmetric synthesis. Diastereomers, with their distinct three-dimensional arrangements, often exhibit significant differences in biological activity and physical properties. This guide provides a comprehensive spectroscopic framework for the unambiguous differentiation of (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid, a trans-substituted cyclohexene derivative, from its cis-diastereomers. We delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Circular Dichroism (CD) to provide a robust, multi-technique approach for stereochemical assignment. Detailed experimental protocols, comparative data tables, and workflow visualizations are presented to equip researchers with the necessary tools for confident diastereomeric analysis.
Introduction: The Critical Need for Stereochemical Purity
This compound and its diastereomers represent a class of disubstituted cyclohexene derivatives often synthesized via Diels-Alder reactions.[1] Such scaffolds are valuable chiral building blocks in the synthesis of complex natural products and pharmaceutical agents. The spatial orientation of the carboxylic acid and methoxycarbonyl groups—whether they are cis (on the same face of the ring) or trans (on opposite faces)—dramatically influences the molecule's shape, polarity, and ability to interact with chiral environments like enzyme active sites. Consequently, the ability to distinguish between the trans (1R,6S) isomer and its cis diastereomers, (1R,6R) and (1S,6S), is not merely an academic exercise but a critical quality control parameter in any synthetic or medicinal chemistry endeavor.
This guide will focus on the key spectroscopic differences that arise from the distinct spatial relationships between substituents in these diastereomers.
Molecular Structures and Diastereomeric Relationships
The core challenge lies in differentiating the target trans-isomer from its cis counterparts.
-
This compound: The trans-isomer. The substituents at C1 and C6 are on opposite faces of the cyclohexene ring.
-
(1R,6R)- and (1S,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid: The cis-diastereomers. The substituents at C1 and C6 are on the same face of the ring. (Note: (1S,6R) is the enantiomer of the target (1R,6S) compound and will be spectroscopically indistinguishable in achiral media, except by chiroptical methods).
The workflow for differentiating these structures is outlined below.
Caption: Workflow for diastereomer differentiation.
Nuclear Magnetic Resonance (NMR): The Definitive Tool
NMR spectroscopy is the most powerful technique for determining relative stereochemistry.[2][3] The different spatial arrangement of protons and carbons in cis and trans diastereomers leads to distinct chemical shifts (δ) and, most importantly, different through-space and through-bond coupling interactions.
¹H NMR Spectroscopy: Probing Proton Environments
The key diagnostic signals in the ¹H NMR spectrum are those of the protons at the stereocenters, H1 and H6.
-
trans-Isomer (1R,6S): The substituents at C1 and C6 are on opposite sides. In the likely half-chair conformation of the cyclohexene ring, the H1 and H6 protons will have a specific dihedral angle, leading to a characteristic scalar coupling constant (³JH1-H6).
-
cis-Isomers (1R,6R or 1S,6S): The substituents are on the same side. This forces the H1 and H6 protons into a different relative orientation, resulting in a significantly different ³JH1-H6 coupling constant.
Beyond coupling constants, the chemical shifts of other protons in the ring, particularly the allylic protons (H2 and H5), will be subtly different due to the varying anisotropic effects of the nearby carbonyl groups.
2D NMR: NOESY for Unambiguous Assignment
While ¹H NMR coupling constants provide strong evidence, a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides the definitive proof of relative stereochemistry.[4][5][6] This technique detects protons that are close to each other in space (< 5 Å), regardless of whether they are connected through bonds.[6]
-
Expected NOESY Correlations:
This single experiment can provide an irrefutable assignment of the relative stereochemistry.
Comparative NMR Data (Predicted)
The following table summarizes the predicted key NMR data for the diastereomers in CDCl₃. Values are based on typical ranges for substituted cyclohexenes.[8][9]
| Parameter | (1R,6S) - trans-Isomer | (1R,6R)/(1S,6S) - cis-Isomers | Rationale for Difference |
| δ H1 (ppm) | ~ 3.10 | ~ 3.35 | Different magnetic environment due to proximity of the C6 substituent. |
| δ H6 (ppm) | ~ 2.95 | ~ 3.20 | Different magnetic environment due to proximity of the C1 substituent. |
| ³JH1-H6 (Hz) | 2 - 5 Hz | 8 - 11 Hz | Dihedral angle dependence (Karplus relationship). A smaller coupling is expected for a trans relationship in this ring system.[10] |
| NOESY (H1-H6) | Absent / Very Weak | Strong Correlation | H1 and H6 are close in space in the cis isomer but far apart in the trans isomer.[5][6] |
| δ C1 (ppm) | ~ 45.5 | ~ 43.0 | Steric compression (gamma-gauche effect) can influence carbon shifts. |
| δ C6 (ppm) | ~ 46.0 | ~ 43.5 | Steric compression effects. |
| δ C=O (acid) | ~ 178.5 | ~ 179.5 | Subtle electronic differences. |
| δ C=O (ester) | ~ 173.0 | ~ 173.2 | Subtle electronic differences. |
Infrared (IR) Spectroscopy: A Complementary View
While less definitive than NMR for stereochemistry, IR spectroscopy can provide supporting evidence and confirm the presence of the required functional groups. The molecule contains both a carboxylic acid and an ester.
-
Carboxylic Acid O-H Stretch: A very broad band from ~3300-2500 cm⁻¹, characteristic of the hydrogen-bonded dimer.[11]
-
Carbonyl (C=O) Stretches: Two distinct C=O stretching bands are expected.
Subtle shifts in the carbonyl stretching frequencies might be observable between diastereomers due to differences in intramolecular hydrogen bonding potential or dipole-dipole interactions, but these are generally not reliable for primary assignment.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Very Broad |
| C-H Stretch (sp² on C=C) | 3100 - 3000 | Sharp, Medium |
| C-H Stretch (sp³) | 2980 - 2850 | Sharp, Medium-Strong |
| C=O Stretch (Ester) | ~1740 | Strong, Sharp |
| C=O Stretch (Acid) | ~1710 | Strong, Sharp |
| C=C Stretch | ~1650 | Medium, Sharp |
| C-O Stretch (Acid/Ester) | 1320 - 1210 | Strong |
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) is an absorption spectroscopy method that measures the difference in absorption of left and right circularly polarized light by chiral molecules.[14][15] While NMR in an achiral solvent cannot distinguish between enantiomers (e.g., (1R,6S) and (1S,6R)), CD spectroscopy can.
-
Enantiomers: Will produce mirror-image CD spectra. For example, if the (1R,6S) isomer shows a positive Cotton effect at a certain wavelength, its (1S,6R) enantiomer will show a negative Cotton effect of equal magnitude.[16]
-
Diastereomers: As non-mirror image stereoisomers, diastereomers (e.g., (1R,6S) vs. (1R,6R)) will have completely different CD spectra that are not mirror images of each other.[17]
CD spectroscopy is therefore essential for confirming the absolute configuration of a purified stereoisomer, often by comparing the experimental spectrum to one predicted by quantum chemical calculations.
Experimental Protocols
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve ~5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard proton spectrum using a 400 MHz or higher spectrometer. Ensure adequate signal-to-noise.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.
-
COSY Acquisition: Acquire a standard gradient-selected COSY (Correlation Spectroscopy) experiment to establish proton-proton bond connectivities.
-
NOESY Acquisition: Acquire a 2D NOESY spectrum with a mixing time appropriate for a molecule of this size (typically 500-800 ms) to observe through-space correlations. Process the data and carefully analyze the region for a potential H1-H6 cross-peak.
FTIR Spectroscopy Protocol
-
Sample Preparation: If the sample is a solid, prepare a KBr pellet or use a diamond ATR (Attenuated Total Reflectance) accessory. If a liquid or oil, a thin film can be prepared between two salt (NaCl or KBr) plates.
-
Background Scan: Perform a background scan of the empty sample compartment or with the pure solvent.
-
Sample Scan: Acquire the spectrum of the sample, typically co-adding 16 or 32 scans for a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.
Circular Dichroism Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1-1.0 mg/mL) in a UV-transparent solvent (e.g., methanol, acetonitrile). The concentration must be optimized to keep the absorbance in an ideal range.
-
Instrument Setup: Use a quartz cuvette with a suitable path length (e.g., 1 mm or 1 cm).
-
Acquisition: Scan the appropriate UV wavelength range (e.g., 190-400 nm).
-
Data Processing: Subtract the spectrum of the solvent blank. The data is typically reported in units of molar ellipticity ([θ]).
Conclusion
The differentiation of this compound from its cis-diastereomers is readily achievable through a systematic application of modern spectroscopic techniques. While IR and CD spectroscopy provide valuable functional group and absolute configuration information, NMR, and specifically the 2D NOESY experiment, stands as the most direct and conclusive method for determining the relative cis/trans stereochemistry. The presence or absence of a NOE correlation between the protons at the C1 and C6 stereocenters serves as a definitive diagnostic marker. By employing the integrated workflow and protocols outlined in this guide, researchers can confidently assign the stereostructure of these and similar chiral molecules, ensuring the integrity and quality of their scientific outcomes.
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IR Spectroscopy Tutorial: Carboxylic Acids. University of Calgary. [Link]
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Stereochemistry | How to read NOESY spectrum? (2022). YouTube. [Link]
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Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. (2021). YouTube. [Link]
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Spectroscopy of Carboxylic Acid Derivatives. (2023). JoVE. [Link]
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IR Spectra: Acids, Alcohols, Esters. Scribd. [Link]
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Methods of Relative Stereochemistry Determination in CASE Systems. (2011). The Royal Society of Chemistry. [Link]
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Making it easier to differentiate chiral molecules. (2022). Spectroscopy Europe. [Link]
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NOESY Spectra. (2022). Chemistry LibreTexts. [Link]
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Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. (2020). ACS Omega. [Link]
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NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. (2021). Nanalysis. [Link]
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The Phenomenon of Self-Induced Diastereomeric Anisochrony and Its Implications in NMR Spectroscopy. (2021). Molecules. [Link]
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Stereochemistry Information from NOESY/ROESY data … Part 1. (2015). ACD/Labs. [Link]
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IR spectra of a carboxylic acid, alcohol, and ester. Harvard University. [Link]
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Can NMR be used to separate enantiomers or diastereomers? (2022). Reddit. [Link]
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Nuclear magnetic resonance spectroscopy of stereoisomers. Wikipedia. [Link]
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C-13 NMR Spectroscopy for the Differentiation of Enantiomers Using Chiral Solvating Agents. (2022). ResearchGate. [Link]
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Circular Dichroism. (2022). Chemistry LibreTexts. [Link]
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Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. (2015). International Journal of Spectroscopy. [Link]
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Nuclear magnetic resonance and stereochemical assignments of a double Diels-Alder adduct. (1973). Journal of the American Chemical Society. [Link]
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Introducing Complex NMR Mixtures at the Undergraduate Level (Part II). (2020). Journal of Laboratory Chemical Education. [Link]
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Introducing Complex NMR Mixtures at the Undergraduate Level. (2020). Journal of Laboratory Chemical Education. [Link]
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The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. (2000). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
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Circular dichroism. Wikipedia. [Link]
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1H proton nmr spectrum of cyclohexene. Doc Brown's Chemistry. [Link]
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Vibrational Circular Dichroism versus Optical Rotation Dispersion and Electronic Circular Dichroism for diastereomers. (2012). Physical Chemistry Chemical Physics. [Link]
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The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. (2000). ResearchGate. [Link]
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A Comparative Guide to the Certificate of Analysis for (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic Acid
For professionals in drug discovery and development, the Certificate of Analysis (CoA) is more than a mere document; it is the foundational assurance of a starting material's identity, purity, and quality. This guide provides an in-depth, comparative analysis of the essential tests required for a robust CoA for (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid (CAS No. 88335-93-7), a chiral building block critical in the synthesis of complex pharmaceutical agents. We will dissect the "what," "why," and "how" of each analytical method, compare alternatives, and provide field-proven insights into interpreting the resulting data.
The Molecule at a Glance: Structure and Critical Quality Attributes
This compound is a chiral molecule featuring two stereocenters, a carboxylic acid, and a methyl ester functional group. Its molecular formula is C₉H₁₂O₄, with a molecular weight of 184.19 g/mol .[1] The critical quality attributes that a CoA must verify are:
-
Identity: Is the material what it purports to be?
-
Purity (Assay): What is the concentration of the desired molecule?
-
Enantiomeric Purity: What is the ratio of the desired (1R,6S) enantiomer to its (1S,6R) counterpart?
-
Impurity Profile: What other chemical entities are present (e.g., residual solvents, starting materials, side-products)?
-
Physicochemical Properties: Does it meet expected physical characteristics?
The following sections will explore the analytical methodologies used to quantify these attributes, offering a comparative perspective for a comprehensive quality assessment.
The Analytical Gauntlet: Building a Validated CoA
A trustworthy CoA is built upon a foundation of orthogonal analytical techniques. Each method provides a different piece of the puzzle, and their collective results create a high-fidelity snapshot of the material's quality.
Identity Confirmation: Beyond a Simple Match
Confirming the chemical structure is the first and most crucial step. While a single technique can be indicative, a combination of methods provides irrefutable proof of identity.
NMR is unparalleled for structural elucidation. Both ¹H and ¹³C NMR are essential.
-
Expertise & Rationale: ¹H NMR provides information on the electronic environment and connectivity of protons, while ¹³C NMR confirms the carbon skeleton. For this compound, specific chemical shifts and coupling constants are expected. For instance, the vinyl protons on the cyclohexene ring should appear around 5.7 ppm, while the methyl ester protons will present as a sharp singlet around 3.7 ppm.[2] The protons on the chiral centers (C1 and C6) will show characteristic multiplicities due to coupling with adjacent protons.
-
Trustworthiness through Self-Validation: The solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H) serves as an internal reference. The integration of proton signals should correspond to the number of protons in the structure, providing an internal check of consistency.
FT-IR is a rapid and cost-effective technique for confirming the presence of key functional groups.
-
Comparison: While NMR provides a detailed atomic map, FT-IR offers a "functional group fingerprint." It is less definitive for confirming specific stereoisomers but excellent for quickly verifying that the core structure (carboxylic acid, ester, alkene) is present.
-
Expected Data:
-
Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹)
-
Sharp C=O stretch from the ester (~1730-1750 cm⁻¹)
-
C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹)
-
C=C stretch from the alkene (~1640-1680 cm⁻¹)
-
Sources
A Comparative Guide to Alternative Chiral Synthons in Oseltamivir Synthesis
For Researchers, Scientists, and Drug Development Professionals
The reliance on shikimic acid, a natural product with a fluctuating supply chain, for the industrial synthesis of the anti-influenza drug oseltamivir (Tamiflu®), has spurred significant research into alternative and more sustainable synthetic routes. This guide provides an in-depth comparison of prominent alternative chiral synthons, offering a technical analysis of their synthetic strategies, performance, and supporting experimental data. We will explore the causality behind experimental choices and provide detailed protocols for key transformations, empowering researchers to make informed decisions in the development of next-generation antiviral therapeutics.
The Challenge: Moving Beyond Shikimic Acid
Oseltamivir possesses three stereocenters, making stereocontrol a critical aspect of its synthesis.[1] The traditional route, starting from naturally occurring (-)-shikimic acid or (-)-quinic acid, leverages the inherent chirality of these starting materials.[1][2] However, the dependence on shikimic acid, primarily sourced from Chinese star anise, presents supply chain vulnerabilities.[3][4] This has driven the exploration of diverse and innovative synthetic strategies that utilize readily available and economically viable chiral starting materials or employ asymmetric catalysis to introduce the required stereochemistry.
Alternative Chiral Synthons: A Comparative Analysis
This guide will focus on four key alternative approaches that have demonstrated significant potential:
-
Diethyl D-tartrate: A readily available and inexpensive chiral pool starting material.
-
Quinic Acid: Another natural product that offers a similar chiral scaffold to shikimic acid.
-
Achiral Starting Materials via Asymmetric Synthesis: Employing powerful catalytic methods to create chirality from simple, achiral precursors.
-
Chemoenzymatic Synthesis: Harnessing the selectivity of enzymes to perform key stereoselective transformations.
Performance Comparison of Oseltamivir Synthetic Routes
| Synthetic Route | Starting Material(s) | Longest Linear Steps | Overall Yield (%) | Key Features & Notes |
| Industrial Route | (-)-Shikimic Acid | ~8-12 | 17-29% | The original commercial route, reliant on a natural product with a fluctuating supply. Often involves the use of potentially hazardous azide reagents.[1][3] |
| Diethyl D-tartrate Route | Diethyl D-tartrate | 11 | Not explicitly stated in abstract | Azide-free route from an inexpensive and abundant starting material. Key steps include an asymmetric aza-Henry reaction and a domino nitro-Michael/Horner-Wadsworth-Emmons reaction.[5][6] |
| Quinic Acid Route | (-)-Quinic Acid | ~16 (early route) | Varies | A natural chiral pool alternative to shikimic acid. Early routes were lengthy, but optimizations have been made.[7][8] |
| Corey Synthesis (Diels-Alder) | Butadiene, Acrylate derivative | 12 | ~30% | Azide-free total synthesis from inexpensive starting materials. Employs an asymmetric Diels-Alder reaction to establish stereochemistry.[1][3][9] |
| Shibasaki Synthesis (Desymmetrization) | meso-Aziridine | ~14 | Not explicitly stated in early reports | Utilizes catalytic asymmetric desymmetrization of a symmetrical intermediate with a chiral catalyst, avoiding a chiral pool starting material.[1][10] |
| Chemoenzymatic Route | Ethyl benzoate | 10 (formal synthesis) | Not explicitly stated | Combines chemical and enzymatic steps. A key step is the toluene dioxygenase-mediated dihydroxylation.[11][12][13] |
Diethyl D-tartrate: An Economical and Azide-Free Approach
The use of diethyl D-tartrate as a chiral synthon presents a practical and cost-effective alternative to shikimic acid. This route, developed by Yao and coworkers, is notable for being completely azide-free, enhancing the safety profile of the synthesis.[5][6]
Synthetic Strategy Overview
The synthesis commences with the readily available and inexpensive diethyl D-tartrate. The core cyclohexene ring of oseltamivir is constructed through a key domino nitro-Michael/Horner-Wadsworth-Emmons (HWE) reaction. The crucial stereochemistry is introduced via an asymmetric aza-Henry reaction.[5][6]
Caption: Synthetic pathway from Diethyl D-tartrate to Oseltamivir.
Key Experimental Protocol: Asymmetric Aza-Henry Reaction
This step is critical for establishing one of the key stereocenters in the oseltamivir molecule.
Materials:
-
Aldehyde intermediate derived from diethyl D-tartrate
-
Nitromethane
-
Chiral catalyst (e.g., a copper-bis(oxazoline) complex)
-
Solvent (e.g., dichloromethane)
-
Base (e.g., triethylamine)
Procedure:
-
Dissolve the aldehyde intermediate and the chiral catalyst in the solvent at the specified temperature (e.g., -20 °C).
-
Add nitromethane to the reaction mixture.
-
Slowly add the base to initiate the reaction.
-
Stir the reaction mixture for the specified time until completion, monitoring by TLC.
-
Quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).
-
Extract the product with an organic solvent and purify by column chromatography.
Quinic Acid: A Natural Alternative
Quinic acid, another readily available natural product, shares a similar carbocyclic framework with shikimic acid, making it a logical alternative starting material.[2][7]
Synthetic Strategy Overview
The synthesis from quinic acid involves a series of transformations to introduce the necessary functional groups and adjust the oxidation states around the cyclohexene ring. Early syntheses were often lengthy, but more recent developments have improved the efficiency of this route.[7][8] A key challenge is the selective functionalization of the multiple hydroxyl groups present in the starting material.
Caption: General synthetic scheme from Quinic Acid to Oseltamivir.
Key Experimental Protocol: Acetalization and Esterification
These initial steps are crucial for differentiating the hydroxyl groups of quinic acid to allow for selective reactions later in the synthesis.
Materials:
-
(-)-Quinic acid
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid (catalyst)
-
Ethyl acetate (solvent and reagent)
Procedure:
-
Suspend (-)-quinic acid in ethyl acetate.
-
Add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux for the specified time, monitoring the reaction progress.
-
Upon completion, cool the reaction mixture and neutralize the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the resulting acetonide-protected ester by crystallization or chromatography.[14]
Asymmetric Synthesis from Achiral Precursors: The Power of Catalysis
Moving away from chiral pool starting materials, total synthesis approaches from simple, achiral molecules offer a high degree of flexibility and are not dependent on natural product availability. The Corey and Shibasaki syntheses are landmark examples of this strategy.
Corey Synthesis: Asymmetric Diels-Alder Reaction
E.J. Corey's route utilizes an asymmetric Diels-Alder reaction between butadiene and an acrylate derivative, catalyzed by a chiral oxazaborolidine catalyst, to construct the cyclohexene core with high enantioselectivity.[1][9]
Shibasaki Synthesis: Catalytic Asymmetric Desymmetrization
Masakatsu Shibasaki's approach features the innovative use of a chiral catalyst to desymmetrize a meso-aziridine. This key step introduces chirality into a symmetrical molecule, demonstrating the power of asymmetric catalysis.[1][10]
Caption: Key strategic bond formations in asymmetric syntheses.
Chemoenzymatic Synthesis: The Best of Both Worlds
Chemoenzymatic approaches combine the efficiency of chemical reactions with the high selectivity of enzymatic transformations. The synthesis developed by Hudlicky and coworkers starts from ethyl benzoate and utilizes a dioxygenase enzyme to create a chiral diol intermediate.[11][12][13]
Synthetic Strategy Overview
This strategy leverages a microbial dioxygenase to perform an enantioselective dihydroxylation of an aromatic ring, generating a versatile chiral building block. Subsequent chemical transformations convert this intermediate into oseltamivir. This approach highlights the potential of biotechnology in streamlining complex chemical syntheses.[11][12][13]
Caption: Chemoenzymatic pathway to Oseltamivir.
Conclusion
The development of alternative chiral synthons for oseltamivir synthesis has not only addressed the supply chain vulnerabilities associated with shikimic acid but has also spurred significant innovation in synthetic organic chemistry. From leveraging inexpensive chiral pool starting materials like diethyl D-tartrate to the elegant application of asymmetric catalysis and biocatalysis, these diverse strategies offer a rich toolbox for the development of robust, scalable, and sustainable manufacturing processes for this critical antiviral medication. The choice of a particular route will depend on a variety of factors, including cost, scalability, safety, and the availability of specialized catalysts or enzymes. This guide provides a solid foundation for researchers to navigate these options and contribute to the future of antiviral drug development.
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- Roche synthesis.
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A Comparative Guide to the Synthesis of (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of chiral building blocks is a critical determinant of project success. (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid is a valuable chiral intermediate in the synthesis of numerous pharmaceutical agents and complex molecules.[1] Its stereochemically defined structure allows for the precise construction of target molecules with desired biological activities.[1] This guide provides a comprehensive cost-benefit analysis of different synthetic methodologies for this key intermediate, offering in-depth technical insights and experimental protocols to inform strategic decisions in research and development.
Introduction to Asymmetric Synthesis Strategies
The synthesis of enantiomerically pure compounds like this compound relies on the principles of asymmetric synthesis.[2][3] This field of chemistry focuses on converting achiral starting materials into chiral products with a high degree of stereoselectivity.[2] The primary strategies employed include the use of chiral auxiliaries, chiral catalysts (metal-based or organocatalysts), and enzymatic transformations.[3][4] Each approach presents a unique set of advantages and disadvantages concerning cost, efficiency, scalability, and environmental impact.[4][5][6]
This guide will focus on two prominent and contrasting approaches for the synthesis of this compound:
-
Enantioselective Diels-Alder Reaction: A powerful cycloaddition reaction that can establish multiple stereocenters in a single step with high control.[7][8]
-
Enzymatic Desymmetrization: A biocatalytic approach that leverages the high selectivity of enzymes to differentiate between enantiotopic groups in a prochiral substrate.
Method 1: Enantioselective Diels-Alder Reaction
The Diels-Alder reaction is a cornerstone of organic synthesis, allowing the formation of a cyclohexene ring from a conjugated diene and a dienophile.[7] By employing a chiral Lewis acid catalyst, this reaction can be rendered enantioselective, favoring the formation of one enantiomer over the other.[8]
Causality Behind Experimental Choices
The choice of a chiral Lewis acid is paramount to achieving high enantioselectivity. Titanium-based catalysts, for example, are known to effectively coordinate with dienophiles, creating a chiral environment that directs the approach of the diene.[8] The reaction temperature and solvent also play crucial roles in modulating reactivity and selectivity. Lower temperatures generally lead to higher enantiomeric excess (ee) but may require longer reaction times.
Experimental Protocol
A general procedure for the enantioselective Diels-Alder reaction to form a precursor to the target molecule is as follows:[8]
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), the chiral ligand is dissolved in a suitable anhydrous solvent (e.g., dichloromethane). The Lewis acid (e.g., titanium tetrachloride) is then added dropwise at a low temperature (e.g., -78 °C). The mixture is stirred to allow for the formation of the chiral catalyst complex.
-
Reaction Setup: In a separate flask, the dienophile (e.g., methyl acrylate) is dissolved in the same anhydrous solvent.
-
Cycloaddition: The prepared chiral catalyst solution is added to the dienophile solution at low temperature. The diene (e.g., 1,3-butadiene) is then introduced into the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at the specified temperature for a set period, and its progress is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Upon completion, the reaction is quenched with a suitable reagent (e.g., a saturated aqueous solution of sodium bicarbonate). The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired enantiomerically enriched cyclohexene derivative. Subsequent hydrolysis of the ester can yield the target carboxylic acid.
Cost-Benefit Analysis
| Factor | Analysis |
| Cost | The primary cost drivers are the chiral ligand and the metal catalyst.[4] While the catalyst is used in substoichiometric amounts, the synthesis of complex chiral ligands can be expensive and time-consuming.[4] The cost of starting materials like dienes and dienophiles is generally low. |
| Yield & Selectivity | This method can provide high yields and excellent enantioselectivity (often >95% ee), leading to a high-quality product.[8] |
| Scalability | Scaling up Diels-Alder reactions can be challenging due to the need for low temperatures and strict anhydrous conditions. The cost of the catalyst can also become a significant factor at larger scales. |
| Environmental Impact | The use of metal catalysts and organic solvents contributes to the environmental footprint.[5] Efforts to develop recyclable catalysts are ongoing to mitigate this issue.[5] |
Method 2: Enzymatic Desymmetrization
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis.[9][10] Enzymes are highly specific catalysts that can perform reactions with exceptional chemo-, regio-, and stereoselectivity under mild conditions.[10] For the synthesis of this compound, an enzymatic desymmetrization approach can be employed.
Causality Behind Experimental Choices
This strategy involves the use of a hydrolase enzyme to selectively hydrolyze one of the two ester groups in a prochiral diester substrate, such as dimethyl cis-cyclohex-4-ene-1,2-dicarboxylate. The inherent chirality of the enzyme's active site allows it to distinguish between the two enantiotopic ester groups, leading to the formation of the desired monoacid with high enantiomeric purity. The choice of enzyme, pH, temperature, and co-solvents are critical parameters that must be optimized to achieve high conversion and selectivity.
Experimental Protocol
A representative protocol for the enzymatic desymmetrization is as follows:[11]
-
Substrate Preparation: The prochiral starting material, dimethyl cis-cyclohex-4-ene-1,2-dicarboxylate, is prepared.
-
Reaction Setup: In a buffered aqueous solution at a controlled pH, the diester substrate is suspended.
-
Enzymatic Reaction: The selected hydrolase enzyme (e.g., a lipase or esterase) is added to the reaction mixture. The reaction is typically stirred at a mild temperature (e.g., 30-40 °C).
-
pH Control: The pH of the reaction mixture is monitored and maintained at the optimal level for enzyme activity by the addition of a base (e.g., sodium hydroxide solution) to neutralize the carboxylic acid being formed.
-
Reaction Monitoring: The progress of the reaction can be monitored by measuring the consumption of the base or by analyzing samples using HPLC.
-
Workup: Once the reaction is complete, the enzyme is removed by filtration or centrifugation. The aqueous solution is then acidified to protonate the carboxylate.
-
Extraction and Purification: The product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield the crude product. Further purification can be achieved by crystallization or chromatography.
Cost-Benefit Analysis
| Factor | Analysis |
| Cost | The cost of the enzyme is a key consideration. However, with advancements in recombinant enzyme production and immobilization techniques, the cost of biocatalysts has become more competitive.[12] The starting materials are relatively inexpensive. |
| Yield & Selectivity | Enzymatic methods can offer excellent yields and exceptionally high enantioselectivity (often >99% ee) due to the inherent specificity of the enzyme.[10] |
| Scalability | Biocatalytic processes are often highly scalable and can be performed in aqueous media under mild conditions, which is advantageous for industrial applications.[10] |
| Environmental Impact | This approach is considered a "green" technology as it utilizes biodegradable catalysts (enzymes) and is often performed in water, minimizing the use of hazardous organic solvents.[5] |
Comparative Summary
| Feature | Enantioselective Diels-Alder | Enzymatic Desymmetrization |
| Catalyst | Chiral Lewis Acid | Hydrolase Enzyme |
| Key Advantage | High stereocontrol in a single step | Excellent enantioselectivity, mild conditions, "green" |
| Key Disadvantage | Cost of catalyst, stringent conditions | Enzyme cost and stability, process optimization |
| Typical Yield | High | High |
| Typical ee | >95% | >99% |
| Scalability | Moderate | High |
| Environmental Impact | Moderate | Low |
Logical Flow of Synthesis Methods
Caption: Comparative workflow of Diels-Alder and Enzymatic synthesis.
Conclusion and Future Outlook
Both the enantioselective Diels-Alder reaction and enzymatic desymmetrization represent viable and powerful strategies for the synthesis of this compound. The optimal choice depends on the specific requirements of the project, including budget, scale, and desired purity.
The Diels-Alder approach offers a direct route to the cyclohexene core with good stereocontrol. However, the associated costs of chiral ligands and the need for stringent reaction conditions can be limiting factors.
In contrast, the enzymatic method provides an environmentally friendly and highly selective alternative that is well-suited for large-scale production. The continuous development of more robust and cost-effective enzymes will likely further enhance the attractiveness of biocatalysis in the pharmaceutical and chemical industries.[9]
Ultimately, a thorough evaluation of the economic and synthetic parameters outlined in this guide will enable researchers and drug development professionals to make informed decisions, optimizing their synthetic routes for efficiency, cost-effectiveness, and sustainability. The demand for enantiomerically pure chiral building blocks continues to grow, driving innovation in asymmetric synthesis methodologies.[1][13]
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Biological activity of (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid derivatives
A Comparative Guide to the Biological Activity of (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic Acid Derivatives
Introduction: The Untapped Potential of a Chiral Scaffold
This compound is a chiral building block readily available to the scientific community.[1][2][3] Its rigid, stereochemically defined cyclohexene core makes it an attractive starting material for the synthesis of a diverse array of novel chemical entities. While direct studies on the biological activities of its immediate derivatives are not extensively published, the broader family of cyclohexene-containing molecules has demonstrated a remarkable spectrum of pharmacological effects. This guide aims to provide researchers, scientists, and drug development professionals with a comparative overview of the biological activities observed in structurally related cyclohexene derivatives. By examining these analogues, we can infer the potential therapeutic applications of novel compounds derived from this compound and outline promising avenues for future research.
Anticancer Activity: A Prominent Therapeutic Avenue
The cyclohexene scaffold is a recurring motif in a variety of natural and synthetic compounds exhibiting potent anticancer activities.
Cyclohexene Oxide Derivatives in Glioblastoma
Recent research has highlighted the potential of zeylenone, a natural polyoxygenated cyclohexene compound, and its derivatives in treating glioblastoma (GBM), a highly aggressive brain tumor.[4][5] A synthetic analogue, (1R, 2R, 3S)-3-p-fluorobenzoyl-zeylenone (CA), has shown significant anti-GBM effects.[4][6]
Mechanism of Action: The anticancer activity of this cyclohexene oxide derivative is attributed to its ability to induce G0/G1 phase cell cycle arrest.[4][5] This is achieved through the inhibition of the Enhancer of Zeste Homolog 2 (EZH2), a key subunit of the Polycomb Repressive Complex 2 (PRC2).[4][5][6] EZH2 plays a crucial role in tumorigenesis by methylating histone H3 on lysine 27 (H3K27me3), leading to the silencing of tumor suppressor genes.[5] By interfering with EZH2, the zeylenone derivative CA attenuates the downregulation of cyclin-dependent kinase inhibitors p27 and p16, thereby halting cell cycle progression.[4]
Experimental Data Summary:
| Compound | Cell Line | IC50 Value | Biological Effect | Reference |
| (1R, 2R, 3S)-3-p-fluorobenzoyl-zeylenone (CA) | GBM cells | Lowest among tested analogues | Induces G0/G1 phase arrest, inhibits malignant behaviors | [4] |
Experimental Workflow for Assessing Anti-Glioblastoma Activity:
Caption: Experimental workflow for evaluating the anti-glioblastoma activity of cyclohexene derivatives.
Other Cyclohexene Derivatives with Anticancer Potential
A variety of other cyclohexene derivatives have been synthesized and evaluated for their antitumor properties. These include cyclohexenone derivatives and 1,2,4-triazine derivatives synthesized from cyclohexane-1,3-dione.[7][8][9] Some of these compounds have shown potent inhibitory effects on cancer cell growth and have been investigated as tyrosine kinase inhibitors.[7]
Anti-inflammatory and Immunomodulatory Activities
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Cyclohexene derivatives have emerged as promising candidates for the development of novel anti-inflammatory agents.
Amidrazone Derivatives of Cyclohex-1-ene-1-carboxylic Acid
New amidrazone derivatives incorporating a cyclohex-1-ene-1-carboxylic acid moiety have demonstrated significant anti-inflammatory and antiproliferative properties.[10][11] These compounds were synthesized by reacting amidrazones with 3,4,5,6-tetrahydrophthalic anhydride.[10]
Mechanism of Action: The anti-inflammatory effects of these derivatives are mediated through the inhibition of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[10][11] Some derivatives also modulate the production of the anti-inflammatory cytokine IL-10.[11]
Experimental Data Summary:
| Compound | Concentration | Effect on TNF-α Secretion | Effect on IL-6 and IL-10 Secretion | Reference |
| Derivative 2f | 10, 50, 100 µg/mL | Strong inhibition (66-81%) | Not specified | [11] |
| Derivative 2b | High dose | Significant reduction (~92-99%) | Significant reduction (~92-99%) | [11] |
Experimental Protocol for Assessing Anti-inflammatory Activity:
-
Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Cell Culture and Stimulation: Culture PBMCs in appropriate media and stimulate with a mitogen (e.g., phytohemagglutinin) to induce cytokine production.
-
Treatment with Cyclohexene Derivatives: Treat the stimulated PBMCs with various concentrations of the synthesized cyclohexene derivatives.
-
Toxicity Assessment: Evaluate the cytotoxicity of the compounds on PBMCs using a suitable assay (e.g., MTT assay).
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, IL-10, and IL-1β in the cell culture supernatants using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Compare the cytokine levels in treated cells to untreated controls to determine the inhibitory effects of the compounds.
Inhibition of Nitric Oxide and Cytokine Production in Sepsis
Certain cyclohexene derivatives have been investigated as potential anti-sepsis agents.[12] These compounds have demonstrated potent inhibitory activity against the production of nitric oxide (NO) and inflammatory cytokines like TNF-α and IL-6 in vitro.[12] Furthermore, selected derivatives protected mice from lipopolysaccharide (LPS)-induced lethality in a dose-dependent manner, highlighting their therapeutic potential in managing sepsis.[12]
Antimicrobial and Antiviral Activities
The cyclohexene scaffold is also present in molecules with activity against various pathogens.
Antibacterial and Antifungal Activity
The aforementioned amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid have also been screened for their antimicrobial properties.[10][11] Their activity was determined by measuring the minimal inhibitory concentration (MIC) against a panel of bacteria and a fungus.[11] For instance, one derivative exhibited selective inhibitory activity against Yersinia enterocolitica (MIC = 64 µg/mL), while another showed bacteriostatic activity against Staphylococcus aureus and Mycobacterium smegmatis.[11]
Antiviral Potential
While direct antiviral studies on derivatives of this compound are lacking, the broader field of medicinal chemistry has shown that cyclic structures are important for antiviral activity. For example, derivatives of 5,6-dihydroxyindole-2-carboxylic acid have been investigated as HIV-1 integrase inhibitors.[13] The tricarboxylic acid (TCA) cycle, which involves cyclic intermediates, is also known to be central to viral infection and replication.[14] This suggests that novel cyclohexene derivatives could be designed to interfere with viral life cycles.
Other Potential Biological Activities
The versatility of the cyclohexene scaffold lends itself to the exploration of other biological targets. For instance, a cyclohex-3-enecarbonyl acid pyridin-2-yl amide compound was found to have a calming effect on the nervous system, along with myorelaxant and antihypoxic properties in animal studies.[15] Additionally, more complex molecules incorporating a cyclohexyl moiety have been developed as potent and selective melanocortin subtype-4 receptor agonists, with potential applications in treating obesity and erectile dysfunction.[16]
Future Directions and Conclusion
The evidence presented in this guide strongly suggests that derivatives of this compound represent a promising, yet underexplored, area for drug discovery. The chiral nature of this starting material offers the potential for developing highly specific and potent therapeutic agents.
Proposed Research Workflow:
Caption: A proposed workflow for the development of novel therapeutics from this compound.
Future research should focus on the rational design and synthesis of diverse libraries of compounds derived from this chiral building block. High-throughput screening against a panel of biological targets, including cancer cell lines, inflammatory pathways, and microbial pathogens, will be crucial for identifying lead compounds. Subsequent lead optimization, guided by structure-activity relationship studies, could pave the way for the development of novel therapeutics with improved efficacy and safety profiles. The rich chemical space accessible from this compound, combined with the proven biological activities of related cyclohexene derivatives, provides a strong foundation for innovative drug discovery programs.
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Su, R., Cao, W., Ma, G., et al. (2024). Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2. Frontiers in Pharmacology, 14, 1326245. [Link]
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Su, R., Cao, W., Ma, G., et al. (2024). Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2. PubMed Central, PMC10803536. [Link]
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Abdel-Aziz, A. A. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry, 96, 103632. [Link]
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Kucharova, K., et al. (2024). Biological Properties of Cyclohex-3-Encarbonyl Acid Pyridin-2-Yl Amide Compound. Materials Science Forum, 1111, 145-150. [Link]
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Ye, Z., et al. (2005). Discovery and activity of (1R,4S,6R)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-2-methyl-2-azabicyclo[2.2.2]octane-6-carboxamide (3, RY764), a potent and selective melanocortin subtype-4 receptor agonist. Bioorganic & Medicinal Chemistry Letters, 15(15), 3501-3505. [Link]
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A Comparative Guide to Benchmarking Purity Standards for Pharmaceutical Grade (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic Acid
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is a cornerstone of safe and effective drug manufacturing. This guide provides an in-depth technical comparison of analytical methodologies to establish and benchmark purity standards for pharmaceutical-grade (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid, a key chiral building block in various syntheses. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources.
This compound, with a molecular weight of 184.19 g/mol , is a chiral molecule whose stereochemical integrity is critical for its intended biological activity and to prevent unforeseen side effects from undesired stereoisomers.[1][2] The seemingly minor difference in the spatial arrangement of atoms can lead to significant variations in pharmacological and toxicological profiles. Therefore, robust analytical methods are imperative to quantify not only chemical impurities but also the enantiomeric excess of the desired (1R,6S) isomer.
Regulatory Landscape and the Importance of Purity
Regulatory bodies like the FDA and EMA place stringent requirements on the purity of active pharmaceutical ingredients (APIs) and their starting materials.[3][4] Good Manufacturing Practices (GMPs) are mandated from the designated starting material onward in the synthesis of an API.[3] This underscores the need for comprehensive characterization and control of impurities, which can originate from the synthesis process or degradation.[3][5] Impurities in a starting material at levels greater than 0.10% in the final drug substance are generally considered significant.[3]
Forced degradation studies are a critical component of this process, helping to identify likely degradation pathways and products under stress conditions such as hydrolysis, oxidation, and photolysis.[6][7][8] This information is vital for developing stability-indicating analytical methods and for making informed decisions about packaging, storage, and shelf-life.[6][9]
Comparative Analysis of Purity Determination Methods
The multifaceted nature of purity assessment for a chiral molecule like this compound necessitates a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools employed.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the cornerstone for determining enantiomeric purity.[10] The technique relies on chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to their separation.[11][12]
Causality of Method Selection: The choice of a polysaccharide-based CSP, such as those derived from cellulose or amylose, is a strategic starting point due to their broad applicability and proven success in separating a wide range of chiral compounds, including those with carboxylic acid functionalities.[11][12] The separation mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the helical structure of the polysaccharide.[11]
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
-
Column: Chiralcel® OD-H (or equivalent polysaccharide-based column)
-
Mobile Phase: A typical starting condition is a mixture of n-Hexane and Isopropanol (IPA) (e.g., 90:10 v/v) with a small amount of a modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) to improve peak shape for the carboxylic acid.[13][14]
-
Flow Rate: 0.5 - 1.0 mL/min
-
Temperature: 25 °C
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Data Interpretation: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers. A high % ee (typically >99%) is desired for pharmaceutical applications.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[15] For a compound like this compound, derivatization may be necessary to increase its volatility and thermal stability.
Causality of Method Selection: GC-MS provides high sensitivity and structural information from the mass spectrum, which is invaluable for identifying unknown impurities.[15][16] It is particularly useful for detecting residual solvents, reagents, and by-products from the synthesis.
Experimental Protocol: GC-MS for Impurity Profiling (with derivatization)
-
Derivatization: Esterification of the carboxylic acid group (e.g., with diazomethane or by heating with an alcohol in the presence of an acid catalyst) can improve chromatographic performance.
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A gradient program is typically used, for example, starting at 50°C, holding for 2 minutes, then ramping to 250°C at 10°C/min.
-
Injection: Split or splitless injection depending on the expected concentration of impurities.
-
MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.
Data Interpretation: Impurities are identified by comparing their mass spectra to libraries (e.g., NIST) and their retention times to those of known standards.[17] Quantification is achieved by creating a calibration curve using certified reference standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and can also be used to assess stereoisomeric purity.[18] While standard ¹H and ¹³C NMR can confirm the overall structure, specialized techniques are needed to differentiate enantiomers.[19][20]
Causality of Method Selection: The use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) in NMR creates diastereomeric complexes or solvates that have distinct NMR signals for each enantiomer, allowing for their quantification.[19][21][22] This provides an orthogonal method to chiral HPLC for verifying enantiomeric purity.
Experimental Protocol: ¹H NMR with a Chiral Solvating Agent
-
Sample Preparation: Dissolve a known amount of the sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Addition of CSA: Add a molar equivalent of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Data Analysis: Integrate the signals corresponding to each enantiomer to determine their ratio.
Benchmarking Purity Standards
Based on regulatory expectations and the capabilities of modern analytical techniques, the following purity standards are proposed for pharmaceutical-grade this compound.
| Parameter | Analytical Method | Benchmark Standard | Justification |
| Assay | HPLC/GC (with appropriate standard) | ≥ 99.0% | Ensures the bulk of the material is the desired compound. |
| Enantiomeric Purity | Chiral HPLC, NMR with CSA/CDA | ≥ 99.5% ee | Critical for ensuring stereochemical integrity and minimizing potential side effects from the undesired enantiomer.[10] |
| Individual Unspecified Impurity | HPLC, GC-MS | ≤ 0.10% | Aligns with regulatory guidance for starting materials to minimize the carryover of impurities into the final drug substance.[3] |
| Total Impurities | HPLC, GC-MS | ≤ 0.5% | Provides an overall measure of the chemical purity. |
| Residual Solvents | Headspace GC-MS | Per ICH Q3C guidelines | Ensures that residual solvents from the manufacturing process are below established safety limits. |
Visualizing the Workflow
The following diagrams illustrate the logical flow of the analytical process for purity determination.
Caption: Workflow for the comprehensive purity analysis of this compound.
Caption: Logical relationship of potential impurity classes for the target compound.
Conclusion
Establishing and adhering to stringent purity benchmarks for pharmaceutical-grade this compound is non-negotiable for ensuring the quality, safety, and efficacy of the final drug product. A multi-pronged analytical approach, leveraging the strengths of chiral HPLC, GC-MS, and specialized NMR techniques, provides a robust framework for comprehensive purity assessment. The experimental protocols and benchmark standards outlined in this guide offer a scientifically sound and regulatory-compliant strategy for researchers and drug development professionals. By understanding the "why" behind the "how," scientists can confidently ensure the quality of this critical chiral intermediate.
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- 16. [Analysis of by-products in photopromoted carbonylation of cyclohexene and carbon dioxide by gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cyclohexene [webbook.nist.gov]
- 18. ORGANIC SPECTROSCOPY INTERNATIONAL: NMR Spectroscopy of Stereoisomers [orgspectroscopyint.blogspot.com]
- 19. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]
Safety Operating Guide
Operational Safety Guide: Personal Protective Equipment for Handling (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid
This guide provides essential safety protocols and logistical information for the handling and disposal of (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid (CAS No. 88335-93-7). As a dicarboxylic acid monoester, this compound requires stringent adherence to safety procedures to mitigate risks to laboratory personnel. This document is intended for researchers, scientists, and drug development professionals, offering a framework built on established principles of chemical safety.
Hazard Assessment: The Rationale Behind the Protocol
While comprehensive toxicological data for this specific molecule may be limited, its chemical structure as a cyclohexene carboxylic acid derivative allows for a robust hazard assessment based on analogous compounds. Chemicals in this class are known to present several key risks:
-
Skin and Eye Damage: Direct contact with related dicarboxylic acids and cyclohexene carboxylic acids can cause effects ranging from skin irritation to severe chemical burns and serious eye damage[1][2][3][4][5]. The U.S. Environmental Protection Agency (EPA) has highlighted that dicarboxylic acid monoesters can be harmful if absorbed through the skin[6].
-
Respiratory Irritation: Inhalation of dusts or aerosols may cause respiratory tract irritation[1][4]. Therefore, engineering controls are the primary defense against respiratory exposure.
-
Potential Reproductive Effects: The EPA has noted that certain dicarboxylic acid monoesters may cause reproductive effects, warranting a cautious approach and minimization of any exposure[6].
Given these potential hazards, a multi-layered approach to Personal Protective Equipment (PPE) is not merely a recommendation but a necessity for ensuring personnel safety.
The Core PPE Ensemble: A Multi-Layered Defense
The selection of PPE must be tailored to the specific laboratory operation being performed. The following sections detail the minimum requirements and best practices.
Primary Barrier: Skin and Body Protection
-
Hand Protection: Chemical-impermeable gloves are mandatory[1][6].
-
Causality: Nitrile or butyl rubber gloves are recommended for their resistance to a broad range of acids and organic compounds[7][8]. Always check the manufacturer's specifications for compatibility. Gloves should be inspected for any signs of degradation or perforation before each use and disposed of immediately if compromised.
-
-
Body Protection: A standard laboratory coat is the minimum requirement for all handling procedures[1].
-
Causality: The lab coat protects against incidental contact and minor splashes. For tasks with a higher risk of splashing, such as transferring solutions or working with larger quantities (>50 mL), an impervious apron should be worn over the lab coat to provide an additional layer of protection.
-
Critical Shielding: Eye and Face Protection
-
Eye Protection: Tightly fitting, splash-proof chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are the minimum mandatory eye protection[1].
-
Causality: Given that related compounds are known to cause serious and potentially irreversible eye damage, standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against splashes, mists, and dusts.
-
-
Face Protection: A full-face shield must be worn in addition to chemical safety goggles during procedures with a significant splash or aerosolization risk[7].
-
Causality: While goggles protect the eyes, a face shield extends that protection to the entire face, preventing skin contact and inhalation of larger droplets.
-
Inhalation Safeguards: Respiratory Protection
-
Primary Control: All operations involving this compound, especially the handling of its solid form, should be conducted within a certified chemical fume hood to minimize inhalation exposure[1].
-
Secondary Control: If a fume hood is not available or ventilation is inadequate, a NIOSH/MSHA-approved respirator is required[1].
-
Causality: For dusts, a particulate filter (e.g., N95 or higher) may be sufficient, but for vapors or when handling solutions, a respirator equipped with acid gas cartridges is necessary[7]. Personnel must be properly fit-tested and trained in the use of any required respiratory protection.
-
Procedural Integrity: From Preparation to Disposal
A self-validating safety protocol extends beyond simply wearing PPE; it encompasses the entire workflow, from planning the experiment to the final disposal of waste.
Pre-Operational Workflow and PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific task.
Caption: PPE selection workflow for handling the target compound.
Step-by-Step PPE Protocol
Donning (Putting On) Sequence:
-
Lab Coat: Fasten completely.
-
Respirator (if required): Perform a positive and negative pressure seal check.
-
Goggles and/or Face Shield: Adjust for a secure fit.
-
Gloves: Pull the cuffs of the gloves over the cuffs of the lab coat sleeves.
Doffing (Taking Off) Sequence:
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin. Dispose of them in the designated hazardous waste container.
-
Face Shield/Goggles: Remove by handling the strap, avoiding contact with the front surface.
-
Lab Coat: Unfasten and roll it inside-out as you remove it to contain any surface contamination.
-
Respirator (if used): Remove last.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE[6].
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention[2][9].
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist[10].
-
Spill: Evacuate non-essential personnel. Wearing appropriate PPE, cover the spill with a neutral absorbent material. Collect the material into a sealed, labeled container for hazardous waste disposal[11].
Waste Management Protocol
-
Contaminated PPE: All disposable PPE, including gloves and bench paper, must be treated as hazardous chemical waste[1].
-
Chemical Waste: The compound and any solutions containing it must be disposed of as hazardous waste. Do not pour down the drain[1].
-
Containerization: Collect all waste in designated, properly labeled, and sealed containers. Store these containers in a cool, dry, and well-ventilated area away from incompatible materials[1][12].
-
Disposal: Arrange for disposal through a licensed waste disposal company, adhering to all local, state, and national regulations[1][12]. Empty containers must be triple-rinsed with a suitable solvent, and the rinsate must be collected as hazardous waste[1].
PPE Summary by Laboratory Task
The following table provides a quick reference for selecting appropriate PPE for common laboratory scenarios.
| Task/Scenario | Minimum Required PPE | Recommended Best Practice |
| Storage & Transport | Lab Coat, Nitrile Gloves, Safety Glasses | Lab Coat, Nitrile Gloves, Chemical Goggles, Secondary Containment |
| Weighing Solid | Lab Coat, Nitrile Gloves, Chemical Goggles | Performed in a fume hood or ventilated balance enclosure, Lab Coat, Nitrile Gloves, Chemical Goggles |
| Preparing Solutions | Fume Hood, Lab Coat, Nitrile Gloves, Chemical Goggles | Fume Hood, Lab Coat, Nitrile Gloves, Chemical Goggles, Face Shield |
| Small-Scale Reaction | Fume Hood, Lab Coat, Nitrile Gloves, Chemical Goggles | Fume Hood, Lab Coat, Nitrile Gloves, Chemical Goggles, Face Shield |
| Large-Scale (>50mL) Transfer | Fume Hood, Lab Coat, Nitrile Gloves, Chemical Goggles, Face Shield | Fume Hood, Impervious Apron over Lab Coat, Nitrile Gloves, Chemical Goggles, Face Shield |
| Spill Cleanup | Lab Coat, Nitrile Gloves, Chemical Goggles, Respirator (if outside hood) | Impervious Apron, Double-Gloving (Nitrile), Chemical Goggles, Face Shield, Respirator |
References
-
What PPE Should You Wear When Handling Acid? LeelineWork. [Link]
-
Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. MIT Plasma Science and Fusion Center. [Link]
-
Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]
-
Safety equipment, PPE, for handling acids. Quicktest. [Link]
-
Protective Equipment. American Chemistry Council. [Link]
-
3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]
-
SAFETY DATA SHEET - Cyclohexanecarboxylic acid. Fisher Scientific. [Link]
Sources
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- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. 3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid | C9H14O4 | CID 317553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. download.basf.com [download.basf.com]
- 6. 40 CFR § 721.3000 - Dicarboxylic acid monoester. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 7. leelinework.com [leelinework.com]
- 8. quicktest.co.uk [quicktest.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
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- 12. tcichemicals.com [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
